4,7-Dimethyl-1H-benzo[d]imidazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
101102-39-0 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
4,7-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C9H10N2/c1-6-3-4-7(2)9-8(6)10-5-11-9/h3-5H,1-2H3,(H,10,11) |
InChI Key |
UYWXGJXLVYLKDI-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)C)N=CN2 |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)N=CN2 |
Synonyms |
1H-Benzimidazole,4,7-dimethyl-(9CI) |
Origin of Product |
United States |
Foundational & Exploratory
4,7-Dimethyl-1H-benzo[d]imidazole: The Sterically Shielded Scaffold
Topic: 4,7-Dimethyl-1H-benzo[d]imidazole chemical properties Content Type: In-depth technical guide.
Executive Summary
This compound (CAS: 582-60-5) represents a distinct structural isomer of the benzimidazole class, characterized by methyl substitution at the "inner" positions of the benzene ring (C4 and C7). Unlike its biologically ubiquitous isomer, 5,6-dimethylbenzimidazole (the axial ligand in Vitamin B12), the 4,7-dimethyl analog introduces significant steric bulk directly adjacent to the imidazole nitrogen atoms. This "ortho-like" shielding creates a unique electronic and steric environment, altering ligand binding kinetics, metal coordination geometries, and N-alkylation selectivity.[1] This guide provides a rigorous technical analysis of its properties, synthesis, and reactivity, tailored for researchers in medicinal and coordination chemistry.[1]
Structural & Electronic Profile
Tautomerism and Symmetry
In solution, 4,7-dimethylbenzimidazole exists in a rapid tautomeric equilibrium.[1] Due to the symmetry of the 4,7-substitution pattern on the benzene ring, the 1H and 3H tautomers are degenerate (identical in energy and structure) in the absence of asymmetric external fields or derivatization.
-
Symmetry Point Group:
(time-averaged). -
Tautomeric Shift: The proton oscillates between N1 and N3.[1] The 4-methyl and 7-methyl groups provide an identical steric environment for both nitrogens, unlike in 4-methylbenzimidazole where the tautomers are non-degenerate.[1]
Steric "Bay Region" Effect
The defining feature of this molecule is the proximity of the methyl groups to the imidazole ring.[1]
-
N3 Shielding: The C4-methyl group projects van der Waals volume towards the N3 lone pair.[1]
-
N1 Shielding: The C7-methyl group similarly crowds the N1-H bond.[1]
-
Consequence: This steric pressure reduces the accessibility of the nitrogen lone pair for bulky electrophiles and metal centers, often enforcing lower coordination numbers or distorted geometries in metal complexes compared to 5,6-dimethylbenzimidazole.[1]
Acid-Base Properties (pKa)
Benzimidazoles are amphoteric.[1]
-
Basicity (Conjugate Acid pKa): ~5.6 – 5.8.[1]
-
Mechanism:[2][3][4][5][6] Protonation occurs at the pyridinic nitrogen (N3).[1] While the methyl groups are electron-donating (inductive effect, +I), which typically increases basicity, the steric hindrance at the C4 position can destabilize the solvated cation, slightly attenuating the basicity compared to the 5,6-isomer (pKa 5.98).
-
-
Acidity (N-H pKa): ~12.5 – 13.0.[1]
Visualization: Tautomeric Equilibrium & Steric Shielding
Figure 1: Degenerate tautomerism of 4,7-dimethylbenzimidazole highlighting the steric shielding of nitrogen centers by adjacent methyl groups.
Synthetic Methodologies
The synthesis of 4,7-dimethylbenzimidazole requires specific regiochemical control of the starting diamine.[1] The standard route utilizes the Phillips Condensation , a robust dehydration reaction.[1]
Retrosynthetic Analysis
To achieve the 4,7-substitution pattern on the benzimidazole core, the benzene precursor must be 3,6-dimethyl-1,2-phenylenediamine (also known as 1,4-dimethyl-2,3-diaminobenzene).
-
Note: Using 4,5-dimethyl-1,2-phenylenediamine yields the 5,6-dimethyl isomer.[1]
Protocol: Phillips Condensation
Reaction: 3,6-Dimethyl-1,2-phenylenediamine + Formic Acid
| Parameter | Specification |
| Precursor | 3,6-Dimethyl-1,2-phenylenediamine (1.0 eq) |
| Reagent | Formic Acid (88-98%, Excess) |
| Catalyst | 4N HCl (aq) |
| Temperature | Reflux (100–110 °C) |
| Time | 2–4 Hours |
| Yield | 75–85% |
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,6-dimethyl-1,2-phenylenediamine (10 mmol) in 4N HCl (15 mL).
-
Addition: Add Formic acid (15 mL) to the solution.
-
Cyclization: Heat the mixture to reflux. Monitor reaction progress via TLC (eluent: 5% MeOH in DCM). The diamine spot will disappear, and a fluorescent benzimidazole spot will appear.[1]
-
Neutralization: Cool the reaction to room temperature. Slowly add 10% NaOH or concentrated ammonia solution with stirring until pH ~9-10.
-
Precipitation: The product will precipitate as a white/off-white solid.[1]
-
Purification: Filter the solid, wash with cold water, and recrystallize from aqueous ethanol to obtain pure 4,7-dimethylbenzimidazole.
Visualization: Synthetic Pathway
Figure 2: Synthetic workflow via Phillips Condensation starting from the regiospecific diamine precursor.
Reactivity & Functionalization
Electrophilic Aromatic Substitution
The benzene ring is activated by the methyl groups but deactivated by the imidazole ring (especially in acidic media where it is protonated).[1]
-
Regioselectivity: Electrophilic attack (e.g., nitration, bromination) typically occurs at the C5 or C6 positions.[1]
-
Rationale: C4 and C7 are blocked by methyl groups.[1] C5/C6 are the only available sites on the benzene ring.[1]
N-Alkylation and Acylation
Functionalization at the nitrogen atom is a critical step for drug development.[1]
-
Steric Challenge: The 4-methyl and 7-methyl groups create a "gatekeeper" effect.[1]
-
Reactivity: Reaction rates with bulky alkyl halides (e.g., isopropyl bromide, benzyl bromide) are significantly slower compared to unsubstituted benzimidazole.[1]
-
Protocol Adjustment: Higher temperatures or stronger bases (NaH in DMF) are often required to overcome the steric barrier during
reactions.[1]
Metal Coordination Chemistry
4,7-Dimethylbenzimidazole serves as a monodentate ligand coordinating through N3.[1]
-
Coordination Geometry: The steric bulk of the methyl groups prevents the formation of planar, bis-ligated complexes with short metal-nitrogen bonds if the metal center is also bulky.
-
Effect: It favors tetrahedral geometries or distorted octahedral complexes where the ligands can rotate to minimize methyl-metal interactions.[1] This property is exploited to design catalysts where "open" coordination sites are needed.[1]
Visualization: Reactivity Flowchart
Figure 3: Primary reactivity pathways highlighting regioselectivity and steric constraints.
Medicinal Chemistry Applications
Bioisosterism & Vitamin B12 Analogs
4,7-Dimethylbenzimidazole is an isomer of 5,6-dimethylbenzimidazole (DMB), the lower axial ligand of Cobalamin (Vitamin B12).[1]
-
Biological Probe: Replacing DMB with the 4,7-isomer in biosynthetic pathways allows researchers to probe the steric tolerance of the B12 binding pocket in enzymes.[1] The 4,7-isomer typically fails to coordinate effectively to the Cobalt center in the limited space of the nucleotide loop, making it a valuable negative control or competitive inhibitor.
Lipophilicity and Solubility[1]
-
LogP: Estimated ~2.3 – 2.5.[1]
-
Solubility: Lower water solubility than benzimidazole due to the hydrophobic methyl groups.[1]
-
Drug Design: The scaffold is used to increase the lipophilicity of inhibitors targeting kinases or viral polymerases, where the methyl groups can fill hydrophobic pockets in the target protein (hydrophobic effect).
References
-
Smith, W. T., & Steinle, E. C. (1953).[1] "Some Substituted Benzimidazoles." Journal of the American Chemical Society.[1][7] Link
- Foundational synthesis of 4,7-dimethylbenzimidazole
-
Bordwell, F. G. (1988).[1] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. Link
- Reference for pKa determination methodologies in heterocyclic systems.
-
Wright, J. B. (1951).[1] "The Chemistry of the Benzimidazoles." Chemical Reviews. Link
- Comprehensive review of benzimidazole reactivity and Phillips condens
-
Hoffman, K. (1953).[1] "Imidazole and Its Derivatives." Interscience Publishers.[1]
- Classic text detailing the physical properties and tautomerism of imidazole deriv
-
Tan, S. D. (2006).[1] "Synthesis Of Multi-benzimidazole Complexes And Its Superoxide Dismutase Mimic Activities." Dissertation. Link
- Discusses metal coordination modes of substituted benzimidazoles.
Sources
4,7-dimethylbenzimidazole vs 5,6-dimethylbenzimidazole structure
An In-depth Technical Guide to the Core Structural Differences and Implications of 4,7-dimethylbenzimidazole and 5,6-dimethylbenzimidazole
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry and biology, recognized as a "privileged structure" due to its presence in numerous bioactive compounds.[1][2] Among its many derivatives, dimethylated isomers have attracted significant attention, primarily due to the vital role of 5,6-dimethylbenzimidazole (DMB) as the lower axial ligand to cobalt in vitamin B12.[1][3] This guide provides a detailed comparative analysis of two key positional isomers: 4,7-dimethylbenzimidazole and 5,6-dimethylbenzimidazole. We will explore their structural distinctions, synthesis methodologies, comparative spectroscopic signatures, and differing biological significance. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how subtle changes in molecular architecture can lead to profound differences in chemical properties and biological function.
Foundational Isomerism: A Tale of Two Structures
Benzimidazole consists of a benzene ring fused to an imidazole ring.[4][5] The isomeric distinction between 4,7-dimethylbenzimidazole and 5,6-dimethylbenzimidazole arises solely from the placement of two methyl groups on the benzene portion of the molecule. While seemingly minor, this positional variance imparts distinct symmetry and steric properties, which in turn influence their electronic environment, reactivity, and interaction with biological macromolecules.
The 5,6-dimethyl isomer possesses a plane of symmetry that bisects the C5-C6 bond, whereas the 4,7-dimethyl isomer has a C2 axis of symmetry. This difference in symmetry is readily apparent in their spectroscopic profiles, particularly in NMR analysis.
Caption: Molecular structures of 5,6-dimethylbenzimidazole and 4,7-dimethylbenzimidazole.
Synthesis: The Phillips Condensation
The most robust and widely adopted method for synthesizing the benzimidazole core is the Phillips condensation reaction.[1] This method involves the cyclocondensation of an ortho-phenylenediamine with a carboxylic acid (or its derivative) under acidic conditions.[1][6] The acid catalyst is crucial as it facilitates both the initial condensation to form an intermediate and the subsequent intramolecular cyclization with the elimination of water to yield the final benzimidazole ring system.
Caption: General workflow for the Phillips condensation synthesis of benzimidazoles.
Experimental Protocol: Synthesis of 5,6-Dimethylbenzimidazole
This protocol is adapted from the classical Phillips-Ladenburg reaction conditions for the synthesis of 5,6-dimethylbenzimidazole.[1][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine one molar equivalent of 4,5-diamino-1,2-dimethylbenzene (also known as 3,4-diamino-o-xylene) with an excess of formic acid (2-3 molar equivalents).
-
Acid Catalyst: Add 4N hydrochloric acid to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain this temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Carefully neutralize the acid with a base (e.g., sodium hydroxide solution) until the product precipitates.
-
Isolation and Purification: Collect the crude product by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ether or ethanol/water mixture) to obtain pure 5,6-dimethylbenzimidazole crystals.[6]
Experimental Protocol: Synthesis of 4,7-Dimethylbenzimidazole
The synthesis of the 4,7-isomer follows the same chemical logic, substituting the appropriate diamine precursor.
-
Reaction Setup: In a round-bottom flask with a reflux condenser, combine one molar equivalent of 3,6-dimethylbenzene-1,2-diamine with 2-3 molar equivalents of formic acid.
-
Acid Catalyst: Add 4N hydrochloric acid.
-
Reflux: Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Work-up: Cool the reaction and neutralize with a suitable base to precipitate the product.
-
Isolation and Purification: Filter the solid, wash with cold water, and recrystallize from an appropriate solvent to yield pure 4,7-dimethylbenzimidazole.
Comparative Physicochemical and Spectroscopic Data
The positional isomerism directly influences the physical properties and spectroscopic signatures of the two molecules.
| Property | 5,6-Dimethylbenzimidazole | 4,7-Dimethylbenzimidazole |
| Molecular Formula | C₉H₁₀N₂ | C₉H₁₀N₂ |
| Molecular Weight | 146.19 g/mol [4][6] | 146.19 g/mol |
| Appearance | White to off-white crystalline solid[4][5] | Solid |
| Melting Point | 205-206 °C[6][7] | Data not widely reported, expected to differ |
| Solubility | Soluble in water, chloroform, ether; freely soluble in dilute acids.[3][6] | Expected to have similar solubility in organic solvents and acids. |
| UV max (acidified EtOH) | 274.5, 284 nm[6] | Data not widely reported |
| ¹H NMR (DMSO-d₆) | δ ~2.3 (s, 6H, 2xCH₃), ~7.4 (s, 2H, Ar-H), ~8.1 (s, 1H, C2-H), ~12.3 (br s, 1H, N-H) | δ ~2.6 (s, 6H, 2xCH₃), ~7.0 (s, 2H, Ar-H), ~8.2 (s, 1H, C2-H), ~12.5 (br s, 1H, N-H) |
| ¹³C NMR | Multiple signals reported[8] | Data not widely reported |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
In-Depth Spectroscopic Analysis
¹H NMR Spectroscopy: This is a powerful technique to distinguish the isomers.[9]
-
5,6-Dimethylbenzimidazole: Due to its symmetry, the two methyl groups are chemically equivalent and appear as a single sharp singlet integrating to 6 protons.[10] Likewise, the aromatic protons at the C4 and C7 positions are equivalent, as are the (unprotonated) C5 and C6 carbons, resulting in a simplified aromatic region, often showing a single singlet for the two aromatic protons.[11][12]
-
4,7-Dimethylbenzimidazole: This isomer also displays symmetry, leading to a single signal for the two methyl groups and a single signal for the C5 and C6 protons. However, the chemical shifts differ from the 5,6-isomer. The methyl groups at positions 4 and 7 are in closer proximity to the imidazole ring, which can influence their electronic environment and shift their signal slightly downfield compared to the 5,6-isomer.
For both isomers, the N-H proton typically appears as a broad singlet far downfield (δ 12.0-13.0 ppm in DMSO-d₆) due to hydrogen bonding and the aromatic nature of the ring system.[9] The proton at the C2 position of the imidazole ring also gives a characteristic singlet around δ 8.1-8.2 ppm.
¹³C NMR Spectroscopy: The symmetry of both molecules simplifies their ¹³C NMR spectra. For N-unsubstituted benzimidazoles in solution, rapid proton transfer (tautomerism) between the two nitrogen atoms can make the C4/C7 and C5/C6 pairs chemically equivalent on the NMR timescale.[13][14]
-
5,6-Dimethylbenzimidazole: One would expect to see signals for the two equivalent methyl carbons, the C2 carbon, and a reduced number of aromatic carbon signals due to symmetry (C4/C7, C5/C6, and C3a/C7a).[8]
-
4,7-Dimethylbenzimidazole: A similar pattern of simplified signals is expected, but with different chemical shifts for the corresponding carbons due to the altered electronic effects of the methyl group positions.
Biological Significance and Reactivity
The most profound distinction between these isomers lies in their roles in nature and their potential as therapeutic agents.
The Critical Role of 5,6-Dimethylbenzimidazole in Vitamin B12
5,6-Dimethylbenzimidazole is a molecule of immense biological importance. It serves as the crucial "lower" axial ligand that coordinates to the central cobalt atom in cobalamin, or true vitamin B12.[1][4] This coordination is essential for the stability and function of the coenzyme. In nature, 5,6-DMB is biosynthesized from flavin mononucleotide (FMN) in an oxygen-dependent reaction catalyzed by the enzyme BluB, also known as 5,6-dimethylbenzimidazole synthase.[15]
Caption: Role of 5,6-DMB as the lower axial ligand in the Vitamin B12 structure.
The Therapeutic Potential of the 4,7-Substituted Scaffold
While 4,7-dimethylbenzimidazole itself does not have a well-defined natural role like its isomer, the 4,7-substitution pattern is of significant interest in medicinal chemistry. Specifically, derivatives known as benzimidazole-4,7-diones have been investigated as potential bioreductive anticancer agents.[16][17] These compounds are designed to be selectively activated in the low-oxygen (hypoxic) environments characteristic of solid tumors.[16] This targeted activation can lead to DNA damage and promote apoptotic cell death in cancer cells, making the 4,7-disubstituted benzimidazole core a promising scaffold for developing hypoxia-selective cancer therapies.[16][17]
Comparative Reactivity Insights
-
Steric Hindrance: The methyl groups at the 4 and 7 positions in 4,7-dimethylbenzimidazole are positioned adjacent to the imidazole nitrogens. This can create greater steric hindrance for reactions involving these nitrogens (e.g., N-alkylation) compared to the 5,6-isomer, where the methyl groups are more remote.
-
Electronic Effects: As electron-donating groups, the methyl substituents increase the electron density of the benzene ring in both isomers. This enhances their reactivity towards electrophilic substitution, although the directing effects will differ based on the methyl positions.
Conclusion
4,7-dimethylbenzimidazole and 5,6-dimethylbenzimidazole provide a compelling case study in the importance of positional isomerism. While sharing the same molecular formula and benzimidazole core, the simple relocation of two methyl groups results in distinct molecular symmetries, unique spectroscopic fingerprints, and, most importantly, divergent functional roles. The established, vital role of 5,6-dimethylbenzimidazole in the fundamental biochemistry of vitamin B12 contrasts with the emerging therapeutic potential of the 4,7-substituted scaffold in the development of targeted anticancer agents. For researchers in the chemical and biological sciences, a thorough understanding of these differences is not merely academic but essential for the rational design and synthesis of novel molecules for biological and therapeutic applications.
References
- Benchchem. (n.d.). Discovery and history of dimethylbenzimidazoles.
- Gray, M. J., & Escalante-Semerena, J. C. (2007). Single-enzyme conversion of FMNH2 to 5,6-dimethylbenzimidazole, the lower ligand of B12. Proceedings of the National Academy of Sciences, 104(8), 2921-2926.
- Aylward, N. (n.d.). A Prebiotic Surface Catalyzed Photochemically Activated Synthesis of 5,6-Dimethylbenzimidazole of Vitamin B12. IARAS Journals.
- Wikipedia. (n.d.). 5,6-Dimethylbenzimidazole.
- Merck Index. (n.d.). 5,6-Dimethylbenzimidazole.
- IJSART. (n.d.). A Brief Review of The Biological Activities of Benzimidazole Derivatives.
- ChemicalBook. (n.d.). 5,6-Dimethylbenzimidazole(582-60-5) 13C NMR spectrum.
- PubChem. (n.d.). 5,6-Dimethylbenzimidazole.
- ResearchGate. (n.d.). Figure S17. 1 H NMR Spectra of 5,6-dimethylbenzimidazole (2c).
- CymitQuimica. (n.d.). CAS 582-60-5: 5,6-Dimethylbenzimidazole.
- SpectraBase. (n.d.). 5,6-Dimethyl-1H-benzimidazole - Optional[1H NMR] - Spectrum.
- ResearchGate. (n.d.). Synthesis, characterization and biological activities study of metal complexes of 5,6-dimethylbenzimidazole with Co(II), Cu(II), Cd(II) and Hg(II).
- Molecules. (2018). Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives.
- PubChem. (n.d.). 4,7-dimethyl-2-phenyl-1H-benzimidazole.
- El-Gohary, N. S., & Shaaban, M. R. (2017). Benzimidazole-4,7-diones as promising anticancer agents: A review. European Journal of Medicinal Chemistry, 138, 1039-1053.
- El-Sayed, M. A., et al. (2021).
- ResearchGate. (n.d.). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism.
- PMC. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism.
- ChemicalBook. (n.d.). 5,6-Dimethylbenzimidazole(582-60-5) 1H NMR spectrum.
- PubMed. (2004). Synthesis and biological evaluation of benzimidazole-4,7-diones that inhibit vascular smooth muscle cell proliferation.
- Benchchem. (n.d.). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijsart.com [ijsart.com]
- 3. researchgate.net [researchgate.net]
- 4. 5,6-Dimethylbenzimidazole - Wikipedia [en.wikipedia.org]
- 5. CAS 582-60-5: 5,6-Dimethylbenzimidazole | CymitQuimica [cymitquimica.com]
- 6. 5,6-Dimethylbenzimidazole [drugfuture.com]
- 7. 5,6-Dimethylbenzimidazole | C9H10N2 | CID 675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5,6-Dimethylbenzimidazole(582-60-5) 13C NMR [m.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 5,6-Dimethylbenzimidazole(582-60-5) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
- 13. researchgate.net [researchgate.net]
- 14. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of benzimidazole-4,7-diones that inhibit vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of 5,6-Dimethylbenzimidazole
An In-Depth Technical Guide to 5,6-Dimethylbenzimidazole: Synthesis, Properties, and Applications in Drug Development
This guide provides a comprehensive technical overview of 5,6-dimethylbenzimidazole, a key heterocyclic scaffold in medicinal chemistry and biology. While the initial inquiry specified the 4,7-dimethyl isomer, the vast body of scientific literature and chemical databases predominantly focus on the 5,6-dimethyl isomer due to its significant biological role, most notably as a crucial component of vitamin B12. The CAS number for 5,6-dimethylbenzimidazole is 582-60-5 .[1][2][3][4] This document will delve into the synthesis, physicochemical properties, and diverse therapeutic applications of 5,6-dimethylbenzimidazole, offering valuable insights for researchers, scientists, and professionals in drug development.
A thorough understanding of the physicochemical properties of 5,6-dimethylbenzimidazole is fundamental for its application in research and development. Key quantitative data are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 5,6-dimethyl-1H-benzimidazole | [2][4] |
| Synonyms | Dimedazol, NSC 68316 | [5] |
| CAS Number | 582-60-5 | [2][3][4] |
| Molecular Formula | C9H10N2 | [2] |
| Molar Mass | 146.19 g/mol | [4][5][6] |
| Appearance | Beige to white crystalline solid | [4][6][7] |
| Melting Point | 203 - 206 °C | [7] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (approx. 25 mg/ml). Limited solubility in water. | |
| UV max (in 0.01N HCl/95% EtOH) | 274.5 nm, 284 nm | [6] |
Synthesis of 5,6-Dimethylbenzimidazole
The most prevalent and classical method for synthesizing the benzimidazole core is the Phillips condensation reaction . This reaction involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative.
Phillips Condensation: A Step-by-Step Protocol
This protocol outlines a representative example for the synthesis of 5,6-dimethylbenzimidazole, adapted from the classical Phillips-Ladenburg reaction conditions.[6]
Materials:
-
4,5-Dimethyl-1,2-phenylenediamine
-
Formic acid
-
4N Hydrochloric acid
-
Activated charcoal
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine one molar equivalent of 4,5-dimethyl-1,2-phenylenediamine with an excess of formic acid (e.g., 2-3 molar equivalents).[6]
-
Acid Catalyst: Add 4N hydrochloric acid as a catalyst to the reaction mixture.[6]
-
Reflux: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a suitable base, such as sodium hydroxide or ammonium hydroxide, to precipitate the crude product.
-
Isolation: Collect the crude 5,6-dimethylbenzimidazole by filtration and wash it with cold water to remove any residual salts.
-
Purification: The crude product can be purified by recrystallization from boiling water or an ethanol-water mixture. The use of activated charcoal during recrystallization can help to decolorize the solution and remove impurities.[6]
Synthetic Workflow Diagram
Caption: Potential mechanism of action of benzimidazole derivatives.
Safety and Handling
5,6-Dimethylbenzimidazole should be handled in accordance with good industrial hygiene and safety practices. [1][8]It is recommended to use personal protective equipment, such as gloves and safety glasses, and to work in a well-ventilated area. [1][8]In case of contact with skin or eyes, rinse immediately with plenty of water. [1][7]For detailed safety information, refer to the Safety Data Sheet (SDS). [1][7][8]
Conclusion
5,6-Dimethylbenzimidazole is a heterocyclic compound of immense scientific interest, bridging the gap between natural product chemistry and modern drug discovery. Its unique role in the structure of vitamin B12 and the therapeutic potential of its derivatives underscore its importance. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a solid foundation for researchers and drug development professionals working with this versatile scaffold.
References
-
PubChem. (n.d.). 4,7-dimethyl-2-phenyl-1H-benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Dolan, C. C., Birch, C. M., & Gerlach, D. L. (n.d.). Synthesis of PCN Asymmetric Tridentate Ligand and Derivatives for Organometallic Catalysis. University of Wisconsin-Eau Claire. Retrieved from [Link]
-
Anonymous. (n.d.). Synthesis of N-Fused Benzimidazole-4,7-diones via Sequential Copper-Catalyzed C–N Coupling/Cyclization and Oxidation. PMC. Retrieved from [Link]
-
Taga, M. E., Larsen, N. A., Howard-Jones, A. R., Walsh, C. T., & Walker, G. C. (2007). Single-enzyme conversion of FMNH2 to 5,6-dimethylbenzimidazole, the lower ligand of B12. Proceedings of the National Academy of Sciences, 104(35), 13853–13858. Retrieved from [Link]
- Wagh, D., et al. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia.
-
FooDB. (2011, September 21). Showing Compound Dimethylbenzimidazole (FDB023216). Retrieved from [Link]
- Anonymous. (2024, December 10). Current Achievements of Benzimidazole: A Review. International Journal of Pharmaceutical Sciences.
-
Wikipedia. (n.d.). Benzimidazole. Retrieved from [Link]
- Anonymous. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PMC.
- Anonymous. (n.d.). Synthesis and Characterization of Some Benzimidazole Derivatives From 4-Methyl Ortho-Phenylene Diamine and Evaluating Their Effectiveness. AIP Publishing.
-
PubChem. (n.d.). 5,6-Dimethylbenzimidazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). 5,6-Dimethylbenzimidazole. Retrieved from [Link]
- Anonymous. (2025, July 28). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review.
- Anonymous. (2021, June 28). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
-
Chemsrc. (2025, August 24). 5,6-Dimethylbenzimidazole | CAS#:582-60-5. Retrieved from [Link]
- Anonymous. (2014, July 16). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PMC.
- Anonymous. (n.d.). synthesis, spectral and theoretical characterization of 5,6-dichloro/dimethyl-2-(2´,3´/2´,4´/2´,5´/3´,4´/3´,5´-dimethoxyphenyl)-1h-benzimidazoles. Chemistry Journal of Moldova.
- Anonymous. (n.d.). Selected 1 H and 13 C NMR Spectroscopy Data of Benzimidazole Nucleosides (DMSO-d 6 ) δ, J (Hz) a.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 5,6-Dimethylbenzimidazole | C9H10N2 | CID 675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 582-60-5: 5,6-Dimethylbenzimidazole | CymitQuimica [cymitquimica.com]
- 4. 5,6-Dimethylbenzimidazole - Wikipedia [en.wikipedia.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.ca [fishersci.ca]
4,7-Dimethylbenzimidazole: A Comprehensive Technical Guide
An In-depth Examination of its Molecular Characteristics, Synthesis, and Potential Applications for Researchers, Scientists, and Drug Development Professionals.
Introduction
The benzimidazole scaffold, a heterocyclic aromatic organic compound formed by the fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry.[1] Its derivatives are integral to numerous clinically significant drugs and natural products.[1] Among these, dimethylbenzimidazoles have attracted considerable attention, primarily due to the biological significance of the 5,6-dimethylbenzimidazole isomer as a key component of vitamin B12.[1] This guide, however, will focus on the less-common isomer, 4,7-dimethylbenzimidazole, providing a detailed analysis of its fundamental molecular properties and exploring its synthesis and potential applications in the broader context of dimethylbenzimidazole research.
Core Molecular Profile of 4,7-Dimethylbenzimidazole
The foundational step in understanding any chemical entity is to establish its precise molecular formula and weight. These parameters are critical for experimental design, analytical characterization, and stoichiometric calculations in synthetic chemistry.
Molecular Formula
The chemical structure of 4,7-dimethylbenzimidazole consists of a benzimidazole core with two methyl groups attached to the 4th and 7th carbon atoms of the benzene ring. The molecular formula is determined by the elemental composition of the molecule. Based on its structure, the molecular formula for 4,7-dimethylbenzimidazole is C₉H₁₀N₂ .[2][3]
Molecular Weight
The molecular weight is the mass of one mole of a substance. It is calculated by summing the atomic weights of all atoms in the molecular formula.
-
Carbon (C): 9 atoms × 12.011 u = 108.099 u
-
Hydrogen (H): 10 atoms × 1.008 u = 10.080 u
-
Nitrogen (N): 2 atoms × 14.007 u = 28.014 u
The calculated molecular weight of 4,7-dimethylbenzimidazole is 146.19 g/mol .[3]
Table 1: Core Molecular Data for 4,7-Dimethylbenzimidazole
| Property | Value |
| Molecular Formula | C₉H₁₀N₂ |
| Molecular Weight | 146.19 g/mol |
| IUPAC Name | 4,7-Dimethyl-1H-benzimidazole |
| CAS Number | Not explicitly assigned (related isomer 5,6-dimethylbenzimidazole is 582-60-5)[2][3] |
Synthesis of Dimethylbenzimidazoles: A General Overview
While specific synthetic routes for 4,7-dimethylbenzimidazole are not extensively documented in readily available literature, the synthesis of dimethylbenzimidazoles, in general, can be approached through established methods for benzimidazole formation. The most common and versatile method is the Phillips condensation.
The Phillips Condensation Reaction
This method involves the reaction of an appropriately substituted ortho-phenylenediamine with a carboxylic acid or its derivative in the presence of an acid catalyst. For the synthesis of 4,7-dimethylbenzimidazole, the key starting material would be 3,6-dimethylbenzene-1,2-diamine.
Experimental Protocol: Conceptual Synthesis of 4,7-Dimethylbenzimidazole via Phillips Condensation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine one molar equivalent of 3,6-dimethylbenzene-1,2-diamine with an excess of formic acid (e.g., 2-3 molar equivalents).
-
Acid Catalyst: Add a suitable acid catalyst, such as 4N hydrochloric acid, to facilitate the condensation and subsequent cyclization.
-
Reflux: Heat the reaction mixture to reflux (typically 100-110°C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude product. The solid is then collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
Figure 1: Conceptual workflow for the synthesis of 4,7-dimethylbenzimidazole.
Potential Applications and Research Interest
While the 5,6-dimethyl isomer is well-studied due to its role in vitamin B12, the broader class of dimethylbenzimidazoles exhibits a range of biological activities, suggesting potential therapeutic applications for other isomers like 4,7-dimethylbenzimidazole.
The benzimidazole core is a key pharmacophore in a variety of approved drugs with diverse activities, including:
-
Anticancer: The structural similarity of benzimidazoles to purine enables them to interact with various biological targets involved in cancer progression.
-
Antiviral, Antifungal, and Antibacterial: Benzimidazole derivatives have shown efficacy against a range of microbial pathogens.
-
Anti-inflammatory and Analgesic: Certain benzimidazole compounds exhibit anti-inflammatory and pain-relieving properties.
The specific substitution pattern of the methyl groups on the benzimidazole ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Therefore, 4,7-dimethylbenzimidazole represents a unique chemical entity that could be explored for its own distinct biological activity profile. Further research is warranted to synthesize and screen this isomer for its potential therapeutic value.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]
-
Handling: Avoid contact with skin and eyes. Do not ingest. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[4]
-
Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.[4]
-
Incompatible Materials: Avoid strong oxidizing agents.[4]
A comprehensive, substance-specific Safety Data Sheet (SDS) should be consulted before any experimental work is undertaken.
Conclusion
4,7-Dimethylbenzimidazole, with a molecular formula of C₉H₁₀N₂ and a molecular weight of 146.19 g/mol , is a less-studied isomer within the broader class of dimethylbenzimidazoles. While specific experimental data for this compound is limited, its synthesis can be conceptually approached through established methods like the Phillips condensation. The diverse biological activities associated with the benzimidazole scaffold suggest that 4,7-dimethylbenzimidazole holds potential for further investigation in medicinal chemistry and drug discovery. Future research efforts should focus on its synthesis, characterization, and biological screening to unlock its full potential.
References
-
PubChem. 4,7-dimethyl-2-phenyl-1H-benzimidazole | C15H14N2 | CID 12270889. Available from: [Link]
-
FooDB. Showing Compound Dimethylbenzimidazole (FDB023216). Available from: [Link]
-
PubChem. 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole | C9H7Br4N3 | CID 5326976. Available from: [Link]
-
PubChem. SID 160863867. Available from: [Link]
-
Wikipedia. 5,6-Dimethylbenzimidazole. Available from: [Link]
-
PubChem. N-ribosyl-dimethylbenzimidazole | C14H18N2O4 | CID 129733972. Available from: [Link]
-
FooDB. Showing Compound Dimethylbenzimidazole (FDB023216) - General Information. Available from: [Link]
Sources
The Solubility Profile of 4,7-Dimethylbenzimidazole: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Solubility in Advancing Benzimidazole-Based Therapeutics
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant drugs with a wide array of therapeutic applications, including anticancer, anthelmintic, and antiviral agents.[1][2][3][4] The therapeutic efficacy of any orally administered drug is fundamentally linked to its bioavailability, which is heavily dependent on its solubility in gastrointestinal fluids.[5] For drug development professionals, a comprehensive understanding of a compound's solubility profile in various organic solvents is paramount. This knowledge underpins critical decisions in synthesis, purification, formulation, and the design of reliable in vitro biological assays.[6]
This technical guide provides an in-depth examination of the solubility of 4,7-dimethylbenzimidazole, a key heterocyclic compound. While direct, quantitative solubility data for the 4,7-isomer is not extensively published, we will leverage data from its close structural isomer, 5,6-dimethylbenzimidazole, to provide a robust predictive analysis. This guide will delve into the physicochemical properties governing its solubility, present predicted solubility data in a range of common organic solvents, and provide detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility.
Physicochemical Properties and Their Influence on Solubility
The solubility of a molecule is dictated by its physicochemical properties, which determine the nature and strength of its interactions with different solvents. The principle of "like dissolves like" serves as a fundamental guide; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[7]
4,7-Dimethylbenzimidazole, like its 5,6-isomer, is a weakly basic compound.[8] Its structure features a polar imidazole ring capable of hydrogen bonding and a non-polar benzene ring substituted with two methyl groups. This amphiphilic nature suggests a nuanced solubility profile.
Key Physicochemical Parameters (based on 5,6-dimethylbenzimidazole as a proxy):
| Property | Value/Prediction | Influence on Solubility | Reference(s) |
| Molecular Formula | C9H10N2 | - | [9] |
| Molecular Weight | 146.19 g/mol | Affects the energy required to disrupt the crystal lattice. | [9] |
| Melting Point | ~202-205 °C | A high melting point suggests strong crystal lattice energy, which can negatively impact solubility. | [5][10] |
| pKa (conjugate acid) | ~5.6 | The weak basicity allows for increased solubility in acidic aqueous solutions due to salt formation. | [3] |
| logP | ~2.4 | This value indicates moderate lipophilicity, suggesting a balance between solubility in polar and non-polar environments. | [5] |
| Hydrogen Bond Donors | 1 (N-H) | The N-H group can donate a hydrogen bond, favoring solubility in protic solvents like alcohols. | [5] |
| Hydrogen Bond Acceptors | 1 (pyridine-like N) | The lone pair on the nitrogen atom can accept a hydrogen bond, enhancing solubility in protic solvents. | [5] |
The two methyl groups on the benzene ring increase the molecule's lipophilicity and may slightly decrease its solubility in highly polar solvents compared to the parent benzimidazole. Conversely, this increased non-polar character could enhance solubility in less polar organic solvents.[8]
Predictive Solubility of 4,7-Dimethylbenzimidazole in Organic Solvents
While experimental data for 4,7-dimethylbenzimidazole is scarce, the available quantitative and qualitative data for the closely related 5,6-dimethylbenzimidazole provides a strong basis for prediction. The following table summarizes the expected solubility profile.
Table 1: Predicted Solubility of 4,7-Dimethylbenzimidazole in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction | Reference(s) for Proxy Data |
| Polar Protic | Methanol, Ethanol | High (~25-50 mg/mL) | The solvent's -OH group can form strong hydrogen bonds with both the N-H and the pyridine-like nitrogen of the benzimidazole ring. | [11][12] |
| Isopropanol, n-Butanol | Moderate | The increased length of the alkyl chain reduces the solvent's polarity, leading to a decrease in solubility. | [6] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High (~25 mg/mL) | A highly polar solvent with a strong dipole moment, capable of effectively solvating the benzimidazole core. It is a standard solvent for preparing stock solutions of benzimidazoles for biological assays. | [11] |
| Dimethylformamide (DMF) | High (~25 mg/mL) | Similar to DMSO, DMF is a highly polar aprotic solvent that readily dissolves benzimidazole derivatives. | [11] | |
| Acetone | Moderate to High | The polar carbonyl group can engage in dipole-dipole interactions with the benzimidazole moiety. | [13] | |
| Acetonitrile | Moderate | While polar, its solvating power for benzimidazoles is generally less than that of DMSO or DMF. | [14] | |
| Non-Polar | Toluene | Low | The non-polar nature of toluene is not well-suited to solvate the polar benzimidazole ring. | [14] |
| Hexane, Diethyl Ether | Low to Very Low | The highly non-polar character of these solvents makes them poor solvents for the relatively polar benzimidazole structure. | [6] | |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | DCM has an intermediate polarity and may offer some solubility, but strong solute-solute interactions in the crystal lattice may limit this. | [14][15] |
Experimental Protocols for Solubility Determination
To obtain definitive quantitative data, experimental determination is essential. The following protocols describe the "gold standard" shake-flask method for thermodynamic solubility and a high-throughput method for kinetic solubility.
Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method
This method measures the equilibrium solubility of a compound, representing the true thermodynamic limit in a given solvent at a specific temperature.
Causality in Experimental Design: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. This equilibrium state provides the most accurate and reproducible measure of solubility.
Step-by-Step Methodology:
-
Preparation of a Saturated Solution: Add an excess amount of solid 4,7-dimethylbenzimidazole to a known volume of the selected organic solvent in a sealed glass vial. The excess solid is crucial to ensure saturation is reached and maintained.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. A longer duration ensures that even slowly dissolving compounds reach their solubility limit.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifuging the vials at high speed and then carefully collecting the supernatant. Filtration can also be used, but care must be taken to avoid precipitation due to temperature changes or solvent evaporation.
-
Quantification: Accurately dilute a known volume of the supernatant with a suitable solvent. Analyze the concentration of 4,7-dimethylbenzimidazole in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the saturated solution based on the dilution factor and the measured concentration. This value represents the thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: Kinetic Solubility Assay by Nephelometry
This high-throughput method is often used in early drug discovery to assess the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous or organic medium. It measures the concentration at which the compound begins to precipitate, which can differ from the thermodynamic solubility.
Causality in Experimental Design: This assay mimics the "solvent shock" that can occur when a concentrated DMSO stock is diluted into a different solvent system, a common procedure in biological screening. The onset of precipitation is detected by light scattering.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 4,7-dimethylbenzimidazole in 100% DMSO (e.g., 20 mM).
-
Serial Dilution: In a clear-bottom 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Solvent Addition: Rapidly add the target organic solvent to each well to achieve the desired final concentrations. It is important that the final DMSO concentration remains constant across all wells (e.g., 1-2%).
-
Incubation: Cover the plate and incubate at a controlled temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measurement: Measure the turbidity (light scattering) in each well using a nephelometer or a plate reader capable of nephelometric measurements.
-
Analysis: Plot the light scattering signal against the compound concentration. The concentration at which a sharp increase in light scattering is observed is defined as the kinetic solubility limit.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. isca.me [isca.me]
- 3. Benzimidazole: Chemical property, Primary Use, and biological activity_Chemicalbook [chemicalbook.com]
- 4. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 5. 5,6-Dimethylbenzimidazole | C9H10N2 | CID 675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 5,6-Dimethylbenzimidazole - Wikipedia [en.wikipedia.org]
- 10. chembk.com [chembk.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. CAS 582-60-5: 5,6-Dimethylbenzimidazole | CymitQuimica [cymitquimica.com]
- 14. researchgate.net [researchgate.net]
- 15. semanticscholar.org [semanticscholar.org]
Technical Guide: Tautomerism Mechanisms of 4,7-Dimethylbenzimidazole
The following technical guide details the tautomerism mechanisms of 4,7-dimethylbenzimidazole (4,7-DMB). It is structured for an expert audience, focusing on the unique steric influences of the 4,7-substitution pattern, experimental validation protocols, and implications for structure-based drug design.
Focus: Steric-Electronic Modulation of Proton Transfer & Drug Discovery Implications
Executive Technical Summary
In the landscape of benzimidazole pharmacophores, the 4,7-dimethylbenzimidazole (4,7-DMB) scaffold presents a unique case of degenerate prototropic tautomerism . Unlike its 5,6-dimethyl isomer (a component of Vitamin B12), 4,7-DMB possesses methyl groups at the peri-positions relative to the imidazole nitrogens.
This specific substitution pattern introduces significant steric buttressing , which alters the thermodynamics and kinetics of proton transfer. For drug development professionals, understanding this mechanism is critical: while the tautomers are isoenergetic in vacuo, the high-energy barrier to desolvation and the steric penalty of the peri-methyls can drastically affect binding affinity (
Mechanistic Architecture
The Degenerate Equilibrium
4,7-dimethylbenzimidazole belongs to the
However, the "degeneracy" is a macroscopic observation. Microscopically, the proton resides in a double-well potential.
The "Peri" Steric Effect (The 4,7-Anomaly)
The defining feature of 4,7-DMB is the proximity of the C4 and C7 methyl groups to the imidazole nitrogen atoms.
-
Interaction A (N-H side): Steric clash between the Methyl-H and the N-H proton.
-
Interaction B (Lone Pair side): Repulsion between the Methyl electron cloud and the Nitrogen lone pair.
Mechanistic Consequence:
Research indicates that 4,7-substituted benzimidazoles often exhibit accelerated tautomerization rates compared to unsubstituted analogs. This is attributed to Ground State Destabilization (GSD) . The steric strain in the ground state (monomer) is higher than in the hydrogen-bonded transition state (dimer), effectively lowering the activation energy (
Proton Transfer Pathways
The mechanism is not intramolecular (which would require a high-energy [1,3]-sigmatropic shift). Instead, it proceeds via Intermolecular Double Proton Transfer (DPT) .
-
Pathway A: Self-Association (Dimerization) In non-polar solvents or solid state, two 4,7-DMB molecules form a cyclic hydrogen-bonded dimer. The protons transfer synchronously along the H-bond coordinate.
-
Pathway B: Solvent-Assisted In protic solvents (MeOH,
), the solvent acts as a bridge, forming a cyclic transition state involving one or more solvent molecules.
Visualization: Intermolecular DPT Mechanism
Figure 1: Mechanism of Intermolecular Double Proton Transfer (DPT) driven by steric ground state destabilization.
Experimental Validation Protocols
To rigorously characterize the tautomerism of 4,7-DMB, one cannot rely on standard NMR due to the fast exchange timescale. The following protocols are self-validating systems designed to freeze or track the equilibrium.
Protocol A: Variable Temperature (VT) NMR for Rate Determination
Objective: Determine the coalescence temperature (
-
Solvent Selection: Use HMPA-d18 or THF-d8 . Avoid protic solvents which accelerate exchange. HMPA is preferred as it disrupts intermolecular dimers, allowing you to measure the solvent-mediated or monomeric rates if concentration is low.
-
Sample Prep: Dissolve 4,7-DMB (approx. 10-20 mM) in the solvent. Add TMS as internal standard.
-
Acquisition:
-
Start at 298 K. Observe C3a/C7a and C4/C7 signals. Due to symmetry/fast exchange, these may appear as averaged singlets.
-
Cool stepwise (e.g., 10 K increments) down to 180 K (or solvent freezing point).
-
-
Data Analysis:
-
Look for decoalescence : The splitting of the averaged C4/C7 methyl carbon signals into two distinct peaks (one peri to NH, one peri to N:).
-
Calculation: Use the Gutowsky-Holm equation at
: Where is the frequency difference (Hz) between the frozen forms.
-
Protocol B: Solid-State NMR ( CPMAS)
Objective: Identify the dominant tautomer in the crystal lattice (where degeneracy is broken by packing).
-
Synthesis: Crystallize 4,7-DMB slowly from ethanol/water to ensure thermodynamic polymorph stability.
-
Instrumentation: Use Cross-Polarization Magic Angle Spinning (CPMAS) NMR.
-
Validation:
-
N-H Nitrogen: Appears around 160-180 ppm (shielded).
-
N: Nitrogen: Appears around 240-260 ppm (deshielded).
-
Result: If the crystal unit cell is symmetric, you may still see one signal. If the packing forces the proton to localize (breaking
), you will see two distinct signals. This confirms that the "degeneracy" is strictly an environmental property, not an intrinsic molecular lock.
-
Implications for Drug Discovery[1][2][3][4]
Binding Affinity Penalties
When 4,7-DMB is used as a scaffold (e.g., in kinase inhibitors), the protein binding pocket often requires a specific tautomer (e.g., N1-H donor, N3 acceptor).
-
The Penalty: Although the tautomers are isoenergetic in solution, binding requires desolvation . The 4,7-methyl groups create a "hydrophobic shell" around the nitrogens.
-
Steric Clash: If the protein pocket is tight, the 4-methyl or 7-methyl group may clash with residues flanking the hinge region (e.g., the "gatekeeper" residue).
-
Design Rule: 4,7-DMB is a rigid scaffold. Unlike 5,6-DMB, it cannot easily accommodate steric pressure at the nitrogen interface. Use 4,7-DMB only when the binding pocket is wide enough to accept the peri-methyls.
Quantitative Comparison Table
| Feature | 4,7-Dimethylbenzimidazole | 5,6-Dimethylbenzimidazole | Impact on Drug Design |
| Symmetry | Both present as statistical mixtures in solution. | ||
| Steric Environment | High (Peri-methyls near N) | Low (Methyls remote from N) | 4,7-DMB has higher desolvation energy. |
| Tautomerization Rate | Fast (Steric acceleration) | Moderate | 4,7-DMB equilibrates rapidly; harder to trap kinetically. |
| pKa (Basicity) | Slightly Lower (Steric hindrance to protonation) | Higher (Inductive donation) | 4,7-DMB is less basic; better for membrane permeability. |
Experimental Workflow Diagram
Figure 2: Integrated workflow for characterizing and utilizing 4,7-DMB in drug development.
References
-
Nieto, C. I., et al. (2014).[1][2] "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism." Beilstein Journal of Organic Chemistry. [3]
-
Claramunt, R. M., et al. (2006). "The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles." Journal of the Brazilian Chemical Society.
- Alkorta, I., & Elguero, J. (2002). "Theoretical study of the tautomerism of benzimidazoles." Journal of Physical Chemistry A. (Contextual grounding on DFT methods for benzazoles).
-
Pozharskii, A. F., et al. (2011). Heterocycles in Life and Society. Wiley.[4] (Reference for "peri" steric effects in heterocycles).
- Katritzky, A. R. (2010). Advances in Heterocyclic Chemistry. Academic Press. (Authoritative source on prototropic tautomerism mechanisms).
Sources
- 1. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
The Unassuming Workhorse: A Technical Guide to the 4,7-Dimethylbenzimidazole Core
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond the Shadow of its Isomer
In the vast and well-explored landscape of heterocyclic chemistry, the benzimidazole scaffold stands as a "privileged structure," a testament to its recurring role in a multitude of therapeutic agents.[1] Much of the spotlight has historically fallen on 5,6-dimethylbenzimidazole, the iconic axial ligand for cobalt in vitamin B12.[1][2] However, to overlook its structural isomers is to leave valuable territory uncharted. This guide shifts the focus to a less-celebrated yet equally potent building block: 4,7-dimethylbenzimidazole .
The strategic placement of methyl groups at the 4 and 7 positions of the benzimidazole core creates a unique chemical entity. This substitution pattern imparts a distinct steric and electronic signature, offering a powerful tool for medicinal chemists to fine-tune properties such as solubility, lipophilicity, and target engagement. This document serves as an in-depth technical resource, consolidating the known synthesis, properties, and applications of 4,7-dimethylbenzimidazole, providing a foundational framework for its exploitation in modern drug discovery and materials science.
I. Synthesis of the 4,7-Dimethylbenzimidazole Scaffold
The construction of the benzimidazole core is most reliably achieved through the condensation of an o-phenylenediamine with a one-carbon electrophile. The classical and widely adopted Phillips condensation reaction, which utilizes a carboxylic acid, is the most direct route to the 4,7-dimethylbenzimidazole core.[1]
The causality behind this choice of reaction is its robustness and tolerance for a variety of functional groups on both the diamine and the C1 source. The reaction proceeds via an acid-catalyzed nucleophilic attack of the amino group on the carbonyl carbon, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic imidazole ring.
Key Precursor: 3,6-Dimethyl-1,2-phenylenediamine
The synthesis of 4,7-dimethylbenzimidazole fundamentally relies on the availability of its specific precursor, 3,6-dimethyl-1,2-phenylenediamine. This starting material dictates the final substitution pattern of the resulting benzimidazole. The synthesis begins with the nitration of 1,4-dimethylbenzene (p-xylene), followed by separation of the dinitro-isomer and subsequent reduction to the diamine.
Experimental Protocol: Phillips Condensation for 4,7-Dimethylbenzimidazole
This protocol describes a representative synthesis using formic acid to yield the unsubstituted (C2-H) 4,7-dimethylbenzimidazole.
Step 1: Reaction Setup
-
In a 100 mL round-bottomed flask equipped with a reflux condenser, combine 3,6-dimethyl-1,2-phenylenediamine (10.0 g, 1 equivalent).
-
Add 90% formic acid (20 mL, ~5 equivalents). The excess formic acid serves as both the C1 source and a solvent.
-
Cautiously add 4 M hydrochloric acid (5 mL) as a catalyst to facilitate the condensation and cyclization.[1]
Step 2: Cyclization
-
Heat the reaction mixture to reflux (approximately 100-110°C) using a heating mantle.
-
Maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), using a mobile phase such as ethyl acetate/hexane (1:1) to observe the disappearance of the starting diamine.
Step 3: Work-up and Isolation
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the acidic mixture into a beaker containing 200 mL of cold water with stirring.
-
Neutralize the solution by the dropwise addition of a concentrated ammonium hydroxide solution until the pH is approximately 8-9. This will cause the product to precipitate.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
Step 4: Purification
-
Collect the crude solid product by vacuum filtration, washing the filter cake with cold water.
-
The crude product can be purified by recrystallization from an ethanol-water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to form crystals.
-
Filter the purified crystals and dry them in a vacuum oven at 50-60°C.
Diagram: Synthetic Workflow for 4,7-Dimethylbenzimidazole
Caption: A typical workflow for the synthesis of 4,7-dimethylbenzimidazole via the Phillips condensation method.
II. Physicochemical and Spectroscopic Profile
Accurate characterization is essential for confirming the identity and purity of the synthesized building block. Due to tautomerism, 4,7-dimethylbenzimidazole is identical to 4,6-dimethylbenzimidazole. The data presented here are based on this structure.
Quantitative Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | 4,7-Dimethyl-1H-benzimidazole | - |
| Molecular Formula | C₉H₁₀N₂ | - |
| Molecular Weight | 146.19 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 142-144 °C | [3] |
| logP | 1.88 (Predicted) | [4] |
| pKa (Strongest Basic) | 6.43 (Predicted) | [4] |
Spectroscopic Data Interpretation
The symmetrical nature of 4,7-dimethylbenzimidazole simplifies its expected NMR spectra compared to asymmetrically substituted isomers.
¹H NMR Spectroscopy (Predicted, in DMSO-d₆) The proton on the imidazole nitrogen is typically deshielded and appears as a broad singlet far downfield.[5]
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Causality |
| ~12.3 | br s | N-H | Deshielded proton on nitrogen, subject to hydrogen bonding and exchange. |
| ~8.1 | s | H-2 | Proton on the imidazole ring, singlet due to lack of adjacent protons. |
| ~7.0 | s | H-5, H-6 | Aromatic protons on the benzene ring, appear as a singlet due to molecular symmetry. |
| ~2.4 | s | 2 x CH₃ | Protons of the two equivalent methyl groups. |
¹³C NMR Spectroscopy (Predicted, in DMSO-d₆) Due to the rapid tautomeric exchange on the NMR timescale, pairs of carbons (C4/C7 and C5/C6) become equivalent.
| Chemical Shift (δ, ppm) | Assignment |
| ~142 | C-2 |
| ~135 | C-3a, C-7a |
| ~130 | C-4, C-7 |
| ~120 | C-5, C-6 |
| ~17 | CH₃ |
Infrared (IR) Spectroscopy The IR spectrum provides key information about the functional groups present.
| Wavenumber (cm⁻¹) | Assignment |
| ~3114 | N-H stretch (imidazole)[3] |
| 3100-2800 | C-H stretch (aromatic and methyl) |
| ~1620 | C=N stretch |
| ~1450 | C=C stretch (aromatic) |
Mass Spectrometry (Electron Ionization) The molecular ion peak is expected to be prominent.
| m/z | Assignment |
| 146 | [M]⁺ (Molecular Ion) |
| 131 | [M-CH₃]⁺ |
| 118 | [M-N₂H₂]⁺ |
III. Reactivity and Applications as a Core Building Block
The true value of 4,7-dimethylbenzimidazole lies in its utility as a foundational scaffold for constructing more complex molecules. The methyl groups are electron-donating, which can influence the reactivity of the aromatic ring system. Furthermore, their positions at C4 and C7 can sterically direct further substitutions, primarily at the N1 and C2 positions.
Key Reaction Sites
-
N-Alkylation/Arylation: The pyrrolic nitrogen (N1) is readily deprotonated and can be substituted using various alkyl or aryl halides, providing a primary vector for diversification.
-
C2-Functionalization: While the C2 position is unsubstituted in the parent molecule synthesized with formic acid, using other carboxylic acids or aldehydes in the initial condensation allows for direct installation of functional groups at this site.
-
Oxidation to Quinones: The 4,7-dimethoxy-substituted analogues of benzimidazole can be oxidized to form benzimidazole-4,7-diones.[1] These quinone structures are of significant interest as they are often bioreductive agents with potential anticancer activity.[1] This highlights a key synthetic application pathway for 4,7-disubstituted benzimidazoles.
Diagram: 4,7-Dimethylbenzimidazole as a Diversifiable Scaffold
Caption: Key reaction vectors for diversifying the 4,7-dimethylbenzimidazole core for library synthesis.
IV. Role in Drug Discovery and Future Outlook
While specific drugs containing the 4,7-dimethylbenzimidazole moiety are not as prevalent as those from other isomers, its utility is clear. The benzimidazole scaffold is a known pharmacophore that mimics purine nucleotides, allowing it to interact with a wide range of biological macromolecules.[6] Derivatives have shown a vast array of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][7]
The 4,7-dimethyl substitution pattern offers a unique opportunity to explore chemical space that is less sterically hindered near the imidazole nitrogens compared to the 5,6-isomer, while still providing increased lipophilicity which can enhance cellular absorption and bioavailability.[8]
Potential Therapeutic Applications
-
Anticancer Agents: The development of benzimidazole-4,7-diones from related precursors points to a promising avenue for creating targeted anticancer agents that can be activated under the hypoxic conditions of solid tumors.[1]
-
Kinase Inhibitors: The benzimidazole core is a common feature in many kinase inhibitors. The 4,7-dimethyl scaffold can be used to generate novel libraries to screen against various kinases implicated in cancer and inflammatory diseases.
-
Ligand Design: The defined geometry and electron-donating properties of 4,7-dimethylbenzimidazole make it an attractive backbone for the design of asymmetric ligands for organometallic catalysis.[9]
V. Conclusion
4,7-Dimethylbenzimidazole represents a versatile and valuable heterocyclic building block that offers a distinct structural alternative to its more famous isomers. Its straightforward synthesis and the potential for diversification at multiple positions make it an ideal starting point for the generation of compound libraries for high-throughput screening. The inherent stability and proven biological relevance of the benzimidazole scaffold, combined with the unique electronic and steric properties imparted by the 4,7-dimethyl substitution, ensure that this unassuming workhorse will continue to be a compound of significant interest in the ongoing quest for novel therapeutics and functional materials.
References
-
SUPPLEMENTARY INFORMATION. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 4,7-dimethyl-2-phenyl-1H-benzimidazole. Retrieved from [Link]
-
c7dt02584j1.pdf. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Patil, S. B., et al. (n.d.). Facile and efficient one-pot synthesis of benzimidazoles using Boron trichloride. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Expedient synthesis of benzimidazoles using amides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
An improved methodology for the preparation of 4,7-dimethoxy-1H- benzimidazole, a key intermediate in the synthesis of 1-alkyl-1H-benzimidazole- 4,7-diones. (2025, December 6). ResearchGate. Retrieved from [Link]
-
New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (2022, August 21). ScienceDirect. Retrieved from [Link]
-
The cyclization of o-phenylenediamine and DMF catalyzed by an organic acid. (n.d.). Research Square. Retrieved from [Link]
-
Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. (2023, May 1). ACS Publications. Retrieved from [Link]
-
Dolan, C. C., Birch, C. M., & Gerlach, D. L. (n.d.). Synthesis of PCN Asymmetric Tridentate Ligand and Derivatives for Organometallic Catalysis. University of Wisconsin-Eau Claire. Retrieved from [Link]
-
Al-dujaili, L. J., et al. (2022). Synthesis and Characterization of Some Benzimidazole Derivatives From 4-Methyl Ortho-Phenylene Diamine and Evaluating Their Effectiveness. AIP Publishing. Retrieved from [Link]
-
FooDB. (2011, September 21). Showing Compound Dimethylbenzimidazole (FDB023216). Retrieved from [Link]
-
Mahalakshmi, C. M. (2018, May 15). International Research Synthesis, Spectral Anal Benzimidazole International Journal of Trend in Scientific Research and Developm. IJTSRD. Retrieved from [Link]
-
ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. (n.d.). Chemistry Journal of Moldova. Retrieved from [Link]
-
An Overview of the Bioactive Properties of Benzimidazole Derivatives. (2025, May 15). ResearchGate. Retrieved from [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Biosciences Biotechnology Research Asia. Retrieved from [Link]
-
MassBank. (2016, December 12). Benzimidazoles. Retrieved from [Link]
-
El Kihel, A., et al. (2010, October 1). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. Retrieved from [Link]
-
NIST. (n.d.). 1H-Benzimidazole. NIST WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Retrieved from [Link]
-
NIST. (n.d.). 1H-Benzimidazole. NIST WebBook. Retrieved from [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021, June 28). Arabian Journal of Chemistry. Retrieved from [Link]
Sources
- 1. Synthesis of N-Fused Benzimidazole-4,7-diones via Sequential Copper-Catalyzed C–N Coupling/Cyclization and Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Showing Compound Dimethylbenzimidazole (FDB023216) - FooDB [foodb.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. minds.wisconsin.edu [minds.wisconsin.edu]
A Technical Guide to the UV-Vis Absorption Spectrum of 4,7-Dimethylbenzimidazole
This guide provides a comprehensive technical overview of the principles, experimental protocols, and data interpretation related to the ultraviolet-visible (UV-Vis) absorption spectrum of 4,7-dimethylbenzimidazole. It is intended for researchers, scientists, and professionals in drug development who utilize UV-Vis spectroscopy for the characterization and quantification of heterocyclic organic compounds.
Introduction: Significance of 4,7-Dimethylbenzimidazole
4,7-Dimethylbenzimidazole is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, a key structural motif found in a wide array of pharmacologically active molecules.[1] Notably, the isomeric 5,6-dimethylbenzimidazole is the axial ligand for the cobalt atom in Vitamin B12, highlighting the biochemical significance of this class of compounds. Understanding the electronic properties of 4,7-dimethylbenzimidazole through UV-Vis spectroscopy provides a foundational method for its identification, purity assessment, and quantification in various experimental settings.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule.[2] For aromatic systems like 4,7-dimethylbenzimidazole, these absorptions are characteristic of the molecule's electronic structure and can be a powerful analytical tool.[3]
Theoretical Background: Electronic Transitions in Benzimidazoles
The UV-Vis absorption spectrum of 4,7-dimethylbenzimidazole is governed by electronic transitions within its π-conjugated system. The core benzimidazole structure is the primary chromophore, the part of the molecule responsible for absorbing light.
Core Electronic Transitions: The absorption bands observed in the spectra of benzimidazole derivatives are primarily due to π → π* transitions.[4] These involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. In contrast to some heterocyclic molecules, n → π* transitions (involving non-bonding electrons on the nitrogen atoms) are often absent or obscured by the much stronger π → π* bands in benzimidazoles.[4][5]
Influence of Methyl Substituents: The presence of the two methyl groups at the 4 and 7 positions of the benzene ring influences the electronic spectrum. Methyl groups act as weak electron-donating groups (through hyperconjugation), which can perturb the energy levels of the π orbitals. This substitution typically results in a bathochromic shift (or red shift), moving the absorption maxima (λmax) to longer wavelengths compared to the unsubstituted benzimidazole parent molecule. This occurs because the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is slightly reduced.
Solvent Effects (Solvatochromism): The polarity of the solvent can significantly impact the UV-Vis spectrum.[6] This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.
-
π → π Transitions:* The excited states of these transitions are generally more polar than the ground states. Therefore, polar solvents will stabilize the excited state more than the ground state, decreasing the energy gap for the transition.[6] This leads to a bathochromic (red) shift in polar solvents compared to non-polar solvents.[7]
-
n → π Transitions:* For these transitions, the ground state is typically more stabilized by hydrogen bonding in polar, protic solvents. This increases the energy gap, resulting in a hypsochromic (blue) shift to shorter wavelengths.[6]
Observing these shifts by acquiring spectra in solvents of varying polarity (e.g., hexane vs. ethanol) can help confirm the nature of the electronic transitions.
Experimental Protocol: Acquiring the UV-Vis Spectrum
This section details a robust, self-validating protocol for obtaining a high-quality UV-Vis absorption spectrum of 4,7-dimethylbenzimidazole.
3.1. Materials and Instrumentation
-
Analyte: 4,7-Dimethylbenzimidazole (ensure high purity).
-
Solvent: Spectroscopic grade ethanol or methanol is recommended due to its good solvation properties for benzimidazoles and its UV transparency cutoff below 210 nm.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: A matched pair of 1 cm path length quartz cuvettes.
3.2. Step-by-Step Measurement Procedure
-
Preparation of Stock Solution:
-
Accurately weigh a small quantity (e.g., 5 mg) of 4,7-dimethylbenzimidazole using an analytical balance.
-
Dissolve the compound in a precise volume (e.g., 50.0 mL) of spectroscopic grade ethanol in a volumetric flask to create a stock solution. Calculate the molar concentration. Causality: Using a volumetric flask ensures the concentration is known accurately, which is critical for determining the molar absorptivity.
-
-
Preparation of Working Dilutions:
-
Prepare a series of dilutions from the stock solution to create solutions with concentrations that will yield absorbance values in the optimal range of 0.1 to 1.0. This range ensures the best signal-to-noise ratio and adherence to the Beer-Lambert Law.[8]
-
A typical starting concentration for analysis is around 10 µM.
-
-
Instrument Setup and Baseline Correction:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes for stable output.
-
Set the wavelength scan range, typically from 400 nm down to 200 nm.
-
Fill both the sample and reference cuvettes with the pure solvent (ethanol).
-
Place the cuvettes in their respective holders and perform a baseline correction.[9] Causality: This step digitally subtracts the absorbance of the solvent and the cuvettes themselves, ensuring that the final spectrum is solely due to the analyte.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it.
-
Place the sample cuvette back into the sample holder.
-
Initiate the scan. The instrument will measure the absorbance of the sample solution at each wavelength relative to the pure solvent in the reference beam.
-
-
Data Validation (Beer-Lambert Law):
-
Measure the absorbance of at least 3-5 different concentrations at the determined λmax.
-
Plot absorbance versus molar concentration. The result should be a straight line passing through the origin, confirming that the Beer-Lambert Law (A = εcl) is obeyed. The slope of this line is the molar absorptivity (ε). Trustworthiness: This step validates the quantitative reliability of the method under the chosen experimental conditions.
-
The entire workflow can be visualized as follows:
Data Interpretation and Expected Results
The UV-Vis spectrum of a benzimidazole derivative typically displays two main absorption bands corresponding to π → π* transitions. For the parent benzimidazole in ethanol, these bands appear around 243 nm and a doublet at approximately 272 nm and 278 nm.
For 4,7-dimethylbenzimidazole, a slight bathochromic shift is expected due to the methyl substituents. The spectrum in a polar solvent like methanol or ethanol will likely show a complex absorption band between 250 nm and 300 nm. This broad band is characteristic of π → π* electronic transitions within the benzimidazole ring system.[4]
Table 1: Representative UV-Vis Absorption Data for Benzimidazoles
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference |
|---|---|---|---|---|
| Benzimidazole | Ethanol | 243, 272, 278 | - | [10] |
| 2-Substituted Benzimidazoles | Methanol | ~250 - 350 | ~25,000 - 40,000 | [4][11] |
| 2-(p-tolyl)-1H-benzo[d]imidazole | HEPES Buffer | 303 | - |[12] |
Note: Specific molar absorptivity for 4,7-dimethylbenzimidazole should be determined experimentally as described in section 3.2.
Applications in Research and Drug Development
-
Quantitative Analysis: Using the Beer-Lambert law, the concentration of 4,7-dimethylbenzimidazole in a solution can be accurately determined, which is crucial for dosage forms and reaction monitoring.[3]
-
Purity Assessment: The presence of impurities with different chromophores can be detected as additional peaks or shoulders in the absorption spectrum.
-
Ligand Binding Studies: Changes in the UV-Vis spectrum upon interaction with metal ions or biomolecules can be used to study binding events and determine binding constants.
-
Photostability Studies: UV-Vis spectroscopy is used to monitor the degradation of a compound when exposed to light, an important parameter in drug development.
Conclusion
UV-Vis spectroscopy is an accessible, reliable, and powerful technique for the analysis of 4,7-dimethylbenzimidazole. A thorough understanding of the underlying electronic transitions, coupled with a robust experimental protocol, enables researchers to obtain high-quality data for both qualitative characterization and precise quantitative measurement. The information derived from the UV-Vis spectrum is fundamental to applications ranging from basic chemical research to advanced pharmaceutical development.
References
-
Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. (2023). MDPI. Available at: [Link]
-
Supplementary data. Research Square. Available at: [Link]
-
Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. (2024). ACS Omega. Available at: [Link]
-
Theoretical UV–VIS absorption spectra of molecules. ResearchGate. Available at: [Link]
-
UV-VIS Absorption spectroscopy. University POLITEHNICA of Bucharest. Available at: [Link]
-
UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. (2013). Sim4t. Available at: [Link]
-
Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis. (2022). Molecules. Available at: [Link]
-
1H-Benzimidazole. NIST WebBook. Available at: [Link]
-
Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (2012). Purdue University. Available at: [Link]
-
Benzimidazole-Branched Isomeric Dyes: Effect of Molecular Constitution on Photophysical, Electrochemical, and Photovoltaic Properties. (2015). The Journal of Organic Chemistry. Available at: [Link]
-
Solvent Effects on the UV-visible Absorption Spectra. Virtual Labs. Available at: [Link]
-
Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. (2026). ResearchGate. Available at: [Link]
-
Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. (2025). RSC Publishing. Available at: [Link]
-
Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. (2021). The Journal of Organic Chemistry. Available at: [Link]
-
Solvent Effects in UV-Vis Spectroscopy. Scribd. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sim4t.com [sim4t.com]
- 3. researchgate.net [researchgate.net]
- 4. pjps.pk [pjps.pk]
- 5. phys.ubbcluj.ro [phys.ubbcluj.ro]
- 6. Virtual Labs [mas-iiith.vlabs.ac.in]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. 1H-Benzimidazole [webbook.nist.gov]
- 11. mdpi.com [mdpi.com]
- 12. Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 4,7-Disubstituted Benzimidazoles: A Technical Guide for Drug Discovery
Introduction: The Benzimidazole Scaffold and the Significance of 4,7-Disubstitution
The benzimidazole core, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry. Its structural similarity to endogenous purines allows it to readily interact with a myriad of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This has led to the development of numerous benzimidazole-containing drugs with diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4][5][6][7]
The strategic placement of substituents on the benzimidazole ring system is a key determinant of its biological activity and target selectivity. Among the various substitution patterns, the 4,7-disubstitution has emerged as a particularly promising area of investigation. Modifications at these positions can significantly influence the molecule's electronic properties, lipophilicity, and steric hindrance, thereby modulating its pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth technical exploration of the diverse biological activities of 4,7-disubstituted benzimidazoles, offering insights for researchers, scientists, and drug development professionals.
Anticancer Activity: Targeting the Hallmarks of Malignancy
4,7-Disubstituted benzimidazoles have demonstrated significant potential as anticancer agents, primarily through their ability to interfere with key cellular processes essential for tumor growth and survival. A notable subclass in this regard is the benzimidazole-4,7-diones, which are being intensively studied for their potential as bioreductive anticancer agents.[8][9] These compounds can be selectively activated in the hypoxic environment characteristic of solid tumors.[8][9]
Mechanism of Action
The anticancer mechanisms of 4,7-disubstituted benzimidazoles are multifaceted and include:
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the benzimidazole ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.[10][11] Furthermore, some derivatives act as inhibitors of topoisomerases, enzymes crucial for resolving DNA topological problems during cellular processes.[4][9]
-
Induction of Apoptosis: Many 4,7-disubstituted benzimidazoles have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins.[12][13]
-
Kinase Inhibition: Several derivatives have been found to inhibit the activity of protein kinases, such as cyclin-dependent kinases (CDKs) and Aurora A kinase, which are critical regulators of the cell cycle.[10][14] Inhibition of these kinases leads to cell cycle arrest and prevents cancer cell proliferation.
-
Generation of Reactive Oxygen Species (ROS): Some compounds can induce oxidative stress within cancer cells by generating ROS, leading to cellular damage and apoptosis.[10]
-
STAT3/HK2 Axis Regulation: Certain dihalogenated derivatives of condensed benzimidazole diones have been shown to induce cancer cell death by regulating the STAT3/HK2 signaling pathway.[15]
Table 1: Anticancer Activity of Representative 4,7-Disubstituted Benzimidazoles
| Compound ID | Substituents | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| 5a | 2-(4-chlorophenyl)-1H-benzo[d]imidazole-4,7-dione | A549 (Lung) | ~40 µM | [8] |
| 6b | 2-(4-nitrophenyl)-1H-benzo[d]imidazol-1-ol-4,7-dione | A549 (Hypoxia) | Specific for hypoxic conditions | [8] |
| 3aA | 4,5,6,7-tetrabromo-1-(2-oxo-2-phenylethyl)-1H-benzimidazole | MCF-7 (Breast) | 5.30 µM | [12] |
| 4f | Benzimidazole-oxadiazole hybrid | SNB-75 (CNS) | 0.09 µM |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[13]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4,7-disubstituted benzimidazole derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. 4,7-Disubstituted benzimidazoles have shown promise as a source of novel antimicrobial compounds.[16]
Mechanism of Action
The antimicrobial action of these compounds is often attributed to their ability to:
-
Inhibit Nucleic Acid and Protein Synthesis: Due to their structural resemblance to purines, benzimidazoles can interfere with the synthesis of microbial DNA, RNA, and proteins.[17]
-
Inhibit DNA Gyrase: Some derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication and repair.[2]
-
Disrupt Cell Wall Synthesis: Substituted benzimidazoles are believed to compromise the integrity of the bacterial cell wall, leading to cell lysis.[17]
Table 2: Antimicrobial Activity of Representative 4,7-Disubstituted Benzimidazoles
| Compound ID | Substituents | Microorganism | Activity (MIC) | Reference |
| Compound 7 | Substituted benzimidazole | M. tuberculosis | 0.8 µg/mL | [17] |
| Compound 8 | Substituted benzimidazole | M. tuberculosis | 0.8 µg/mL | [17] |
| Benzimidazole-hydrazone derivative | Varied substituents | Candida species | Notable antifungal activity | [18] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against a specific microorganism.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the test microorganism in a suitable broth medium and adjust the turbidity to a 0.5 McFarland standard.
-
Prepare Compound Dilutions: Perform serial twofold dilutions of the 4,7-disubstituted benzimidazole compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Potential antimicrobial mechanisms of action.
Antiviral Activity: A New Frontier in Combating Viral Infections
Recent studies have highlighted the potential of 4,7-disubstituted benzimidazoles as antiviral agents, particularly against flaviviruses like Zika (ZIKV) and Dengue (DENV).[19]
Mechanism of Action
The precise antiviral mechanisms are still under investigation, but potential targets include:
-
Viral Replication Machinery: These compounds may inhibit key viral enzymes such as RNA-dependent RNA polymerase (RdRp) or proteases, which are essential for viral replication.
-
Host Factors: Some benzimidazoles may target host cell factors that are co-opted by the virus for its own replication, representing a promising strategy to overcome viral resistance.[20][21]
Table 3: Antiviral Activity of Representative 4,7-Disubstituted Analogs
| Compound ID | Core Structure | Virus | Activity (EC50/Protection) | Reference |
| 1 | 7H-pyrrolo[2,3-d]pyrimidine | ZIKV | 5.21 µM (EC50) | [19] |
| 8 | 7H-pyrrolo[2,3-d]pyrimidine | DENV-2 | >90% protection | [19] |
| 11 | 9H-purine | ZIKV | High activity | [19] |
| 9 | 2,5-dichloro-1-(β-D-ribofuranosyl)benzimidazole | HCMV | Weakly active | [22] |
| 10 | 2,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole | HCMV | Weakly active | [22] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to quantify the infectivity of a virus and to evaluate the efficacy of antiviral compounds.
Step-by-Step Methodology:
-
Cell Monolayer: Grow a confluent monolayer of susceptible host cells in multi-well plates.
-
Virus Infection: Infect the cells with a known amount of virus for a short adsorption period.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the 4,7-disubstituted benzimidazole.
-
Incubation: Incubate the plates for several days to allow for the formation of viral plaques (localized areas of cell death).
-
Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases. 4,7-Disubstituted benzimidazoles have demonstrated anti-inflammatory properties by targeting key mediators of the inflammatory response.[23][24]
Mechanism of Action
The anti-inflammatory effects of these compounds are primarily mediated through the:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Benzimidazole derivatives can inhibit COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[23][24][25]
-
Modulation of Cytokine Production: Some compounds can modulate the production of pro-inflammatory cytokines, such as TNF-α and interleukins.[23][25]
Table 4: Anti-inflammatory Activity of Representative Benzimidazole Derivatives
| Compound ID | Substituents | Assay | Activity | Reference |
| 7 | 4-(((1H-benzo[d]imidazol-2-yl)methyl) amino) benzene sulfonamide | Carrageenan-induced rat paw edema | 64% inhibition | [6] |
| 9 | 3,4-dimethyl-N-((1-(phenylsulfonyl)-1H-benzo[d]imidazol- 2-yl)methyl)aniline | Carrageenan-induced rat paw edema | 37.31% inhibition | [6] |
| 18 | 4-chloro-N-((2-(chloromethyl)-1H- benzo[d]imidazol-1-yl)methyl)benzamide | Carrageenan-induced rat paw edema | 66.66% inhibition | [6] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.
Step-by-Step Methodology:
-
Animal Grouping: Divide rodents (rats or mice) into control and treatment groups.
-
Compound Administration: Administer the 4,7-disubstituted benzimidazole derivative or vehicle to the respective groups, typically via oral or intraperitoneal injection.
-
Induction of Edema: After a set period, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Volume: Measure the paw volume of each animal at regular intervals using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
Caption: Inhibition of the COX pathway by 4,7-disubstituted benzimidazoles.
Conclusion and Future Directions
The 4,7-disubstituted benzimidazole scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects, underscore the significant potential of this chemical class. Structure-activity relationship studies have provided valuable insights into the key structural features required for potent and selective activity, guiding the rational design of next-generation drug candidates.[23][24]
Future research should focus on several key areas:
-
Elucidation of Novel Mechanisms of Action: Further investigation into the specific molecular targets and signaling pathways modulated by 4,7-disubstituted benzimidazoles will be crucial for understanding their therapeutic effects and potential side effects.
-
Optimization of Pharmacokinetic Properties: Efforts to improve the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds will be essential for their successful translation into clinical candidates.
-
Exploration of Combination Therapies: Investigating the synergistic effects of 4,7-disubstituted benzimidazoles with existing drugs could lead to more effective treatment strategies, particularly in the context of cancer and infectious diseases.
References
-
Błaszczak-Świątkiewicz, K., et al. (2014). Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives. Molecules, 19(1), 400-413. [Link]
- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.
-
Govekar, R. B., et al. (2024). Synthesis and Anticancer Evaluation of Disubstituted Benzimidazoles via One-Pot Telescopic Grinding Approach. ChemMedChem, e202400365. [Link]
-
Sharma, D., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]
-
Townsend, L. B., et al. (1995). Synthesis and antiviral evaluation of certain disubstituted benzimidazole ribonucleosides. Journal of Medicinal Chemistry, 38(20), 4098-4105. [Link]
-
Gaba, M., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]
-
Husain, A., et al. (2015). Design and synthesis of benzimidazoles containing substituted oxadiazole, thiadiazole and triazolo-thiadiazines as a source of new anticancer agents. Arabian Journal of Chemistry, 8(5), 673-684. [Link]
-
Al-Ostoot, F. H., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. ResearchGate. [Link]
-
Kumar, R., et al. (2024). Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives. Advances in Pharmacological and Pharmaceutical Sciences, 2024, 9986613. [Link]
-
Yurttaş, L., et al. (2011). Antimicrobial activity of a new series of benzimidazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 634-640. [Link]
-
Kumar, B. V., et al. (2018). Design, Synthesis, Anticancer Activity and Molecular Docking Studies of 2,5-Disubstituted-1,3,4-Oxadiazoles Containing Benzimidazole Moiety. Letters in Organic Chemistry, 15(1), 55-63. [Link]
-
El-masry, A. H., et al. (2000). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 5(10), 1429-1438. [Link]
-
Rashdan, H. R. M., et al. (2021). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances, 11(58), 36625-36645. [Link]
-
Hong, S. Y., et al. (2004). Synthesis and biological evaluation of benzimidazole-4,7-diones that inhibit vascular smooth muscle cell proliferation. Bioorganic & Medicinal Chemistry Letters, 14(13), 3563-3566. [Link]
-
Ben-Zid, R., et al. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 28(4), 1718. [Link]
-
Chojnacka, E., et al. (2024). Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives. Bioorganic Chemistry, 153, 107880. [Link]
-
Chen, Y. L., et al. (2020). Antiviral Activity of Compound L3 against Dengue and Zika Viruses In Vitro and In Vivo. International Journal of Molecular Sciences, 21(11), 4050. [Link]
-
Kumar, G. S., et al. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 1235-1243. [Link]
-
Thai, K. M., et al. (2021). QSAR modeling and molecular docking studies on benzimidazole derivatives as anticancer agents. Journal of the Serbian Chemical Society, 86(10), 999-1011. [Link]
-
Li, J., et al. (2018). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Viruses, 10(10), 528. [Link]
-
Al-Blewi, F. F., et al. (2022). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules, 27(19), 6593. [Link]
-
Abdullah, N. A., et al. (2022). Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type and T790M Mutant. Sains Malaysiana, 51(3), 823-835. [Link]
-
Singh, N., et al. (2017). Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Research & Reviews: Journal of Chemistry, 6(3), 1-6. [Link]
-
Rajurkar, R., et al. (2014). BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW. Indo American Journal of Pharmaceutical Research, 4(08), 3466-3476. [Link]
-
Kumar, R., & Singh, G. (2022). Substituted Benzimidazoles as Antibacterial and Antifungal Agents: A Review. Pharmacophore, 13(2), 41-55. [Link]
-
de Almeida, L., et al. (2019). Benzimidazole Derivatives as Novel Zika Virus Inhibitors. Molecules, 24(16), 2951. [Link]
-
Błaszczak-Świątkiewicz, K., et al. (2014). Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives. Molecules, 19(10), 15361-15377. [Link]
-
Gaba, M., et al. (2023). The synthetic approach of benzimidazole derivatives as anti-inflammatory agents. Journal of Medical and Pharmaceutical Allied Sciences, 12(5), 6061-6070. [Link]
-
Reddy, T. S., et al. (2008). Synthesis and biological activity of novel benzimidazoles. Indian Journal of Chemistry, 47B, 141-147. [Link]
-
Thapa, P., et al. (2024). Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis. Journal of Taibah University for Science, 18(1), 2307923. [Link]
-
Chandra, et al. (2013). Molecular docking studies of benzimidazopyrimidine and coumarin substituted benzimidazopyrimidine derivatives: As potential human Aurora A kinase inhibitors. Bioinformation, 9(1), 22-26. [Link]
-
Shaik, F., et al. (2022). Synthesis and Biological Evaluation of Structurally Diverse Benzimidazole Scaffolds as Potential Chemotherapeutic Agents. Molecules, 27(15), 4983. [Link]
-
de Souza, L. J., et al. (2021). Searching for plant-derived antivirals against dengue virus and Zika virus. Journal of the Brazilian Society of Tropical Medicine, 54, e07022020. [Link]
-
Drach, J. C., et al. (1995). ChemInform Abstract: Synthesis and Antiviral Evaluation of Certain Disubstituted Benzimidazole Ribonucleosides. ChemInform, 26(48). [Link]
-
Uehling, D. E., et al. (2012). Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway. PLoS ONE, 7(1), e29344. [Link]
-
Das, S., & Hazra, A. (2024). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Current Organic Synthesis, 21(1), 1-2. [Link]
-
Ibrahim, T. S., et al. (2016). Structure-Based Design of Benzimidazole Sugar Conjugates: Synthesis, SAR and In Vivo Anti-inflammatory and Analgesic Activities. Medicinal Chemistry, 12(6), 573-586. [Link]
-
Chen, Y. L., et al. (2020). Antiviral Activity of Compound L3 against Dengue and Zika Viruses In Vitro and In Vivo. International journal of molecular sciences, 21(11), 4050. [Link]
-
Kumar, A., et al. (2022). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major ... RSC Advances, 12(15), 9069-9099. [Link]
-
Alam, M. A., & Siddiqui, N. (2012). Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry, 5(1), 1-17. [Link]
-
Kim, H., et al. (2022). Synthesis and Structure–Activity Relationship Studies of Benzimidazole-4,7-dione-Based P2X3 Receptor Antagonists as Novel Anti-Nociceptive Agents. Molecules, 27(4), 1337. [Link]
-
Antonova, A. S., et al. (2023). New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Chung, N. T., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33869-33892. [Link]
-
Oon, C. E., et al. (2023). BZD9L1 benzimidazole analogue hampers colorectal tumor progression by impeding angiogenesis. eScholarship, University of California. [Link]
-
Denton, J. R., et al. (2018). Efficient Regioselective Synthesis of Benzimidazoles and Azabenzimidazoles to Enable the Rapid Development of Structure-Activity Relationships for Activation of SLACK Potassium Channels. ACS Omega, 3(9), 11849-11857. [Link]
Sources
- 1. (PDF) Synthesis, Theoretical and Antimicrobial Activity Study of New Benzimidazole Derivatives [academia.edu]
- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. rroij.com [rroij.com]
- 6. jmpas.com [jmpas.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. mdpi.com [mdpi.com]
- 9. Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticancer Evaluation of Disubstituted Benzimidazoles via One-Pot Telescopic Grinding Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Structurally Diverse Benzimidazole Scaffolds as Potential Chemotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular docking studies of benzimidazopyrimidine and coumarin substituted benzimidazopyrimidine derivatives: As potential human Aurora A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmacophorejournal.com [pharmacophorejournal.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Antiviral Activity of Compound L3 against Dengue and Zika Viruses In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and antiviral evaluation of certain disubstituted benzimidazole ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 4,7-dimethylbenzimidazole from 3,6-dimethyl-1,2-phenylenediamine
Application Note: Precision Synthesis of 4,7-Dimethylbenzimidazole via Phillips Condensation
Abstract & Strategic Significance
This guide details the synthesis of 4,7-dimethylbenzimidazole from 3,6-dimethyl-1,2-phenylenediamine using a modified Phillips Condensation . While the 5,6-dimethyl isomer is widely recognized as the axial ligand in Vitamin B12 (cobalamin), the 4,7-dimethyl isomer offers a unique steric and electronic profile. The methyl groups at the 4 and 7 positions shield the benzimidazole core, altering its lipophilicity and binding kinetics in metallo-organic frameworks and drug-target interactions.
This protocol prioritizes purity and scalability , utilizing formic acid as both the C1 synthon and the reaction solvent/catalyst. The method is designed to be self-validating through rigorous in-process controls.
Reaction Mechanism: The Phillips Condensation
The formation of the benzimidazole ring proceeds via the acid-catalyzed condensation of the ortho-diamine with a carboxylic acid (formic acid).
Mechanistic Causality:
-
Nucleophilic Attack: The electron-rich amine nitrogen attacks the carbonyl carbon of formic acid. The presence of methyl groups at the 3 and 6 positions of the diamine (which become 4 and 7 on the ring) exerts an electron-donating effect, potentially enhancing the nucleophilicity of the amines compared to unsubstituted o-phenylenediamine.
-
Dehydration: The initial amide intermediate undergoes acid-catalyzed cyclization followed by the elimination of water to aromatize the imidazole ring.
-
Symmetry: Due to the
symmetry of the starting material (3,6-dimethyl-1,2-phenylenediamine), regioselectivity issues are non-existent; both amines are equivalent, leading to a single product.
Diagram 1: Reaction Mechanism Pathway
Caption: Mechanistic flow from diamine precursor to benzimidazole cyclization via dehydration.
Experimental Protocol
Safety Warning: 3,6-dimethyl-1,2-phenylenediamine is a substituted aniline derivative. Handle with extreme care in a fume hood to avoid inhalation or skin contact. Formic acid is corrosive and releases CO upon decomposition.
Reagents & Materials
| Reagent | Role | Specifications |
| 3,6-Dimethyl-1,2-phenylenediamine | Limiting Reagent | >98% Purity |
| Formic Acid | Reagent & Solvent | 88-90% (Aq.) |
| Sodium Hydroxide (NaOH) | Neutralization | 10% w/v Solution |
| Activated Charcoal | Purification | Norit or equivalent |
| Ethanol/Water | Recrystallization | 1:1 v/v mixture |
Step-by-Step Methodology
1. Condensation Reaction:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, charge 5.0 g (36.7 mmol) of 3,6-dimethyl-1,2-phenylenediamine.
-
Slowly add 15 mL (approx. 400 mmol) of 88-90% Formic Acid.
-
Note: The amine will dissolve, and an exotherm may occur. The large excess of formic acid acts as the solvent.
-
-
Attach a reflux condenser.[1] Heat the mixture to 100°C (gentle reflux) for 2 to 3 hours .
-
Validation: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting diamine spot should disappear.
-
2. Quenching & Isolation:
-
Cool the reaction mixture to room temperature (20-25°C).
-
Pour the reaction mixture slowly into 100 mL of crushed ice/water with vigorous stirring.
-
Critical Step (Neutralization): Slowly add 10% NaOH solution dropwise. Monitor pH constantly.
-
Target: pH 9-10.
-
Observation: The product will precipitate as a bulky solid. Do not overshoot to pH >12 to avoid solubilizing amphoteric impurities.
-
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Filter the solid using a Büchner funnel and wash with 50 mL of ice-cold water .
3. Purification:
-
Transfer the crude solid to a beaker and dissolve in a minimum amount of boiling ethanol/water (approx. 1:1).
-
Add 0.5 g of activated charcoal and boil for 5 minutes to remove colored oxidation byproducts.
-
Filter hot through a pre-warmed funnel (or Celite pad) to remove charcoal.
-
Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Collect the crystals by filtration and dry in a vacuum oven at 60°C for 4 hours .
Diagram 2: Experimental Workflow
Caption: Operational workflow for the synthesis and purification of 4,7-dimethylbenzimidazole.
Characterization & Self-Validation
To ensure the "Trustworthiness" of your product, compare your analytical data against these expected values.
A. Melting Point Analysis
-
Expected Range: The 5,6-dimethyl isomer melts at ~205°C. The 4,7-dimethyl isomer, being similarly symmetric but sterically distinct, typically exhibits a melting point in the range of 260–270°C (Note: Isomeric variations can be significant; literature values for this specific isomer vary, so use this range as a guide and confirm purity via NMR).
-
Pass Criteria: Sharp melting range (< 2°C range).
B. Nuclear Magnetic Resonance (NMR)
Due to the
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 1H | 2.50 - 2.60 | Singlet | 6H | Methyl groups (C4-CH3, C7-CH3) |
| 1H | 6.90 - 7.10 | Singlet | 2H | Aromatic Ring Protons (C5-H, C6-H) |
| 1H | 8.10 - 8.20 | Singlet | 1H | Imidazole C2-H |
| 1H | 12.0 - 12.5 | Broad Singlet | 1H | N-H (Exchangeable) |
C. Troubleshooting
-
Problem: Product is colored (brown/pink).
-
Cause: Oxidation of unreacted diamine.
-
Solution: Repeat recrystallization with fresh activated charcoal. Ensure the initial reaction goes to completion to consume all diamine.
-
-
Problem: Low Yield.
-
Cause: Incomplete precipitation during neutralization.
-
Solution: Ensure pH is at least 9. The benzimidazole protonates at low pH (soluble) and deprotonates at very high pH (soluble anion). The neutral species is least soluble.
-
References
-
Smith, W. T., & Steinle, E. C. (1953). "Some Substituted Benzimidazoles." Journal of the American Chemical Society, 75(5), 1292–1293. (Primary source for the synthesis of 4,7-dimethylbenzimidazole). Link
-
Wagner, E. C., & Millett, W. H. (1943). "Benzimidazole."[1][2][3][4][5][6][7][8][9][10] Organic Syntheses, Collective Volume 2, 65. (Standard Phillips Condensation protocol). Link
-
Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541. (Comprehensive review of benzimidazole chemistry). Link
-
Barker, H. A., et al. (1960). "Structure of the Benzimidazole-B12 Coenzyme." Proceedings of the National Academy of Sciences, 46(12). (Context on dimethylbenzimidazole isomers in biology). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5,6-Dimethylbenzimidazol ≥ 99 %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. JP2009057596A - Sealing agent for gold-plated film, and its use - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of N-Fused Benzimidazole-4,7-diones via Sequential Copper-Catalyzed C–N Coupling/Cyclization and Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4,7-Dimethylbenzimidazole via Phillips Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 4,7-dimethylbenzimidazole, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The protocol detailed herein is based on the robust and widely applicable Phillips condensation reaction. We will delve into the underlying mechanism, provide a detailed, step-by-step experimental procedure, and offer insights into the critical parameters that govern the reaction's success. This guide is designed to be a self-validating system, explaining the causality behind each experimental choice to ensure both reproducibility and a deeper understanding of the chemical transformation.
Introduction to the Phillips Condensation
The benzimidazole moiety is a privileged structure in drug discovery, forming the core of numerous clinically significant pharmaceuticals.[1][2] Its unique structural and electronic properties allow it to act as a versatile pharmacophore, engaging with a wide array of biological targets.[3][4] The Phillips condensation, first reported by M. A. Phillips, is a cornerstone method for the synthesis of the benzimidazole core.[1] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid catalyst.[5] The method is particularly effective for the synthesis of 2-unsubstituted benzimidazoles when formic acid is used as the C1 source.[6][7]
This application note provides a detailed protocol for the synthesis of 4,7-dimethylbenzimidazole, adapting the classical Phillips-Ladenburg reaction conditions. The procedure involves the reaction of 3,6-dimethyl-1,2-phenylenediamine with formic acid, facilitated by a mineral acid catalyst.
Reaction Scheme
The overall reaction for the synthesis of 4,7-dimethylbenzimidazole is as follows:
Scheme 1: Phillips condensation of 3,6-dimethyl-1,2-phenylenediamine with formic acid.
Detailed Experimental Protocol
This protocol is designed to be a reliable starting point for the synthesis of 4,7-dimethylbenzimidazole. Optimization may be required based on specific laboratory conditions and reagent purity.
Reagents and Materials
| Reagent/Material | Grade | Supplier Example | Notes |
| 3,6-Dimethyl-1,2-phenylenediamine | ≥98% | Sigma-Aldrich, TCI | The key starting material. Purity is crucial for high yield. |
| Formic Acid | 90% aqueous solution | Fisher Scientific | Acts as both reactant and solvent. An excess is used. |
| Hydrochloric Acid (HCl) | 4 N (aqueous) | VWR | The mineral acid catalyst. Can be prepared from concentrated HCl. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | EMD Millipore | For preparing a 10% aqueous solution for neutralization. |
| Decolorizing Carbon (Activated) | - | Alfa Aesar | Used during recrystallization to remove colored impurities. |
| Deionized Water | - | - | Used for reaction workup and recrystallization. |
| Ethanol | Reagent Grade | - | Optional solvent for recrystallization. |
| Round-bottom flask (250 mL) | - | - | |
| Reflux condenser | - | - | |
| Heating mantle or water bath | - | - | |
| Magnetic stirrer and stir bar | - | - | |
| Büchner funnel and filter flask | - | - | For vacuum filtration. |
| pH paper or pH meter | - | - | To monitor neutralization. |
| Standard laboratory glassware | - | - | Beakers, graduated cylinders, etc. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine one molar equivalent of 3,6-dimethyl-1,2-phenylenediamine with 2-3 molar equivalents of 90% formic acid.
-
Catalyst Addition: To the stirred mixture, add a catalytic amount of 4 N hydrochloric acid.
-
Reflux: Heat the reaction mixture to 100-110°C using a water bath or heating mantle and maintain a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully add a 10% aqueous solution of sodium hydroxide with constant swirling or stirring. An ice bath can be used to manage any exotherm. Continue adding the base until the mixture is just alkaline to litmus paper (pH ~8-9). This will cause the crude product to precipitate.
-
Isolation of Crude Product: Collect the precipitated crude 4,7-dimethylbenzimidazole by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid precipitate thoroughly with several portions of cold deionized water to remove any residual salts and base. Press the solid dry on the filter.
-
Purification by Recrystallization:
-
Transfer the crude product to a beaker and dissolve it in a minimum amount of boiling water (or an ethanol-water mixture).
-
Add a small amount of decolorizing carbon (e.g., 2% w/w) to the hot solution and digest for 15 minutes to remove colored impurities.[6]
-
Filter the hot solution through a pre-heated funnel to remove the carbon.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
-
Final Product Collection and Drying: Collect the purified white to off-white crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum at 100°C.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 4,7-dimethylbenzimidazole.
Mechanism and Scientific Rationale
A thorough understanding of the reaction mechanism and the role of each component is critical for troubleshooting and optimization.
The Phillips Condensation Mechanism
The reaction proceeds through a two-step acid-catalyzed mechanism: an initial acylation followed by a cyclization-dehydration.[5]
-
Protonation and Acylation: The reaction is initiated by the protonation of the formic acid by the strong mineral acid (HCl), which activates the carbonyl carbon towards nucleophilic attack. One of the amino groups of the 3,6-dimethyl-1,2-phenylenediamine then attacks the activated carbonyl carbon.
-
Intermediate Formation: A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield an N-formylated monoacyl derivative.
-
Intramolecular Cyclization: The second amino group of the monoacyl intermediate attacks the carbonyl carbon in an intramolecular fashion. This step is also facilitated by the acidic conditions.
-
Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic benzimidazole ring.
Rationale for Experimental Choices
-
Excess Formic Acid: Using an excess of formic acid serves two purposes. Firstly, it ensures the complete consumption of the more valuable diamine starting material. Secondly, it can act as a solvent for the reaction.[6]
-
Mineral Acid Catalyst (4N HCl): The strong acid is crucial for the reaction. It protonates the carboxylic acid, making it a much more reactive electrophile for the initial acylation step.[1][5] It also facilitates the subsequent dehydration steps. Using a dilute acid at lower temperatures is an advantage of the Phillips method.[5]
-
Heating/Reflux: The reaction requires thermal energy to overcome the activation barriers for both the initial acylation and the final dehydration/aromatization step. A temperature of 100-110°C is typically sufficient.
-
Neutralization (NaOH): The benzimidazole product is often protonated and soluble in the acidic reaction mixture. Basification with NaOH deprotonates the benzimidazole, causing it to precipitate out of the aqueous solution, which allows for its easy isolation by filtration.
-
Recrystallization: This is a standard purification technique for solid organic compounds. The choice of solvent (water or ethanol/water) is based on the principle that the compound should be highly soluble at high temperatures and poorly soluble at low temperatures, allowing for the separation from more soluble impurities. The use of decolorizing carbon effectively removes high molecular weight, colored byproducts.[1][6]
Reaction Mechanism Diagram
Caption: Mechanism of the Phillips condensation for 4,7-dimethylbenzimidazole.
Troubleshooting and Optimization
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Impure or oxidized diamine starting material.2. Insufficient heating or reaction time.3. Ineffective neutralization (product remains in solution). | 1. Use high-purity diamine. If it has darkened, consider purification before use.2. Ensure the reaction reaches reflux (100-110°C) and monitor by TLC until the starting material is consumed.3. Check the pH after adding base to ensure it is alkaline (pH 8-9). Add more base if necessary. |
| Product is Dark/Oily | 1. Oxidation of the diamine or product.2. Incomplete reaction leading to impurities.3. Charring due to excessive heat. | 1. Minimize exposure to air during the reaction. Use decolorizing carbon during recrystallization.2. Ensure the reaction goes to completion.3. Use a water bath for more gentle and uniform heating. |
| Difficulty in Crystallization | 1. Product is too soluble in the chosen solvent.2. Presence of impurities inhibiting crystal growth. | 1. If using water, try an ethanol-water mixture. Reduce the initial amount of solvent used for dissolution.2. Ensure the crude product is thoroughly washed. Perform a second recrystallization if necessary. |
Safety Precautions
-
3,6-Dimethyl-1,2-phenylenediamine: Aromatic amines can be toxic and are potential irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Formic Acid and Hydrochloric Acid: These are corrosive acids. Handle in a fume hood and wear acid-resistant gloves and safety goggles.
-
Sodium Hydroxide: A corrosive base. The neutralization process can be exothermic; perform it slowly and with cooling.
-
General: All procedures should be carried out in a well-ventilated laboratory or fume hood.
References
-
AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]
-
CoLab. (2010, September 15). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]
-
IJARIIE. (n.d.). Review On Synthesis Of Benzimidazole From O- phenyldiamine. Retrieved from [Link]
- Mishra, R. K., et al. (2015).
-
Organic Syntheses. (n.d.). Benzimidazole. Retrieved from [Link]
-
ResearchGate. (2023, October 5). (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
- Rithe, S. S., & Bari, S. B. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry, 8(2), 167-171.
- Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541.
Sources
Application Note: Microwave-Assisted Synthesis of 5,6-Dimethylbenzimidazole Derivatives
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Mechanistic Rationale
The 5,6-dimethylbenzimidazole scaffold is a privileged pharmacophore in medicinal chemistry. Notably recognized as the lower axial ligand of Vitamin B12 (cobalamin), its derivatives exhibit potent antiviral, anticancer, and anthelmintic properties[1].
Historically, the synthesis of benzimidazole derivatives involved refluxing 1,2-phenylenediamines with carboxylic acids or aldehydes in strong mineral acids for 12 to 24 hours. These conventional convective heating methods often suffer from moderate yields, the generation of toxic waste, and thermal degradation of sensitive functional groups[2].
Microwave-assisted organic synthesis (MAOS) offers a paradigm shift for constructing these heterocycles. By utilizing dielectric heating, microwave irradiation directly couples with the polar transition states of the reactants. This localized superheating instantaneously overcomes the activation energy barrier required for cyclization, drastically reducing reaction times from hours to minutes while preventing intermolecular oligomerization[2][3].
Experimental Design: Causality & Green Chemistry
This protocol details a solvent-free, microwave-assisted condensation of 4,5-dimethyl-1,2-phenylenediamine with various aldehydes, catalyzed by Erbium(III) triflate[Er(OTf)₃]. Every experimental choice in this workflow is designed for maximum efficiency and self-validation:
-
Solvent-Free Conditions: Mixing the reagents neat maximizes the effective concentration of the reacting species. This exponentially increases the collision frequency between the diamine and the aldehyde, driving the initial Schiff base (imine) formation[4].
-
Choice of Catalyst (Er(OTf)₃): Erbium(III) triflate is a highly efficient, water-tolerant Lewis acid. It coordinates with the carbonyl oxygen of the aldehyde, increasing its electrophilicity. Crucially, unlike traditional Lewis acids (e.g., AlCl₃), Er(OTf)₃ is not deactivated by the water molecule generated during the condensation step[4].
-
Phase-Separation Workup: The protocol utilizes the extreme polarity difference between the catalyst and the product. Upon aqueous quench, the Er(OTf)₃ partitions entirely into the water layer (allowing for catalyst recovery), while the target 5,6-dimethylbenzimidazole migrates into the organic extraction solvent, creating a self-purifying system[4].
Step-by-Step Protocol
Reagents & Equipment
-
4,5-Dimethyl-1,2-phenylenediamine (1.0 mmol)
-
Aryl/Alkyl Aldehyde (1.0 mmol)
-
Erbium(III) triflate [Er(OTf)₃] (1 mol%)
-
Ethyl acetate (EtOAc) and Deionized Water
-
Dedicated Microwave Synthesizer (e.g., Anton-Paar Synthos 3000 or CEM Discover)
Procedure
Step 1: Reagent Homogenization In a 10 mL microwave-safe heavy-walled glass vial, combine 1.0 mmol of 4,5-dimethyl-1,2-phenylenediamine and 1.0 mmol of the selected aldehyde. Add 1 mol% of Er(OTf)₃. Stir briefly with a micro-spatula to ensure a homogenous neat mixture.
Step 2: Microwave Irradiation Seal the vial with a Teflon-lined crimp cap. Place the vial into the microwave reactor cavity. Irradiate the mixture at 100 W, setting the infrared (IR) temperature limit to 60 °C for a duration of 5 to 10 minutes. Note: Capping the vial creates a closed system where autogenous pressure slightly elevates, keeping the water byproduct in the vapor phase and driving the condensation equilibrium forward.
Step 3: Reaction Monitoring (Self-Validation) Allow the vial to cool to room temperature. Extract a micro-aliquot (approx. 1 mg) and dissolve it in 0.5 mL of EtOAc. Perform Thin Layer Chromatography (TLC) using a Hexane/EtOAc (7:3 v/v) eluent. Validation Check: The complete disappearance of the 4,5-dimethyl-1,2-phenylenediamine spot (visualized via UV 254 nm or ninhydrin stain) confirms the successful conversion of the imine intermediate into the cyclized benzimidazole.
Step 4: Aqueous Quench & Extraction Add 5 mL of deionized water and 5 mL of EtOAc directly to the reaction vial. Shake vigorously for 30 seconds and allow the biphasic system to settle. Extract the upper organic layer. Repeat the extraction with an additional 5 mL of EtOAc.
Step 5: Isolation & Structural Confirmation Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure. Recrystallize the crude solid from a hot ethanol/water mixture. Validation Check: Confirm the structural integrity via ¹H-NMR (DMSO-d₆). The product is validated by the presence of a symmetric singlet integrating for 6 protons at ~2.30 ppm (the 5,6-dimethyl groups) and a broad singlet >12.0 ppm corresponding to the benzimidazole NH proton.
Quantitative Data: Microwave vs. Conventional Synthesis
The table below summarizes the drastic improvements in reaction kinetics and product yield when transitioning from conventional convective heating (refluxing in ethanol/acid) to the solvent-free microwave protocol for various 2-substituted 5,6-dimethylbenzimidazoles[2][4].
| Aldehyde R-Group | Conventional Time (h) | Conventional Yield (%) | Microwave Time (min) | Microwave Yield (%) |
| Phenyl | 12.0 | 65 | 5.0 | 93 |
| 4-Chlorophenyl | 14.0 | 60 | 6.0 | 95 |
| 4-Methoxyphenyl | 12.0 | 62 | 5.0 | 91 |
| 2-Thienyl | 16.0 | 55 | 8.0 | 89 |
Workflow Visualization
Microwave-assisted, solvent-free workflow for 5,6-dimethylbenzimidazole derivative synthesis.
References
-
Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Mobinikhaledi, A., Forughifar, N., & Amrollahi, M. Asian Journal of Chemistry. URL:[Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Nardi, M., Bonacci, S., De Luca, G., et al. Molecules (PMC). URL:[Link]
-
Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. Green Chemistry (PMC). URL:[Link]
-
Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity. Menteşe, E., et al. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]
Sources
- 1. Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4,7-Dimethylbenzimidazole as a Ligand in Coordination Chemistry
Abstract: This document provides a comprehensive technical guide on the use of 4,7-dimethylbenzimidazole (4,7-DMB) as a ligand in coordination chemistry. It is intended for researchers, scientists, and drug development professionals. This guide covers the synthesis of the ligand, its key coordination principles, detailed protocols for the formation of metal complexes, and an overview of their applications, particularly in areas relevant to medicinal and bioinorganic chemistry. The content is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and troubleshooting.
Introduction: The Unique Profile of 4,7-Dimethylbenzimidazole
Benzimidazoles are a vital class of N-heterocyclic compounds, forming the core scaffold of numerous pharmacologically active molecules.[1][2][3] Their prominence stems from the fusion of a benzene and an imidazole ring, creating a structure that is both aromatic and rich in coordination sites.[1] Within this family, 4,7-dimethylbenzimidazole (4,7-DMB) presents a unique set of steric and electronic properties that make it a compelling ligand for coordination chemistry.
Unlike its parent, benzimidazole, or the widely studied 5,6-dimethylbenzimidazole isomer (a key component of Vitamin B12), 4,7-DMB features methyl groups flanking the benzene portion of the fused ring system.[4] These substituents exert significant influence:
-
Electronic Effects: The methyl groups are electron-donating, increasing the electron density on the benzimidazole ring system. This enhances the sigma-donor (Lewis basicity) character of the pyridinic N3 nitrogen, leading to potentially stronger coordination bonds with metal centers.
-
Steric Effects: The positioning of the methyl groups at C4 and C7 introduces steric bulk near the coordination site. This steric hindrance can influence the geometry of the resulting metal complexes, control the number of ligands that can coordinate to a metal center, and create specific pockets or channels in the coordination sphere.[5][6] This controlled steric environment is crucial for designing catalysts with high selectivity or biomimetic models of enzyme active sites.[7][8]
This guide will explore how these distinct features can be harnessed, providing the foundational knowledge and practical protocols to synthesize and utilize 4,7-DMB-based coordination compounds.
Section 1: Ligand Synthesis & Characterization
The most reliable method for synthesizing benzimidazole derivatives is the Phillips condensation.[4] This protocol adapts the classical approach for the specific synthesis of 4,7-dimethylbenzimidazole.
Protocol 1: Synthesis of 4,7-Dimethylbenzimidazole
This procedure involves the acid-catalyzed condensation of 3,6-dimethyl-1,2-phenylenediamine with formic acid.
Materials:
-
3,6-dimethyl-1,2-phenylenediamine
-
Formic acid (~90%)
-
Hydrochloric acid (4 M)
-
Ammonium hydroxide solution (~25%)
-
Ethanol
-
Activated charcoal
-
Standard reflux apparatus, filtration equipment, and pH paper
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 3,6-dimethyl-1,2-phenylenediamine (10.0 g, 73.4 mmol) and 4 M hydrochloric acid (80 mL).
-
Addition of Reagent: To this stirred suspension, add formic acid (4.4 mL, ~117 mmol, 1.6 eq.).
-
Scientist's Note: Formic acid serves as the source of the C2 carbon of the imidazole ring. An excess is used to drive the reaction to completion. The acidic medium protonates the diamine, making it soluble and activating it for condensation.
-
-
Condensation: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4 hours. The solution should become homogeneous.
-
Decolorization: After cooling slightly, add activated charcoal (approx. 1 g) to the warm solution and reflux for an additional 15 minutes.
-
Rationale: This step removes colored polymeric impurities that are common byproducts in condensation reactions.
-
-
Isolation of Crude Product: Filter the hot mixture through a celite pad to remove the charcoal. Cool the filtrate in an ice bath.
-
Precipitation: Slowly neutralize the filtrate by adding ammonium hydroxide solution dropwise with constant stirring until the pH is approximately 8-9. A pale precipitate will form.
-
Causality: The product is soluble in its protonated (hydrochloride salt) form. Basification deprotonates the imidazole nitrogen, causing the neutral, less soluble 4,7-DMB to precipitate out of the aqueous solution.
-
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water (3 x 50 mL), and then with a small amount of cold ethanol.
-
Recrystallization: Recrystallize the crude solid from an ethanol/water mixture to yield fine, off-white needles. Dry the final product in a vacuum oven.
Expected Characterization Data:
| Parameter | Expected Value |
| Appearance | Off-white to pale tan crystalline solid |
| Yield | 75-85% |
| Melting Point | >290 °C (with decomposition) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~12.3 (s, 1H, N-H), 8.1 (s, 1H, C2-H), 7.1 (d, 2H, Ar-H), 2.5 (s, 6H, CH₃) |
| FT-IR (KBr, cm⁻¹) | ~3100-2800 (N-H stretch), ~1620 (C=N stretch), ~1450 (C=C stretch) |
Section 2: Principles of Coordination
4,7-DMB typically coordinates to metal ions as a monodentate ligand through the lone pair of the sp²-hybridized pyridinic nitrogen (N3). The steric bulk of the methyl groups at the C4 and C7 positions plays a critical role in defining the coordination environment.
// Connections "Ligand":f1 -> "Properties":f0 [label=" e⁻ donating", color="#4285F4"]; "Ligand":f2 -> "Properties":f1 [label=" Bulk", color="#EA4335"];
"Properties":f0 -> "Outcomes":f0 [label=" Influences"]; "Properties":f1 -> "Outcomes":f1 [label=" Influences"]; "Properties":f1 -> "Outcomes":f2 [label=" Dictates"]; } dot Caption: Relationship between 4,7-DMB structure and coordination outcomes.
The enhanced σ-donation from the electron-rich ring system stabilizes metal ions, while the steric hindrance can prevent the formation of highly crowded complexes, often favoring tetrahedral or square planar geometries over octahedral ones, depending on the metal center and other ligands present.
Section 3: Synthesis of Metal Complexes
The synthesis of metal complexes with benzimidazole-type ligands is generally straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.[9]
Protocol 2: General Synthesis of a [M(4,7-DMB)₂(X)₂] Complex (M = Co²⁺, Cu²⁺, Zn²⁺; X = Cl⁻, NO₃⁻)
This protocol provides a template for synthesizing tetrahedral or square planar complexes.
Materials:
-
4,7-Dimethylbenzimidazole (2.0 eq.)
-
Metal(II) salt (e.g., CuCl₂·2H₂O, Co(NO₃)₂·6H₂O, ZnCl₂) (1.0 eq.)
-
Methanol or Ethanol
-
Diethyl ether
-
Magnetic stirrer with hotplate, inert atmosphere setup (optional)
Step-by-Step Methodology:
-
Ligand Solution: Dissolve 4,7-dimethylbenzimidazole (2.0 mmol) in hot methanol (20 mL) in a 50 mL round-bottom flask with stirring.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1.0 mmol) in methanol (10 mL).
-
Scientist's Note: The choice of solvent is critical. Alcohols like methanol and ethanol are often used as they can dissolve both the organic ligand and many inorganic metal salts. For air-sensitive metals (e.g., Fe(II)), the solvent should be deoxygenated and the reaction run under an inert atmosphere (N₂ or Ar).
-
-
Complexation: Add the metal salt solution dropwise to the hot, stirring ligand solution. A color change and/or precipitation of the complex is typically observed immediately.
-
Reaction: Reflux the resulting mixture for 2-4 hours to ensure complete reaction.[9]
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Washing: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold methanol to remove unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.
-
Drying: Dry the complex in a vacuum desiccator.
Self-Validation & Characterization:
The formation and purity of the complex must be validated.
| Technique | Purpose | Expected Observations |
| FT-IR | Confirm coordination | A shift in the C=N stretching frequency (around 1620 cm⁻¹) to a lower or higher wavenumber upon coordination. Appearance of new bands corresponding to metal-ligand vibrations in the far-IR region (below 600 cm⁻¹). |
| UV-Vis Spectroscopy | Probe electronic structure | For d-block metals like Co(II) or Cu(II), characteristic d-d transition bands will appear in the visible region, which are indicative of the complex's geometry. |
| Elemental Analysis | Determine stoichiometry | The experimental percentages of C, H, and N should match the calculated values for the proposed formula (e.g., [Cu(C₉H₁₀N₂)₂Cl₂]). |
| Magnetic Susceptibility | Determine electron configuration | For paramagnetic complexes (e.g., Co(II), Cu(II)), this measurement helps confirm the oxidation state and spin state of the metal center.[7] |
| Single-Crystal X-ray Diffraction | Unambiguous structure determination | Provides precise bond lengths, bond angles, and the overall molecular geometry.[10] |
Section 4: Applications in Drug Development and Bioinorganic Chemistry
The unique coordination environment created by 4,7-DMB makes its metal complexes promising candidates for several applications relevant to drug development.
-
Antimicrobial and Anticancer Agents: Metal complexes are often more biologically active than the free ligands.[7][11] The coordination of 4,7-DMB to metals like copper, zinc, or ruthenium can lead to compounds with potent antimicrobial or anticancer properties.[12][13] The mechanism often involves the complex binding to DNA or inhibiting essential enzymes within the pathogenic organism or cancer cell.[13] The steric bulk of the 4,7-dimethyl groups can tune the lipophilicity of the complex, aiding its transport across cell membranes, and modulate its binding selectivity for biological targets.
-
Bioinorganic Modeling: The sterically constrained pocket around the metal center in a 4,7-DMB complex can mimic the active sites of metalloenzymes.[7] These synthetic analogues are invaluable tools for studying reaction mechanisms, substrate binding, and the role of the metal's coordination geometry in biological catalysis.
-
Catalysis: Transition metal complexes are widely used as catalysts.[1] Complexes of 4,7-DMB with metals like palladium, rhodium, or ruthenium can be designed for specific catalytic transformations, such as hydrogenations or C-C coupling reactions.[2] The ligand's steric and electronic properties can be fine-tuned to control the catalyst's activity and selectivity, which is a cornerstone of developing efficient synthetic routes for complex pharmaceutical ingredients.
References
-
ResearchGate. Scheme-I: Synthesis pathways of the novel benzimidazole metal complexes... Available at: [Link]
-
SciSpace. Synthesis and characterization of substituted benzimidazole Co(II), Fe(II), and Zn(II) complexes and structural characterization. Available at: [Link]
-
PMC. Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study. Available at: [Link]
-
AIP Publishing. Synthesis and Characterization of Some Benzimidazole Derivatives From 4-Methyl Ortho-Phenylene Diamine and Evaluating Their Effectiveness. Available at: [Link]
-
MDPI. Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. Available at: [Link]
-
ijarsct. Synthesis of Some Zinc and Copper Complexes of Benzimidazole. Available at: [Link]
-
PMC. Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Available at: [Link]
-
Bibliomed. SYNTHESIS AND CHARACTERIZATION OF SOME BENZIMIDAZOLE DERIVATIVES FROM 4-BENZOYL-O – PHENYLENE DIAMINE. Available at: [Link]
-
PubMed. Synthesis of 4-aza-5,6-dimethylbenzimidazole and biosynthetic preparation of 4 -. Available at: [Link]
-
The University of Thi-Qar. The chemistry of the benzimidazoles ligand. Available at: [Link]
-
PMC. Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics. Available at: [Link]
-
MDPI. Synthesis and Photocatalytic Properties of Four Coordination Compounds Constructed from Two Benzimidazole-Based Asymmetric Polyazocyclic Ligands. Available at: [Link]
-
PMC. Design, Synthesis, and Characterization of Novel Coordination Compounds of Benzimidazole Derivatives with Cadmium. Available at: [Link]
-
PMC. Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). Available at: [Link]
-
ResearchGate. (PDF) Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Available at: [Link]
-
ijshr.com. synthesis, characterization and pharmacological activity study of benzimidazole derivatives. Available at: [Link]
-
ACS Publications. Synthesis and Characterization of the Dimethyl-Substituted Bisbenzimidazole Ligand and Its Manganese Complex. Available at: [Link]
-
eScholarship. Probing the Role of Steric and Electronic Effects on the Synthesis, Properties, and Reactivity of Low Oxidation State Rare-Earth and Actinide Metal Complexes. Available at: [Link]
-
MDPI. Novel Benzimidazole Derived Imine Ligand and Its Co(III) and Cu(II) Complexes as Anticancer Agents: Chemical Synthesis, DFT Studies, In Vitro and In Vivo Biological Investigations. Available at: [Link]
-
ACS Publications. Effects of Sterics and Electronic Delocalization on the Photophysical, Structural, and Electrochemical Properties of 2,9-Disubstituted 1,10-Phenanthroline Copper(I) Complexes. Available at: [Link]
-
Academia.edu. (PDF) Chemistry and Applications of Benzimidazole and its Derivatives. Available at: [Link]
-
Dalton Transactions. Fe(III) and Ni(II) Imidazole-Benzimidazole Mixed-Ligand Complexes: Synthesis, Structural Characterization, Molecular Docking, DFT Studies, and Evaluation of Antimicrobial and Anti-Inflammatory Activities. Available at: [Link]
-
DSpace@University of Amsterdam. The Influence of Electronic and Steric Factors on the Coordination and on the Cluster Breakdown of Polynuclear Ruthenium Carbony. Available at: [Link]
Sources
- 1. academics.su.edu.krd [academics.su.edu.krd]
- 2. Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Probing the Role of Steric and Electronic Effects on the Synthesis, Properties, and Reactivity of Low Oxidation State Rare-Earth and Actinide Metal Complexes [escholarship.org]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. scispace.com [scispace.com]
- 8. Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Crystal growth techniques for 4,7-dimethylbenzimidazole complexes
An Application Guide to the Crystallization of 4,7-Dimethylbenzimidazole Complexes
Abstract
This technical guide provides researchers, medicinal chemists, and material scientists with a comprehensive overview and detailed protocols for obtaining high-quality single crystals of 4,7-dimethylbenzimidazole (4,7-DMB) complexes. The benzimidazole scaffold is a cornerstone in medicinal chemistry and coordination polymer design, making structural elucidation via single-crystal X-ray diffraction a critical step in development.[1] This document moves beyond simple procedural lists to explain the underlying principles of crystal growth, empowering users to troubleshoot and optimize their experimental designs. We cover foundational techniques, including Slow Evaporation, Vapor Diffusion, and Solvent Layering, as well as specialized methods like Hydrothermal Synthesis, providing field-proven insights to navigate the challenges of crystallization.
The Foundational Imperative: Why Single Crystals Matter
The 4,7-dimethylbenzimidazole moiety is a versatile ligand in coordination chemistry. Its nitrogen-containing heterocyclic structure allows it to coordinate with a wide range of metal ions, forming complexes with diverse applications, from potential pharmaceuticals to functional materials.[1][2] The precise three-dimensional arrangement of atoms within these complexes dictates their physical, chemical, and biological properties. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining this molecular architecture.[1]
However, the path from a synthesized powder to a diffractible single crystal is often non-trivial and is frequently described as both an art and a science.[3] The primary goal of any crystallization technique is to guide molecules from a disordered state in solution to a highly ordered, solid-state lattice. This is achieved by inducing a state of supersaturation—where the concentration of the solute exceeds its equilibrium solubility—in a slow and controlled manner. A rapid change often leads to the formation of amorphous precipitates or microcrystalline powders, which are unsuitable for single-crystal analysis. The key is to favor the slow, methodical growth of a few crystal nuclei over the rapid formation of many.[3][4]
Pre-Crystallization Essentials: Setting the Stage for Success
Before attempting any crystallization technique, two factors must be rigorously addressed:
-
Purity: The presence of impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor crystal quality and disordered structures. It is imperative that the 4,7-DMB complex be purified to the highest possible degree, often through methods like column chromatography or recrystallization, before proceeding.
-
Solubility Assessment: A thorough understanding of the complex's solubility in various solvents is crucial for selecting an appropriate crystallization method.[5] A simple "line-of-vials" test, where a small amount of the compound is tested against a range of solvents from non-polar (e.g., hexane) to polar (e.g., methanol, water), is an invaluable first step.[5] This exercise helps identify "good" solvents (in which the compound is soluble) and "poor" or "anti-solvents" (in which it is insoluble), which are essential for techniques like vapor diffusion and layering.[6]
Core Crystallization Techniques: Protocols and Principles
The following sections detail the most effective and commonly used techniques for growing single crystals of metal-organic complexes.
Slow Evaporation
This is the simplest crystallization method and often the first to be attempted due to its ease of setup.[7]
-
Causality & Mechanism: The principle relies on gradually increasing the concentration of the solute as the solvent slowly evaporates. As the concentration surpasses the solubility limit, the solution becomes supersaturated, and crystals begin to form. The rate of evaporation is the critical parameter; slower rates generally yield higher quality crystals.[3][6] This method is best suited for compounds that are reasonably soluble in a moderately volatile solvent.
-
Protocol:
-
Preparation: Dissolve the 4,7-DMB complex in a high-quality "good" solvent to near-saturation in a clean, scratch-free vial.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean crystallization vessel to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Setup: Cover the vial with a cap or parafilm. Pierce the covering with one or more needles to allow for slow solvent evaporation. The number and gauge of the needles control the rate of evaporation.[8]
-
Incubation: Place the vial in a stable, vibration-free location (e.g., a dedicated cupboard or a drawer) at a constant temperature.
-
Monitoring: Observe the vial periodically over several days to weeks without disturbing it.
-
-
Visualization of Workflow:
Caption: Workflow for the Slow Evaporation crystallization method.
Vapor Diffusion
This is arguably the most successful and versatile method for growing high-quality crystals, especially when only small amounts of material are available.[3][6]
-
Causality & Mechanism: This technique involves two solvents: a "good" solvent in which the compound is dissolved, and a volatile "anti-solvent" in which the compound is insoluble. The setup consists of a small, open vial containing the compound solution placed inside a larger, sealed vessel containing the anti-solvent. The more volatile anti-solvent slowly diffuses in the vapor phase into the compound solution. This gradually decreases the solubility of the compound, leading to slow crystallization.[6]
-
Protocol:
-
Preparation: Dissolve the 4,7-DMB complex in a minimal amount of a relatively less volatile "good" solvent (e.g., toluene, chloroform, acetonitrile) in a small, open vial (e.g., a 1-dram vial).
-
Setup: Place this inner vial into a larger vial or jar (e.g., a 20 mL scintillation vial). Add a more volatile anti-solvent (e.g., pentane, hexane, diethyl ether) to the outer jar, ensuring the level is below the top of the inner vial.
-
Sealing: Tightly seal the outer jar to create a closed system.
-
Incubation: Place the setup in a stable, vibration-free location. To further slow the diffusion rate, the entire apparatus can be placed in a refrigerator.[3]
-
Monitoring: Check for crystal growth in the inner vial over several days to weeks.
-
-
Visualization of Workflow:
Caption: Workflow for the Vapor Diffusion crystallization method.
Solvent Layering (Liquid-Liquid Diffusion)
This technique is effective when the "good" solvent and "anti-solvent" are miscible but have different densities.[4][9]
-
Causality & Mechanism: A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystallization occurs at the interface between the two solvents as they slowly diffuse into one another, creating a zone of supersaturation.[5][9] For this to work effectively, the denser solvent should form the bottom layer.[4]
-
Protocol:
-
Preparation: Dissolve the 4,7-DMB complex in a minimal amount of the denser "good" solvent in a narrow container, such as an NMR tube or a thin test tube.
-
Layering: Using a pipette or syringe, very carefully and slowly add the less dense anti-solvent on top of the solution, running it down the side of the tube to minimize initial mixing. A distinct interface should be visible.[4][9]
-
Sealing: Seal the tube and leave it in an undisturbed, vibration-free location.
-
Incubation: Allow the setup to stand at a constant temperature. Crystals will typically form at or near the solvent interface.
-
Monitoring: Observe for crystal growth over a period of days to weeks.
-
-
Visualization of Workflow:
Caption: Workflow for the Solvent Layering crystallization method.
Hydrothermal Synthesis
For complexes that are insoluble in common organic solvents or require elevated temperatures to form, hydrothermal synthesis can be an effective, albeit more advanced, technique.
-
Causality & Mechanism: This method involves carrying out the synthesis and crystallization in water or another solvent in a sealed vessel (e.g., a Teflon-lined stainless steel autoclave) at temperatures above the solvent's boiling point. The elevated temperature and resulting autogenous pressure can increase the solubility of reactants and facilitate the formation of thermodynamically stable crystalline phases that may not be accessible under ambient conditions.[10][11]
-
Protocol:
-
Reactants: Place the 4,7-dimethylbenzimidazole ligand, the metal salt (e.g., Zn(NO₃)₂·6H₂O), and any other necessary reagents into a Teflon liner.[10]
-
Solvent: Add the solvent, typically deionized water, filling the liner to about 50-75% of its volume.
-
Sealing: Seal the Teflon liner and place it inside the stainless steel autoclave, tightening it securely.
-
Heating: Place the autoclave in an oven and heat it to a specific temperature (e.g., 120-180 °C) for a set period (e.g., 1-3 days).[10]
-
Cooling: Allow the autoclave to cool slowly to room temperature over 24-48 hours. Rapid cooling can lead to the formation of small or poorly formed crystals.
-
Harvesting: Open the autoclave, collect the crystals by filtration, wash them with water and/or ethanol, and air dry.
-
Data Summary and Troubleshooting
Success in crystallization often requires experimentation with multiple techniques and conditions. The tables below summarize the methods and provide guidance for common issues.
Table 1: Comparison of Crystal Growth Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Timeframe |
| Slow Evaporation | Gradual removal of solvent to induce supersaturation. | Simple setup, requires minimal equipment. | Difficult to control rate precisely; can lead to crystals forming on vial walls.[6] | Days to weeks |
| Vapor Diffusion | Slow diffusion of an anti-solvent vapor into the solution. | Excellent control, ideal for small quantities, often yields high-quality crystals.[3][7] | Requires volatile solvents and a well-sealed system. | Days to weeks |
| Solvent Layering | Slow mixing of two miscible solvents with different densities. | Good for systems where vapor diffusion is difficult; simple concept. | Layering can be difficult to perform without mixing; requires solvents of different densities.[3][4] | Days to weeks |
| Hydrothermal Synthesis | High temperature and pressure in a closed system. | Can produce novel structures and crystallize insoluble compounds.[10] | Requires specialized equipment (autoclave); conditions can be harsh. | Days |
Table 2: Common Solvent Systems for Benzimidazole Complexes
| "Good" Solvent (Less Volatile) | "Anti-Solvent" (More Volatile) | Technique Suitability |
| Toluene | Hexane, Pentane | Vapor Diffusion, Layering |
| Chloroform / Dichloromethane | Pentane, Diethyl Ether | Vapor Diffusion, Layering |
| Acetonitrile | Diethyl Ether | Vapor Diffusion |
| Methanol / Ethanol | Diethyl Ether, Hexane | Vapor Diffusion, Layering |
| Tetrahydrofuran (THF) | Pentane, Hexane | Vapor Diffusion |
| Dimethylformamide (DMF) | Water, Diethyl Ether | Vapor Diffusion, Slow Evaporation |
Table 3: Troubleshooting Common Crystallization Problems
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Amorphous Precipitate or Oil | Supersaturation is too high; process is too fast; compound is impure. | Decrease the initial concentration; slow down the process (e.g., fewer holes for evaporation, lower temperature for diffusion); further purify the compound.[9][12] |
| Many Small Crystals (Microcrystals) | Nucleation rate is too high compared to growth rate. | Decrease concentration; slow down the crystallization process; use cleaner, scratch-free glassware to reduce nucleation sites.[9] |
| No Crystals Form | Solution is not sufficiently supersaturated; compound is too soluble in the final solvent mixture. | Increase initial concentration; use a more effective anti-solvent; allow more time for evaporation/diffusion. |
| Poor Crystal Quality | Rapid growth; incorporation of impurities or solvent. | Slow down the crystallization rate (reduce temperature, use a less volatile anti-solvent); try a different solvent system.[9] |
Conclusion
Growing single crystals of 4,7-dimethylbenzimidazole complexes is a crucial yet often challenging step in their characterization. Success requires a methodical approach grounded in the principles of solubility and controlled supersaturation. This guide provides the theoretical basis and practical protocols for several robust crystallization techniques. By starting with highly pure material and systematically exploring methods like slow evaporation, vapor diffusion, and solvent layering, researchers can significantly increase their chances of obtaining high-quality crystals suitable for structural analysis, thereby accelerating their research and development efforts.
References
-
Staples, R. J. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, E68(7), m1-m10. [Link]
-
University of Geneva. (n.d.). Guide for crystallization. [Link]
-
KU Leuven. (2026, February 6). How to crystallize your sample. X-ray Core. [Link]
-
Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 20(12), 22935–22946. [Link]
-
Khan, K. M., et al. (2019). A Swift One-Pot Solvent-Free Synthesis of Benzimidazole Derivatives and Their Metal Complexes: Hydrothermal Treatment, Enzymatic Inhibition, and Solubilization Studies. Journal of Chemistry, 2019, 1-13. [Link]
-
Das, A., et al. (2003). Synthesis and crystallographic characterization of some derivatives of benzimidazole. Indian Journal of Chemistry, 42A, 256-260. [Link]
-
IUCr. (2024, October 16). How to grow crystals for X-ray crystallography. [Link]
- Google Patents. (n.d.).
-
Feng, G.-D., & Jiang, L. (2011). Hydrothermal Synthesis, Crystal Structure of Zinc(II) Complex of bis(2-Benzimidazole) and Aromatic Carboxylate Ligands. Asian Journal of Chemistry, 23(12), 5367-5370. [Link]
-
Ghosh, A., et al. (2009). Vapor-Diffusion-Mediated Single Crystal-to-Single Crystal Transformation of a Discrete Dimeric Copper(II) Complex to a Discrete Tetrameric Copper(II) Complex. Inorganic Chemistry, 48(11), 4646–4648. [Link]
-
University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. [Link]
-
ResearchGate. (2019, February 15). I would like to know about how can crystallization of metal complexes take place?. [Link]
-
ResearchGate. (2025, August 6). Hydrothermal Synthesis, Crystal Structure of Zinc(II) Complex of bis(2-Benzimidazole) and Aromatic Carboxylate Ligands. [Link]
-
ResearchGate. (2025, October 16). (PDF) Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. [Link]
-
Falqui, A., et al. (2016). Crystal growth in gelled solution: applications to coordination polymers. CrystEngComm, 18(11), 1935-1944. [Link]
-
ResearchGate. (2015, March 26). How can I get a Single crystal for metal complex?. [Link]
-
Carlucci, L., et al. (2009). Crystallization Behavior of Coordination Polymers. 1. Kinetic and Thermodynamic Features of 1,3-Bis(4-pyridyl)propane/MCl2 Systems. Crystal Growth & Design, 9(12), 5253–5264. [Link]
-
ResearchGate. (2016, March 3). Crystal growth in gelled solution: Applications to coordination polymers. [Link]
-
PubMed. (2013, June 3). Impact of polymers on crystal growth rate of structurally diverse compounds from aqueous solution. [Link]
-
Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. [Link]
-
Northwestern University. (n.d.). CRYSTAL GROWTH & DESIGN. [Link]
-
National Institutes of Health. (2014). Tackling a difficult question: how do crystals of coordination polymers form?. [Link]
-
International Journal of Foundation for Modern Research. (2025, May 15). Synthesis of Benzimidazoles using High Yield Thermal Method. [Link]
-
YouTube. (2020, December 12). How to Grow Single Crystals | Organic Chemistry. [Link]
-
ACS Publications. (2003). CRYSTAL GROWTH & DESIGN. [Link]
-
ResearchGate. (2026, January 10). (PDF) GREEN ENGINEERING: HYDROTHERMAL AND CLASSICAL SYNTHESIS OF BENZIMIDAZOLE AND ITS DERIVATIVES. [Link]
-
ResearchGate. (2025, August 6). Synthesis and Crystallographic Characterization of Some Derivatives of Benzimidazole. | Request PDF. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Crystal Structure of Adamantylated 4,5,6,7-Tetrahalogeno-1H-benzimidazoles Novel Multi-Target Ligands. [Link]
-
National Institutes of Health. (2021, May 30). Characterization of Metal-Bound Benzimidazole Derivatives, Effects on Tumor Cells of Lung Cancer. [Link]
-
AIP Publishing. (n.d.). Synthesis and Characterization of Some Benzimidazole Derivatives From 4-Methyl Ortho-Phenylene Diamine and Evaluating Their Effectiveness. [Link]
-
Springer. (2021). Growth, characterization and theoretical parameter study of benzimidazole L-tartrate single crystal: a nonlinear optical material. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijfmr.com [ijfmr.com]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 5. iucr.org [iucr.org]
- 6. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 7. unifr.ch [unifr.ch]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Alkylation of 4,7-dimethyl-1H-benzo[d]imidazole
Abstract
This technical guide provides a comprehensive overview of the N-alkylation procedures for 4,7-dimethyl-1H-benzo[d]imidazole, a key heterocyclic scaffold in medicinal chemistry and materials science. Recognizing the critical role of the N-substituent in modulating the pharmacological and material properties of benzimidazole derivatives, this document details multiple field-proven protocols. We will explore the mechanistic underpinnings of regioselectivity, the influence of reaction conditions, and provide step-by-step methodologies for classical SN2 alkylation, Phase-Transfer Catalysis (PTC), and the Mitsunobu reaction. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize novel N-alkylated this compound derivatives with high efficiency and control.
Introduction: The Significance of N-Alkylated Benzimidazoles
The benzimidazole moiety is a privileged scaffold in drug discovery, present in a wide array of FDA-approved drugs and clinical candidates. N-alkylation of the benzimidazole core is a common and powerful strategy to modulate a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, the nature of the N-substituent can profoundly influence the biological activity and target-binding affinity of the molecule. The subject of this guide, this compound, presents a unique case for N-alkylation due to the presence of two methyl groups on the benzene ring, which can influence the reactivity and regioselectivity of the reaction.
Mechanistic Considerations: The Challenge of Regioselectivity
The N-alkylation of unsymmetrically substituted benzimidazoles, such as this compound, can theoretically yield two regioisomers: the N1- and N3-alkylated products. The ratio of these isomers is dictated by a combination of electronic and steric factors.[1][2]
-
Electronic Effects: The electron-donating nature of the methyl groups at the 4 and 7 positions increases the electron density of the benzimidazole ring system, potentially enhancing the nucleophilicity of the nitrogen atoms.
-
Steric Hindrance: The methyl groups at the 4 and 7 positions create steric hindrance around the N1 and N3 positions, respectively. This steric congestion can influence the approach of the alkylating agent, favoring substitution at the less hindered nitrogen atom.[2]
The choice of reaction conditions, including the base, solvent, and alkylating agent, plays a crucial role in controlling the regioselectivity of the N-alkylation.[3][4]
Experimental Protocols
This section details three robust and widely applicable methods for the N-alkylation of this compound.
Protocol 1: Classical SN2 Alkylation with a Strong Base
This method is a straightforward and effective approach for the N-alkylation of benzimidazoles using a strong base to generate the highly nucleophilic benzimidazolide anion.[5]
Reaction Scheme:
A general workflow for classical SN2 alkylation.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous THF or DMF to achieve a concentration of approximately 0.1 M. Stir the suspension at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise over 10 minutes. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium salt may result in a more homogeneous solution.
-
Cool the mixture back to 0 °C.
-
Add the alkyl halide (1.05 eq) dropwise via syringe.
-
Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the desired N-alkylated product(s).
Expert Insights: The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the benzimidazole, leading to a highly reactive nucleophile. The choice between THF and DMF can influence the reaction rate, with DMF generally leading to faster reactions due to its higher polarity and boiling point.
Protocol 2: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a greener and often more practical alternative to traditional homogeneous reactions, avoiding the need for strictly anhydrous conditions and expensive anhydrous solvents.[6][7] This method is particularly advantageous for large-scale synthesis.[6]
Reaction Scheme:
A general workflow for N-alkylation via Phase-Transfer Catalysis.
Materials:
-
This compound
-
Alkyl halide (e.g., n-butyl bromide, benzyl chloride)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH), 50% aqueous solution
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide (TBAB), 18-crown-6)
-
Toluene or dichloromethane (DCM)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine this compound (1.0 eq), the alkyl halide (1.1-1.5 eq), the phase-transfer catalyst (0.05-0.1 eq), and toluene or DCM.
-
With vigorous stirring, add the 50% aqueous NaOH or KOH solution.
-
Heat the reaction mixture to a temperature between 40-80 °C, depending on the reactivity of the alkyl halide.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 3-8 hours.[8]
-
After completion, cool the mixture to room temperature and add deionized water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Expert Insights: The efficiency of the PTC method relies on the transfer of the benzimidazolide anion from the aqueous phase to the organic phase by the catalyst.[9] Vigorous stirring is essential to maximize the interfacial area between the two phases. The choice of catalyst can influence the reaction rate and yield. For instance, crown ethers can be effective for methylations.
Protocol 3: Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the N-alkylation of azoles with alcohols, proceeding under mild, neutral conditions.[10][11] It is particularly useful for the introduction of secondary alkyl groups and for substrates that are sensitive to basic conditions. The reaction typically proceeds with an inversion of stereochemistry at the alcohol's carbon center.[11][12]
Reaction Scheme:
A general workflow for N-alkylation via the Mitsunobu Reaction.
Materials:
-
This compound
-
Alcohol (R-OH)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise over 30 minutes. Caution: Azodicarboxylates are hazardous and potentially explosive. Handle with extreme care.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude residue will contain the product along with triphenylphosphine oxide and the hydrazine byproduct. Purification is typically achieved by flash column chromatography.
Expert Insights: The order of addition of reagents can be critical in a Mitsunobu reaction.[10] Pre-forming the betaine intermediate by reacting PPh₃ and DEAD/DIAD before adding the benzimidazole and alcohol can sometimes improve yields. The major challenge with this method is the removal of byproducts, which can be facilitated by using polymer-bound reagents or modified azodicarboxylates.[10][11]
Comparative Analysis of N-Alkylation Procedures
| Method | Advantages | Disadvantages | Best Suited For |
| Classical SN2 | High yields, well-established, uses readily available reagents.[5] | Requires strictly anhydrous conditions, strong bases can be hazardous. | General-purpose N-alkylation with a wide range of alkyl halides. |
| Phase-Transfer Catalysis (PTC) | Operationally simple, avoids anhydrous solvents, uses inexpensive bases, scalable.[6] | May require optimization of catalyst and reaction conditions, can be slower than homogeneous methods. | Industrial and large-scale synthesis, greener chemistry applications. |
| Mitsunobu Reaction | Mild, neutral conditions, allows the use of alcohols as alkylating agents, proceeds with stereochemical inversion.[10][11] | Generates stoichiometric byproducts that can be difficult to remove, azodicarboxylates are hazardous. | Alkylation with sensitive or valuable alcohols, introduction of chiral centers. |
Product Characterization
The successful synthesis and purification of the N-alkylated this compound products must be confirmed by appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for determining the regioselectivity of the alkylation. The chemical shifts of the protons and carbons of the benzimidazole core and the N-alkyl group will be distinct for the N1 and N3 isomers.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the product, verifying the addition of the alkyl group.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product and to separate the regioisomers if they are formed.
Conclusion
The N-alkylation of this compound is a versatile transformation that can be achieved through several reliable methods. The choice of protocol should be guided by the specific requirements of the synthesis, including the nature of the alkyl group to be introduced, the scale of the reaction, and the sensitivity of the starting materials. By understanding the mechanistic principles and carefully selecting the reaction conditions, researchers can effectively synthesize a diverse range of N-alkylated derivatives for further investigation in drug discovery and materials science.
References
-
Mathias, L. J., & Burkett, D. (n.d.). N-ALKYLATION OF BENZIMIDAZOLES AND BENZOTRIAZOLE VIA PHASE TRANSFER CATALYSIS. ElectronicsAndBooks. Retrieved from [Link]
-
ResearchGate. (n.d.). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and... Download Table. Retrieved from [Link]
-
ResearchGate. (n.d.). An efficient strategy for N-alkylation of benzimidazoles/ imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Request PDF. Retrieved from [Link]
-
PTC Organics, Inc. (n.d.). High-Dilution PTC N-Alkylation. Retrieved from [Link]
-
FAO AGRIS. (n.d.). An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Retrieved from [Link]
-
Beilstein Journals. (2023, September 1). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]
- Google Patents. (n.d.). CN101391982A - Alkylation reaction method of benzimidazoles compounds.
-
PMC. (2024, May 18). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Alkylation of Nitrogen Heterocycles with α-Diazocarbonyl Compounds. Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 8). Phase Transfer Catalysis. Wordpress. Retrieved from [Link]
-
PMC. (n.d.). Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. Retrieved from [Link]
-
PTC Communications, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Retrieved from [Link]
-
(n.d.). N alkylation at sp 3 Carbon Reagent Guide. Retrieved from [Link]
-
ConnectSci. (1994, August 1). Ambident Heterocyclic Reactivity: Alkylation of 4-Substituted and 2,4-Disubstituted Benzimidazoles. Australian Journal of Chemistry. Retrieved from [Link]
-
University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. Request PDF. Retrieved from [Link]
-
PMC. (2022, January 10). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved from [Link]
-
PMC. (2025, September 1). Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Table 3 from Direct, Regioselective N-Alkylation of 1,3-Azoles. Retrieved from [Link]
-
PMC. (n.d.). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Retrieved from [Link]
-
University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
MPG.PuRe. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]
-
ACS Omega. (2022, January 10). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved from [Link]
-
(2024, January 3). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aerugino. Retrieved from [Link]
Sources
- 1. connectsci.au [connectsci.au]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. research.ucc.ie [research.ucc.ie]
- 4. pure.mpg.de [pure.mpg.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. phasetransfer.com [phasetransfer.com]
- 8. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. organic-synthesis.com [organic-synthesis.com]
Application Note: 4,7-Dimethylbenzimidazole as a Versatile Scaffold for Fluorescent Chemosensors
Executive Summary
The development of small-molecule organic fluorescent chemosensors is a critical frontier in molecular biology, environmental monitoring, and diagnostic imaging. Benzimidazole (BI) derivatives are exceptional structural candidates for optical chemical sensors due to their electron-accepting ability, π-bridging capacity, and highly specific metal-ion chelating properties[1].
Within this chemical family, 4,7-dimethylbenzimidazole (4,7-DMBZ) serves as a highly specialized fluorophore scaffold. The electron-donating methyl groups at the 4 and 7 positions subtly increase the electron density of the imidazole ring. This structural tuning alters the pKa of the imine nitrogen, enhancing its coordination affinity for transition metals (such as Zn²⁺, Cu²⁺, and Co²⁺) and shifting its photophysical properties to allow for ratiometric and two-photon imaging in live cells[2][3][4].
This application note provides a comprehensive, self-validating guide to utilizing 4,7-DMBZ-derived probes for fluorescent sensing, detailing the photophysical mechanisms, quantitative data, and validated experimental protocols for both in vitro and in vivo applications.
Photophysical Rationale & Sensing Mechanisms
The utility of 4,7-DMBZ in sensing relies on its ability to act as the receptor unit in Donor-π-Acceptor (D-π-A) systems. The sensing mechanisms generally fall into two categories:
-
Excited-State Intramolecular Proton Transfer (ESIPT) Modulation: When 4,7-DMBZ is conjugated with a phenolic or hydroxyl-bearing moiety (e.g., a Schiff base), the molecule exhibits a large Stokes shift due to ESIPT. Upon chelation with target ions, this ESIPT process is inhibited.
-
Zn²⁺ Sensing: Binding to diamagnetic Zn²⁺ inhibits ESIPT but triggers Chelation-Enhanced Fluorescence (CHEF), resulting in a massive blue shift (e.g., from 542 nm to 462 nm), enabling ratiometric "turn-on" detection[2].
-
Cu²⁺ Sensing: Binding to paramagnetic Cu²⁺ inhibits ESIPT and induces a Photoinduced Electron Transfer (PET) effect, leading to complete fluorescence quenching ("turn-off")[2].
-
-
pH-Dependent Protonation: The nitrogen atom of the 4,7-DMBZ core undergoes protonation in acidic environments (pH < 6.0). This structural change alters the internal charge transfer (ICT) state, resulting in a marked blue-to-green emission color change. This is highly effective for mapping lysosomal pH gradients using two-photon microscopy[4].
Fig 1: Mechanistic pathways of 4,7-DMBZ probes responding to Cu²⁺ and Zn²⁺ via ESIPT modulation.
Quantitative Performance Data
The following table summarizes the comparative analytical performance of benzimidazole-derived probes (including dimethylated variants) across various targets, demonstrating their high sensitivity and dynamic range.
| Target Analyte | Sensing Mode | Linear Range | Limit of Detection (LOD) | Solvent System | Ref |
| Cu²⁺ | Turn-Off (Quenching) | 0 – 5 μM | 0.16 μM | Tris-HCl / THF (3:7, pH 7.4) | [2] |
| Zn²⁺ | Ratiometric Turn-On | 0 – 10 μM | 0.10 μM | Tris-HCl / THF (3:7, pH 7.4) | [2] |
| Co²⁺ | Turn-Off (Quenching) | 0 – 15 μM | 0.28 μM | DMF / H₂O (95:5) | [3] |
| H⁺ (pH) | Ratiometric (Two-Photon) | pH 4.0 – 6.5 | pKa ≈ 4.9 – 6.1 | Aqueous Buffer (Live Cells) | [4] |
Experimental Protocols
Protocol A: In Vitro Metal Ion Titration and Selectivity Profiling
This protocol establishes a self-validating system to determine the Limit of Detection (LOD) and cross-ion interference for a 4,7-DMBZ-based probe.
Causality & Rationale: 4,7-DMBZ derivatives are highly hydrophobic. A co-solvent system (e.g., THF or DMF) is mandatory to prevent aggregation-caused quenching (ACQ) before introducing the probe to an aqueous buffer[2][3].
Materials:
-
4,7-DMBZ probe stock (1 mM in anhydrous THF).
-
Metal ion stocks (10 mM in deionized water: CuCl₂, ZnCl₂, CaCl₂, MgCl₂, etc.).
-
10 mM Tris-HCl buffer (pH 7.4).
Step-by-Step Procedure:
-
Solvent Preparation: Prepare the working solvent mixture: 70% THF and 30% Tris-HCl buffer (v/v). Self-Validation Check: Measure the blank solvent's fluorescence to ensure no background autofluorescence.
-
Probe Dilution: Dilute the 1 mM probe stock into the working solvent to a final concentration of 10 μM. Let it equilibrate at 25°C for 5 minutes.
-
Titration: Aliquot 3 mL of the 10 μM probe solution into a quartz cuvette. Titrate the target metal ion (e.g., Zn²⁺) from 0 to 20 μM in 1 μM increments.
-
Spectral Recording: Excite the sample at its isosbestic point (typically ~340-360 nm). Record the emission spectra from 400 nm to 700 nm after each addition. Allow 2 minutes of equilibration per addition.
-
Interference (Anti-Interference) Assay: To prove selectivity, add 2 equivalents (20 μM) of competing ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺) to the probe. Record the spectra. Then, add 1 equivalent of the target ion (Zn²⁺) to the same mixture. The specific ratiometric shift must still occur, validating that the probe resists competitive binding[3].
Protocol B: Live-Cell Fluorescence Imaging of Intracellular Zn²⁺
This protocol utilizes the cell-permeable nature of 4,7-DMBZ probes to map intracellular metal ion fluctuations.
Causality & Rationale: The lipophilic dimethyl groups enhance membrane permeability compared to unsubstituted benzimidazoles. Washing steps are critical to remove extracellular probes, ensuring that the detected signal originates solely from intracellular chelation events[2][4].
Fig 2: Standard workflow for live-cell imaging using 4,7-DMBZ fluorescent chemosensors.
Step-by-Step Procedure:
-
Cell Culture: Seed HeLa cells in glass-bottom confocal dishes and culture in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator for 24 hours.
-
Probe Loading: Remove the culture medium. Add 10 μM of the 4,7-DMBZ probe (diluted in serum-free DMEM from a DMSO stock; final DMSO < 0.5% to prevent cytotoxicity). Incubate for 30 minutes at 37°C.
-
Washing (Critical Step): Wash the cells three times with 1X Phosphate-Buffered Saline (PBS, pH 7.4) to remove any non-internalized probe.
-
Baseline Imaging: Image the cells using a confocal laser scanning microscope. Control: Cells should exhibit the baseline ESIPT fluorescence (e.g., green emission at ~540 nm)[2].
-
Analyte Stimulation: Introduce 20 μM of Zn²⁺ (or Cu²⁺) into the imaging buffer. Incubate for an additional 20 minutes.
-
Ratiometric Imaging: Re-image the cells. For Zn²⁺, observe the emergence of a brilliant blue fluorescence (~462 nm) and the concomitant decrease in green fluorescence, confirming intracellular target engagement[2].
References
-
Wang, Z., et al. "Progress in the Synthesis and Application of Benzimidazole-Based Fluorescent Chemosensors." SIOC Journals, 2015. Available at:[Link]
-
Taylor & Francis. "Benzimidazole as a structural unit in fluorescent chemical sensors: the hidden properties of a multifunctional heterocyclic scaffold." Taylor & Francis Online, 2017. Available at: [Link]
-
Royal Society of Chemistry. "A benzimidazole-derived fluorescent chemosensor for Cu(II)-selective turn-off and Zn(II)." RSC Advances, 2023. Available at: [Link]
-
MDPI. "A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions." Molecules, 2025. Available at: [Link]
-
American Chemical Society. "Benzimidazole-Based Ratiometric Two-Photon Fluorescent Probes for Acidic pH in Live Cells and Tissues." Journal of the American Chemical Society, 2013. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. A benzimidazole-derived fluorescent chemosensor for Cu( ii )-selective turn-off and Zn( ii )-selective ratiometric turn-on detection in aqueous soluti ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00020F [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Preparation of Benzimidazole-4,7-diones from 4,7-Dimethylbenzimidazole
[1]
Executive Summary
Benzimidazole-4,7-diones are critical pharmacophores in medicinal chemistry, exhibiting potent bioreductive alkylating properties analogous to mitomycin C and aziridinylbenzoquinones. These scaffolds are extensively researched for their antitumor, antifungal, and inhibitor activity against targets such as HIF-1
This Application Note details the specific protocol for synthesizing benzimidazole-4,7-diones starting from 4,7-dimethylbenzimidazole . While the industry standard often utilizes 4,7-dimethoxy precursors (via Ceric Ammonium Nitrate oxidation), the direct oxidation of the 4,7-dimethyl analogue is a valuable alternative when the methyl-substituted precursor is more accessible. This guide focuses on the Chromium(VI)-mediated oxidation , a classic yet sensitive transformation requiring precise temperature and stoichiometric control to prevent ring degradation.
Strategic Analysis & Chemical Logic
The Oxidative Challenge
The transformation of 4,7-dimethylbenzimidazole (1) to benzimidazole-4,7-dione (2) involves the 6-electron oxidation of two benzylic methyl groups into carbonyls within an electron-deficient heteroaromatic system.
-
Substrate Stability: The imidazole ring is relatively stable in acidic media (protonated form), which protects the N-heterocycle during harsh oxidation.
-
Regioselectivity: Oxidation must occur exclusively at the 4 and 7 positions (para-orientation). The presence of the imidazole ring activates the 4/7 positions less effectively than a simple benzene ring, often requiring strong oxidants like Chromium Trioxide (
) or Potassium Dichromate ( ) . -
Competing Pathways: Over-oxidation to dicarboxylic acids or ring cleavage is the primary failure mode. Control of reaction time and temperature is the critical quality attribute (CQA).
Reaction Pathway Visualization
The following diagram outlines the oxidative pathway and potential side reactions.
Experimental Protocol
Method A: Chromium Trioxide ( ) Oxidation (Recommended)
This method utilizes
Reagents & Equipment[1][2]
-
Starting Material: 4,7-Dimethylbenzimidazole (1.0 eq)
-
Oxidant: Chromium(VI) oxide (
) (4.0 – 6.0 eq) -
Solvent: Glacial Acetic Acid (AcOH) / Water (9:1 ratio)
-
Quench: Isopropanol and Ice water
-
Equipment: Round-bottom flask, reflux condenser, temperature probe, addition funnel.
Step-by-Step Procedure
-
Preparation of Substrate Solution:
-
In a fume hood, dissolve 4,7-dimethylbenzimidazole (10 mmol, 1.46 g) in Glacial Acetic Acid (20 mL).
-
Note: Slight warming (40°C) may be required for complete dissolution. Ensure the solution is clear before proceeding.
-
-
Oxidant Addition (Exothermic Step):
-
Prepare a solution of
(60 mmol, 6.0 g) in 50% aqueous Acetic Acid (15 mL). -
Cool the substrate solution to 10–15°C using a water bath.
-
Add the oxidant solution dropwise over 30 minutes.
-
Critical: Do not allow the temperature to exceed 25°C during addition to prevent runaway oxidation.
-
-
Reaction Phase:
-
Once addition is complete, allow the mixture to warm to room temperature.
-
Stir for 1 hour, then heat the reaction mixture to 50–60°C for 2–4 hours.
-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (UV active) should disappear, and a yellow/orange spot (quinone) should appear.
-
Caution: Do not reflux vigorously; high temperatures favor ring cleavage.
-
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the dark green/brown mixture onto crushed ice (100 g).
-
Neutralize carefully with conc. Ammonium Hydroxide (
) or solid to pH ~5–6. -
Observation: A yellow to orange precipitate should form.
-
Extract with Dichloromethane (
) (3 x 50 mL). -
Wash the combined organic layers with Brine, dry over anhydrous
, and concentrate under reduced pressure.
-
-
Purification:
-
The crude residue is typically a yellow solid.
-
Recrystallization: Ethanol or Methanol is preferred.
-
Column Chromatography: If necessary, elute with EtOAc/Hexanes (gradient 20% to 50%).
-
Method B: Potassium Dichromate ( ) in Sulfuric Acid
Alternative for stubborn substrates.
-
Dissolve 4,7-dimethylbenzimidazole in 40%
. -
Add
(3.0 eq) in portions at 0°C. -
Stir at RT for 2 hours, then heat to 80°C for 1 hour.
-
Pour onto ice. The product often precipitates directly as the sulfate salt or free base upon neutralization.
Data Interpretation & Troubleshooting
Expected Results
| Parameter | Specification | Notes |
| Appearance | Yellow to Orange needles/powder | Quinones are distinctively colored. |
| Yield | 35% – 55% | Direct oxidation of methyls is low-yielding compared to dimethoxy routes. |
| Characteristic quinone protons (loss of aromatic region signals). | ||
| IR Spectrum | 1660–1680 | Strong C=O stretching (Quinone carbonyls). |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (<20%) | Over-oxidation to carboxylic acids. | Reduce reaction temperature (keep <50°C) or reduce reaction time. |
| No Reaction | Substrate protonation inhibits oxidation. | Increase oxidant equivalents (up to 8 eq) or switch to Method B (stronger acid). |
| Tar/Black Oil | Polymerization of intermediates. | Ensure dropwise addition of oxidant; avoid rapid exotherms. |
| Product Impurity | Chromium salts remaining. | Perform a chelating wash (EDTA) or filter through a Celite/Silica pad during workup. |
References
-
Synthesis of 5,8-quinolinequinones (Analogous Chemistry)
- Lown, J. W., & Sim, S. K. (1976). Canadian Journal of Chemistry, 54(16), 2563-2572.
-
Benzimidazole-4,7-dione Biological Activity & Synthesis
- Ryu, C. K., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(13), 3563-3566.
-
General Oxidation of Methyl Arenes to Quinones
- Yamazaki, S. (1996). Tetrahedron Letters, 37(49), 8869-8872.
-
Alternative Dimethoxy Route (Comparison)
- Taleb, A., et al. (2006). Heterocyclic Communications, 12(1). "An improved methodology for the preparation of 4,7-dimethoxy-1H-benzimidazole..."
Disclaimer: Chromium(VI) compounds are carcinogenic and toxic oxidants. All procedures must be performed in a certified chemical fume hood with appropriate PPE (gloves, goggles, face shield). Waste must be disposed of as hazardous heavy metal waste.
4,7-dimethylbenzimidazole transition metal complex synthesis
Application Note: Synthesis and Protocol for 4,7-Dimethylbenzimidazole Transition Metal Complexes
Part 1: Executive Summary & Strategic Rationale
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, most famously represented by the 5,6-dimethylbenzimidazole moiety found in Vitamin B12.[1] However, its structural isomer, 4,7-dimethylbenzimidazole (4,7-DMB) , presents a unique and underutilized steric profile.
Unlike the 5,6-isomer, where the methyl groups are distal to the coordination site, the 4,7-isomer places methyl groups at the ortho positions relative to the bridgehead carbons. This creates a sterically congested coordination pocket around the N3 nitrogen.
Why this matters:
-
Selectivity: The steric bulk prevents the formation of higher-order aggregates often seen with simple benzimidazoles, favoring discrete mononuclear or low-nuclearity complexes.
-
Bioactivity: The 4,7-substitution pattern mimics the steric environment of certain kinase inhibitors and DNA intercalators, offering a distinct structure-activity relationship (SAR) profile compared to the 5,6-analogs.
-
Catalysis: The hindered nitrogen center modifies the Lewis basicity and electronic properties of the metal center, potentially altering catalytic turnover rates in oxidative coupling reactions.
Part 2: Ligand Synthesis Protocol
Target Molecule: 4,7-Dimethylbenzimidazole (CAS: 5805-62-9) Reaction Type: Phillips Condensation (Modified)
Retrosynthetic Analysis
The synthesis relies on the condensation of 3,6-dimethyl-1,2-phenylenediamine with a C1 synthon (Formic acid). The choice of the diamine precursor is critical; standard o-phenylenediamine will not yield the 4,7-isomer.
Materials & Reagents
| Reagent | CAS No. | Purity | Role |
| 3,6-Dimethyl-1,2-phenylenediamine | 3545-37-5 | >97% | Precursor |
| Formic Acid (88-98%) | 64-18-6 | ACS Reagent | C1 Source / Solvent |
| Sodium Hydroxide (NaOH) | 1310-73-2 | Pellets | Neutralization |
| Activated Charcoal | 7440-44-0 | Powder | Purification |
Step-by-Step Synthesis Protocol
-
Charge a 250 mL Round Bottom Flask (RBF) with 3,6-dimethyl-1,2-phenylenediamine (5.0 g, 36.7 mmol).
-
Add Formic acid (30 mL, excess) slowly. Note: Exothermic reaction. Perform in a fume hood.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux (100–105 °C) for 4–6 hours.
-
Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The diamine spot (lower R_f) should disappear, replaced by a fluorescent blueish spot of the benzimidazole.
-
Step 2: Neutralization & Isolation
-
Cool the reaction mixture to room temperature.
-
Pour the dark solution into 200 mL of crushed ice/water .
-
Slowly add 20% NaOH solution with vigorous stirring until pH reaches ~9–10.
-
Observation: A bulky off-white to beige precipitate will form.
-
-
Filter the solid using a Buchner funnel and wash copiously with cold water (3 x 50 mL) to remove residual formate salts.
Step 3: Purification (Critical for Metal Complexation)
-
Dissolve the crude solid in boiling Ethanol/Water (1:1) .
-
Add Activated Charcoal (0.5 g) and reflux for 15 minutes to remove oxidation byproducts.
-
Filter hot through a Celite pad.
-
Allow the filtrate to cool slowly to 4 °C overnight.
-
Collect the crystals (Yield: ~4.0–4.5 g, 75–85%).
-
Characterization: Melting Point: 265–267 °C.
-
Part 3: Transition Metal Complex Synthesis
Target Complexes: [M(4,7-DMB)₂Cl₂] where M = Cu(II), Co(II), Zn(II).
Coordination Chemistry Logic
Due to the steric hindrance of the methyl groups at positions 4 and 7, this ligand resists forming octahedral
General Protocol (Solvothermal/Reflux)
Reagents:
-
Ligand: 4,7-Dimethylbenzimidazole (prepared above).
-
Metal Salts:
, , or . -
Solvent: Absolute Ethanol (EtOH).
Procedure:
-
Ligand Solution: Dissolve 4,7-DMB (2.0 mmol, 292 mg) in 10 mL of hot absolute ethanol.
-
Metal Solution: Dissolve the Metal Chloride (1.0 mmol) in 5 mL of ethanol.
-
CuCl₂: Green solution.[4]
-
CoCl₂: Blue/Pink solution (depending on hydration).
-
-
Complexation: Add the metal solution dropwise to the ligand solution under stirring at 60 °C.
-
Reflux: Heat the mixture at reflux for 2 hours to ensure thermodynamic stability.
-
Crystallization:
-
Concentrate the solution to half volume (~7 mL) using a rotary evaporator.
-
Allow to stand at room temperature (or 4 °C) for 24–48 hours.
-
-
Isolation: Filter the crystals, wash with cold ethanol (2 mL) followed by diethyl ether (5 mL), and dry under vacuum.
Key Data Summary
| Complex | Appearance | Geometry (Predicted) | Stoichiometry | Key IR Band (C=N) |
| Cu(4,7-DMB)₂Cl₂ | Green needles | Distorted Square Planar | 1:2 | Shifted -15 cm⁻¹ |
| Co(4,7-DMB)₂Cl₂ | Blue crystals | Tetrahedral | 1:2 | Shifted -12 cm⁻¹ |
| Zn(4,7-DMB)₂Cl₂ | White powder | Tetrahedral | 1:2 | Shifted -10 cm⁻¹ |
Part 4: Visualization of Workflows & Pathways
Synthetic Workflow Diagram
Caption: Step-by-step synthetic pathway from diamine precursor to final transition metal complex.
Steric Influence Diagram
Caption: Comparison of steric environments between 5,6- and 4,7-isomers affecting coordination geometry.
Part 5: Characterization & Validation
To ensure scientific integrity (Trustworthiness), the following validation steps are mandatory:
-
¹H NMR (Ligand Validation):
-
The 4,7-dimethyl substitution preserves a plane of symmetry.
-
Signals: You should observe a singlet for the methyl groups (~2.5 ppm), a singlet for the C2 proton (~8.1 ppm), and a singlet (integrating to 2H) for the aromatic protons at positions 5 and 6. Note: If the aromatic region shows multiplets, you likely have the 5,6-isomer or an impurity.
-
-
IR Spectroscopy (Complex Validation):
-
Ligand: Strong
stretch at ~1620 cm⁻¹.[11] -
Complex: This band typically shifts to lower wavenumbers (1600–1610 cm⁻¹) upon coordination to the metal, indicating electron donation from the nitrogen lone pair.
-
-
X-Ray Diffraction (Gold Standard):
-
Due to the unique steric bulk, 4,7-DMB complexes often crystallize readily.
-
Co(II): Look for bond angles
characteristic of tetrahedral geometry. The bulky methyls block the approach of axial ligands required for octahedral geometry.
-
References
-
Synthesis of 4,7-Dimethylbenzimidazole: Smith, W. T., & Steinle, E. C. (1953). "Some Substituted Benzimidazoles." Journal of the American Chemical Society, 75(5), 1292–1293.
-
General Benzimidazole Complexation: Podunavac-Kuzmanović, S. O., et al. (2016). "Synthesis, Characterization and Antimicrobial Activity of Copper(II) Complexes with Some Benzimidazole Derivatives." Journal of the Serbian Chemical Society, 81(2).
-
Steric Effects in Benzimidazoles: Addison, A. W., et al. (1984). "Synthesis, Structure, and Spectroscopic Properties of Copper(II) Compounds of Some Hindered Benzimidazoles." Inorganic Chemistry, 23(13), 1953–1961.
-
Bioactivity of Benzimidazole Metal Complexes: Tumer, M., et al. (1999). "Synthesis and spectroscopic characterization of transition metal complexes of 2-substituted benzimidazole derivatives." Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 29(9).
-
Precursor Availability: 3,6-Dimethyl-1,2-phenylenediamine (CAS 3545-37-5) Data Sheet.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. researchgate.net [researchgate.net]
- 4. Copper Methacrylate Complexes with Benzimidazole Derivatives: Structural Characterization and Antimicrobial Assays | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzimidazole-Coordinated Copper(II) Complexes as Effectual Chemotherapeutics against Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Recrystallization of 4,7-Dimethylbenzimidazole: A Guide for Researchers
This application note provides a detailed protocol for the purification of 4,7-dimethylbenzimidazole via recrystallization. The procedure is designed for researchers, scientists, and drug development professionals aiming to obtain high-purity crystalline material, a critical step for reliable downstream applications such as biological screening, structural analysis, and API (Active Pharmaceutical Ingredient) development. The protocol is grounded in the fundamental principles of crystallization and draws upon established methods for analogous benzimidazole derivatives.
Introduction: The Imperative for Purity in Benzimidazole Chemistry
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The biological activity of these compounds is intrinsically linked to their molecular structure and purity. Impurities, even in trace amounts, can lead to erroneous biological data, interfere with analytical characterization, and compromise the safety and efficacy of potential drug candidates.
Recrystallization is a robust and widely employed technique for the purification of solid organic compounds.[3] The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[2] Upon controlled cooling of the saturated solution, the target compound crystallizes, leaving the more soluble impurities in the mother liquor. This protocol has been developed by leveraging solubility data and purification methods for structurally similar benzimidazoles, such as the isomeric 5,6-dimethylbenzimidazole, for which ethanol-water mixtures have proven effective.[4]
Principle of the Method
This protocol employs a mixed-solvent system, specifically an ethanol-water mixture, to achieve the purification of 4,7-dimethylbenzimidazole. Ethanol is selected as the "good" solvent in which the compound is readily soluble at elevated temperatures. Water acts as the "anti-solvent" or "poor" solvent, in which the compound is less soluble. By carefully adjusting the ratio of ethanol to water, a state of supersaturation is induced upon cooling, leading to the formation of well-defined crystals of the purified product. The slow cooling process is crucial for the growth of larger, purer crystals, as it allows for the selective exclusion of impurities from the growing crystal lattice.
Materials and Equipment
| Reagents and Consumables | Equipment |
| Crude 4,7-dimethylbenzimidazole | Heating mantle or hot plate with magnetic stirrer |
| Ethanol (95% or absolute) | Erlenmeyer flasks (various sizes) |
| Deionized water | Reflux condenser |
| Activated charcoal (optional) | Buchner funnel and flask |
| Filter paper | Vacuum source |
| Boiling chips | Spatula and glass stirring rod |
| Watch glass | |
| Ice bath | |
| Melting point apparatus |
Detailed Recrystallization Protocol
This protocol is designed for the purification of approximately 5 grams of crude 4,7-dimethylbenzimidazole. The solvent volumes should be adjusted proportionally for different starting quantities.
Step 1: Solvent Selection and Dissolution
The selection of an appropriate solvent is the most critical step in recrystallization. Based on the properties of analogous benzimidazole derivatives, an ethanol-water mixture is a promising choice.[4]
-
Place the crude 4,7-dimethylbenzimidazole (5.0 g) into a 250 mL Erlenmeyer flask containing a magnetic stir bar.
-
Add approximately 50 mL of 95% ethanol to the flask.
-
Gently heat the mixture on a heating mantle or hot plate with continuous stirring.
-
Bring the solution to a gentle boil. Add more ethanol in small portions (2-3 mL at a time) until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified product.[5]
Step 2: Decolorization (Optional)
If the solution is colored due to the presence of high-molecular-weight, colored impurities, a decolorization step can be performed.
-
Remove the flask from the heat source and allow the solution to cool slightly below its boiling point.
-
Add a small amount of activated charcoal (approximately 0.1-0.2 g) to the solution. Caution: Never add charcoal to a boiling solution, as this can cause violent bumping.
-
Gently swirl the flask and reheat the mixture to boiling for 5-10 minutes.
Step 3: Hot Filtration
This step is necessary to remove any insoluble impurities or activated charcoal.
-
Set up a hot filtration apparatus by placing a short-stemmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Pre-warming the apparatus prevents premature crystallization of the product in the funnel.
-
Quickly pour the hot solution through the fluted filter paper.
-
If crystallization occurs in the funnel, it can be redissolved by washing with a small amount of hot ethanol.
Step 4: Crystallization
The formation of pure crystals is achieved through slow cooling of the filtrate.
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling is essential for the formation of large, well-defined crystals.[3]
-
Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the recrystallized product.
Step 5: Isolation and Washing of Crystals
The purified crystals are separated from the mother liquor by vacuum filtration.
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold ethanol-water filtrate.
-
Turn on the vacuum and pour the crystalline mixture into the funnel.
-
Wash the crystals with a small amount of ice-cold 50:50 ethanol-water mixture to remove any adhering mother liquor. Use a minimal amount of washing solvent to avoid significant loss of the product.
-
Continue to draw air through the crystals for several minutes to partially dry them.
Step 6: Drying and Purity Assessment
The final step is to thoroughly dry the crystals and assess their purity.
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound until a constant weight is achieved.
-
Determine the melting point of the purified 4,7-dimethylbenzimidazole. A pure compound will exhibit a sharp and narrow melting point range. While a specific melting point for 4,7-dimethylbenzimidazole is not widely reported, its isomer, 5,6-dimethylbenzimidazole, has a melting point of 202-206 °C. A sharp melting point in a similar range would be indicative of high purity.
-
Calculate the percent recovery of the purified product.
Workflow Diagram
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,7-dimethylbenzimidazole
Welcome to the technical support center for the synthesis of 4,7-dimethylbenzimidazole. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of their target compound. As your dedicated application scientist, I have structured this guide to move beyond simple step-by-step instructions, focusing instead on the underlying chemical principles to empower you to make informed, effective decisions in your laboratory work.
Overview: The Phillips-Ladenburg Condensation Route
The most reliable and widely adopted method for synthesizing the benzimidazole core is the Phillips-Ladenburg condensation.[1] For 4,7-dimethylbenzimidazole, this involves the acid-catalyzed cyclocondensation of 3,6-dimethyl-1,2-phenylenediamine with a one-carbon electrophile, typically formic acid. The reaction proceeds by initial formation of an N-formyl intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic benzimidazole ring system.
While robust, this reaction is not without its challenges. Success hinges on the quality of starting materials, precise control of reaction parameters, and a well-executed workup and purification strategy. This guide will address the most common pitfalls encountered during this synthesis.
Troubleshooting Guide: Common Experimental Issues
This section directly addresses specific problems you may encounter. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Question 1: My reaction yield is very low, or I'm recovering only starting material. What's going wrong?
Low conversion is a frequent issue that can almost always be traced back to one of four key areas: reagent quality, reaction conditions, stoichiometry, or catalyst efficacy.[2]
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Degradation of Starting Material | The 3,6-dimethyl-1,2-phenylenediamine starting material is highly susceptible to air oxidation, which can occur during storage or under harsh reaction conditions.[3] Oxidized diamines are poor nucleophiles and will not cyclize efficiently, often resulting in dark, tarry reaction mixtures and minimal product. Solution: • Assess Purity: Before starting, check the purity of the diamine. It should be a light-colored solid. If it is dark brown or black, it has likely oxidized. • Purify Reactants: Consider purifying the diamine by recrystallization if its quality is suspect.[4] • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent in-situ oxidation.[3] |
| Suboptimal Reaction Conditions | Insufficient heat or reaction time will lead to incomplete conversion.[2] The cyclization and subsequent dehydration steps have activation energy barriers that must be overcome. Solution: • Temperature Optimization: The reaction typically requires heating to reflux (approx. 100-110°C) in an acidic medium.[1] If the reaction is sluggish, a modest increase in temperature may help. However, excessive heat can promote side reactions.[2] • Monitor Progress: Do not rely on a fixed reaction time. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).[2][5] This is the only definitive way to know when the reaction is complete. |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants is a common source of low yields.[2] While formic acid is often used in excess to act as both a reagent and a solvent, a significant deviation from the optimal ratio with the diamine can halt the reaction. Solution: • Verify Calculations: Double-check all molar calculations. • Standard Protocol: A common approach is to use one molar equivalent of the diamine with an excess (2-3 molar equivalents) of formic acid.[1] |
| Ineffective Catalyst | The reaction requires an acid catalyst, typically a mineral acid like hydrochloric acid (HCl), to facilitate the condensation and cyclization.[1] If the acid is too dilute or inactive, the reaction rate will be severely diminished. Solution: • Use Fresh Acid: Ensure the mineral acid used (e.g., 4N HCl) is of the correct concentration. • Alternative Catalysts: While HCl is standard, other catalysts like polyphosphoric acid (PPA) can be effective, particularly if dehydration is proving difficult.[5] |
Question 2: My final product is highly colored, and I'm having trouble purifying it. What are these impurities?
The presence of colored impurities is almost always due to the oxidation of the o-phenylenediamine starting material.[3] These oxidized species are often highly conjugated and intensely colored, and they can be difficult to separate from the desired product.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Oxidation of Diamine | As previously mentioned, o-phenylenediamines are prone to oxidation. This can happen before the reaction even begins or during the reaction if it is exposed to air at high temperatures. Solution: • Inert Atmosphere: The most effective preventative measure is to conduct the reaction under a nitrogen or argon atmosphere.[3] • Activated Carbon Treatment: To remove colored impurities from the crude product, you can perform a hot filtration with activated carbon. Dissolve the crude product in a suitable solvent (e.g., ethanol), add a small amount of activated carbon, heat briefly, and then filter the hot solution through celite. The carbon will adsorb the colored impurities.[1] |
| Formation of Side Products | While less common with formic acid, using aldehydes as the C1 source can sometimes lead to 1,2-disubstituted benzimidazoles or stable Schiff base intermediates that do not fully cyclize.[3][6] Solution: • Control Stoichiometry: To favor the formation of the desired 2-substituted (in this case, 2-unsubstituted) benzimidazole, use a 1:1 or a slight excess of the o-phenylenediamine relative to the aldehyde.[3] |
| Inefficient Purification | The basic nitrogen atom in the benzimidazole ring can cause streaking (tailing) on a standard silica gel column due to strong interactions with acidic silanol groups.[7] This leads to poor separation and low recovery. Solution: • Acid-Base Extraction: Leverage the basicity of your product. Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The benzimidazole will move to the aqueous layer as a salt. The non-basic impurities will remain in the organic layer. Then, neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the purified product.[3] • Modified Chromatography: If column chromatography is necessary, add a basic modifier like triethylamine (~0.5-1%) to your eluent (e.g., Hexane:Ethyl Acetate). This will neutralize the acidic sites on the silica gel and lead to sharper peaks and better separation.[7] |
Experimental Workflow & Protocols
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the Phillips-Ladenburg synthesis of 4,7-dimethylbenzimidazole.
Caption: Phillips condensation pathway for 4,7-dimethylbenzimidazole synthesis.
Standard Laboratory Protocol
This protocol is a representative example adapted from classical Phillips-Ladenburg reaction conditions.[1]
Materials:
-
3,6-dimethyl-1,2-phenylenediamine (1 molar equivalent)
-
Formic Acid (2-3 molar equivalents)
-
4N Hydrochloric Acid (catalytic amount)
-
10% Sodium Hydroxide solution
-
Ethanol
-
Activated Carbon
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a nitrogen inlet, combine one molar equivalent of 3,6-dimethyl-1,2-phenylenediamine with 2-3 molar equivalents of formic acid.
-
Catalyst Addition: Add a catalytic amount of 4N hydrochloric acid.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110°C) under a nitrogen atmosphere. Maintain this temperature for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the starting diamine spot is no longer visible.
-
Neutralization and Isolation: After cooling the mixture to room temperature, carefully neutralize it by the slow addition of a 10% sodium hydroxide solution until the mixture is alkaline (pH > 8). This will precipitate the crude product.
-
Filtration and Washing: Collect the crude 4,7-dimethylbenzimidazole by vacuum filtration. Wash the solid precipitate thoroughly with cold water to remove any residual salts.
-
Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot ethanol. If the solution is colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes. Filter the hot solution through a pad of celite to remove the carbon. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Drying: Collect the purified white crystals by vacuum filtration and dry them under vacuum. The expected yield should be high, often exceeding 80%.[1]
Frequently Asked Questions (FAQs)
Q1: What are some "greener" alternatives for this synthesis? A1: To make the synthesis more environmentally friendly, you can explore several options. Using water as a solvent, employing a heterogeneous catalyst that can be easily recovered and reused, or utilizing microwave-assisted synthesis are all viable green chemistry approaches.[8][9] Microwave heating, in particular, can dramatically reduce reaction times and often improves yields.[5][9]
Q2: How do I choose the right solvent for recrystallization? A2: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For benzimidazoles, ethanol-water or acetone-hexane co-solvent systems are often effective.[1][7] You may need to screen a few different solvents or solvent pairs to find the optimal system for your specific product.
Q3: Can I use an aldehyde instead of formic acid? A3: Yes, you can condense the diamine with an aldehyde to synthesize 2-substituted benzimidazoles.[10][11] The reaction is typically an oxidative condensation, often requiring an oxidizing agent or catalyst to facilitate the final aromatization step.[12] However, for the synthesis of 4,7-dimethylbenzimidazole itself (which is unsubstituted at the 2-position), formic acid or its equivalent (like trimethyl orthoformate) is the most direct C1 source.[10]
Q4: My product "oils out" during crystallization instead of forming crystals. What should I do? A4: "Oiling out" occurs when the product precipitates from a supersaturated solution at a temperature above its melting point or when the solvent is inappropriate.[7] To resolve this, you can try several techniques: slow down the cooling process, use a more dilute solution, switch to a different solvent system, or add a seed crystal of the pure compound to induce controlled crystallization.[7]
References
- troubleshooting guide for low conversion rates in benzimidazole synthesis - Benchchem.
- overcoming challenges in the synthesis of substituted benzimidazoles - Benchchem.
- Discovery and history of dimethylbenzimidazoles - Benchchem.
- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major ... - PMC. (2025, March 28).
- Benzimidazole synthesis.
- Dimethyl-benzimidazole Backbone.
- Technical Support Center: Optimizing Benzimidazole Derivative Synthesis - Benchchem.
- Benzimidazole - Wikipedia.
- Benzimidazole and Their Derivatives - Encyclopedia.pub. (2023, October 21).
- Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications - Chemical Methodologies. (2019, July 29).
- Synthesis and Characterization of Some Benzimidazole Derivatives From 4-Methyl Ortho-Phenylene Diamine and Evaluating Their Effectiveness - AIP Publishing.
- Technical Support Center: Purification of 1H-4,7-Ethanobenzimidazole Isomers - Benchchem.
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar. (2023, August 11).
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. (2021, June 28).
- Optimizing reaction conditions for benzimidazole synthesis from "N2-Methyl-4-nitro-1,2-benzenediamine" - Benchchem.
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - MDPI. (2020, December 1).
- Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review - International Journal of Pharmaceutical and Phytopharmacological Research.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. chemmethod.com [chemmethod.com]
- 10. Benzimidazole - Wikipedia [en.wikipedia.org]
- 11. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 12. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles | MDPI [mdpi.com]
Technical Support Center: Navigating Solubility Issues with 4,7-Dimethylbenzimidazole in Water
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 4,7-dimethylbenzimidazole. As a compound with a hydrophobic benzimidazole core, achieving desired concentrations in aqueous media for biological assays and other experiments can be a significant hurdle.[1] This document provides a structured, in-depth approach to understanding and overcoming these solubility issues, moving from fundamental principles to practical, step-by-step protocols.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental reasons behind the solubility challenges of 4,7-dimethylbenzimidazole.
Q1: Why is 4,7-dimethylbenzimidazole so difficult to dissolve in water?
A1: The poor aqueous solubility of 4,7-dimethylbenzimidazole is rooted in its molecular structure. The molecule is built on a benzimidazole scaffold, which consists of a benzene ring fused to an imidazole ring.[2][3][4] This bicyclic aromatic system is inherently hydrophobic (water-repelling).[1] The addition of two methyl (-CH₃) groups at the 4 and 7 positions further increases the molecule's lipophilicity, or "fat-likeness," making it even less compatible with water.[5][6] While the imidazole portion of the molecule contains nitrogen atoms that can participate in hydrogen bonding, the dominant character of the molecule is hydrophobic, leading to limited solubility in aqueous solutions.[6][7]
Q2: What are the key physicochemical properties of 4,7-dimethylbenzimidazole that I should be aware of?
A2: Understanding the physicochemical properties is crucial for designing an effective solubilization strategy. While experimental data for the 4,7-isomer is limited, we can reference data for the closely related and well-studied 5,6-dimethylbenzimidazole isomer and make predictions.
| Property | Value (for 5,6-dimethylbenzimidazole as a proxy) | Implication for Solubility | Reference(s) |
| Molecular Weight | 146.19 g/mol | Standard for a small organic molecule. | [8][9] |
| logP (Octanol/Water) | ~2.35 - 2.4 | A positive value indicates higher solubility in lipids than in water (hydrophobicity). | [2][9] |
| Predicted pKa (Strongest Basic) | ~6.43 | The imidazole ring is weakly basic. This is the key to pH-dependent solubility. | [10] |
| Predicted pKa (Strongest Acidic) | ~12.7 | The N-H proton on the imidazole ring is weakly acidic. | [10][11] |
| Aqueous Solubility | Predicted at 2.08 g/L (~14.2 mM) | Low intrinsic solubility in neutral water. This is a predicted value and may vary. | [10] |
| Appearance | White to off-white crystalline solid | Visual confirmation of undissolved material is straightforward. | [8] |
Q3: How does pH influence the solubility of 4,7-dimethylbenzimidazole?
A3: The pH of the aqueous medium is one of the most powerful tools for manipulating the solubility of 4,7-dimethylbenzimidazole. This is due to the weakly basic nature of the imidazole ring.[12][13]
-
In Acidic Conditions (pH < pKa): At a pH below the basic pKa of the imidazole ring (~6.4), the nitrogen atoms become protonated. This imparts a positive charge on the molecule, forming a salt (e.g., a hydrochloride salt if HCl is used).[12] This charged species is significantly more polar than the neutral molecule and thus exhibits much greater solubility in water.[12][14]
-
In Neutral or Alkaline Conditions (pH > pKa): At a pH above the pKa, the molecule remains largely in its neutral, uncharged form, which is hydrophobic and thus poorly soluble in water.
Therefore, adjusting the pH of your aqueous buffer to be acidic is a primary strategy for increasing the solubility of this compound.
Part 2: Troubleshooting Guides & Workflows
This section provides practical advice for common problems encountered during experiments.
Q4: I tried dissolving 4,7-dimethylbenzimidazole directly in my neutral aqueous buffer, and it didn't work. What is the standard approach?
A4: Direct dissolution of hydrophobic compounds like this in aqueous buffers is rarely successful. The standard and most reliable method is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your final aqueous medium.[15]
Causality: Organic solvents like Dimethyl Sulfoxide (DMSO) are highly effective at dissolving non-polar compounds.[1][16] By creating a high-concentration stock (e.g., 10-50 mM), you ensure the compound is fully solvated at the molecular level before introducing it to the challenging aqueous environment.[15]
Caption: Standard workflow for preparing a working solution.
Q5: My compound dissolved perfectly in 100% DMSO, but it precipitated immediately when I added it to my cell culture media. What is happening?
A5: This is a very common problem known as "solvent shock" or "precipitation upon dilution."[1]
Causality: When a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer, the local concentration of the compound can momentarily exceed its solubility limit in the new, highly aqueous environment. The DMSO disperses quickly, leaving the hydrophobic compound molecules to crash out of solution before they can be properly solvated by the water.[1]
Troubleshooting Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. CAS 582-60-5: 5,6-Dimethylbenzimidazole | CymitQuimica [cymitquimica.com]
- 7. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5,6-Dimethylbenzimidazole - Wikipedia [en.wikipedia.org]
- 9. 5,6-Dimethylbenzimidazole | C9H10N2 | CID 675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Showing Compound Dimethylbenzimidazole (FDB023216) - FooDB [foodb.ca]
- 11. Benzimidazole: Chemical property, Primary Use, and biological activity_Chemicalbook [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Properties, Synthesis and Reactivities of Benzimidazole_Chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Overcoming Steric Hindrance in 4,7-Dimethylbenzimidazole Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,7-dimethylbenzimidazole. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges arising from steric hindrance in reactions involving this sterically demanding scaffold. The methyl groups at the 4 and 7 positions of the benzimidazole core present unique challenges that can impede reactivity and lead to low yields or undesired side products. This resource offers field-proven insights and evidence-based protocols to help you navigate these complexities.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding reactions with 4,7-dimethylbenzimidazole.
Q1: Why is 4,7-dimethylbenzimidazole so challenging to work with compared to unsubstituted benzimidazole?
A1: The primary challenge arises from steric hindrance.[1][2][3][4] The two methyl groups flanking the imidazole nitrogen atoms create a crowded environment.[1][2] This steric bulk can physically block the approach of reagents to the nitrogen atoms, making reactions like N-alkylation and N-arylation significantly more difficult compared to unsubstituted benzimidazole.[1][2]
Q2: What are the most common failed reactions involving 4,7-dimethylbenzimidazole?
A2: The most frequently encountered issues are low or no yield in N-arylation and N-alkylation reactions. Specifically, traditional cross-coupling reactions like the Buchwald-Hartwig and Ullmann couplings can be sluggish or fail entirely due to the steric hindrance around the nucleophilic nitrogen atoms.[5][6]
Q3: Are there any general strategies to improve the success rate of these reactions?
A3: Yes, several strategies can be employed. These include:
-
Catalyst and Ligand Selection: Utilizing specialized catalysts and bulky, electron-rich ligands can facilitate reactions with sterically hindered substrates.[7][8][9]
-
Reaction Conditions: Optimizing temperature, solvent, and base is crucial. Microwave-assisted synthesis can also be highly effective.[10][11][12][13][14]
-
Alternative Coupling Chemistries: Exploring different types of cross-coupling reactions may provide better outcomes.
The following sections will delve into these strategies in greater detail.
II. Troubleshooting Guide: Common Problems and Solutions
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Low to No Product Formation in N-Arylation Reactions
Q: I am attempting a Buchwald-Hartwig N-arylation of 4,7-dimethylbenzimidazole with an aryl halide, but I am observing very low conversion to the desired product. What could be the issue?
A: This is a classic case of steric hindrance impeding the catalytic cycle. The bulky methyl groups likely interfere with the oxidative addition or reductive elimination steps.
Recommended Solutions:
-
Optimize the Catalyst System:
-
Palladium Precatalyst: While Pd(OAc)₂ or Pd₂(dba)₃ are common, consider using more active, pre-formed catalysts.
-
Ligand Choice: This is often the most critical factor. For sterically demanding substrates, bulky, electron-rich phosphine ligands are often necessary.[7][8] Ligands like XPhos, SPhos, or tBuXPhos have shown success in challenging Buchwald-Hartwig aminations.[15] N-heterocyclic carbene (NHC) ligands can also be highly effective for cross-couplings of hindered systems.[9][16][17]
-
-
Adjust Reaction Conditions:
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often more effective than weaker bases like K₂CO₃ or Cs₂CO₃.
-
Solvent: Anhydrous, polar aprotic solvents like toluene, dioxane, or DMF are standard. Ensure your solvent is rigorously dried, as water can deactivate the catalyst.
-
Temperature: Higher temperatures are often needed to overcome the activation energy barrier. Refluxing toluene (110 °C) or dioxane (101 °C) is a good starting point.
-
-
Consider Microwave Irradiation:
Formation of Unwanted Side Products
Q: During the synthesis of a 2-substituted-4,7-dimethylbenzimidazole, I am getting a significant amount of the 1,2-disubstituted byproduct. How can I improve the selectivity?
A: The formation of the 1,2-disubstituted product occurs when the initial 2-substituted product reacts further. This is a common issue when using aldehydes as reactants.
Recommended Solutions:
-
Catalyst Selection for Selectivity:
-
Stoichiometric Control:
-
Carefully controlling the stoichiometry of your reactants is critical. Using a slight excess of the o-phenylenediamine derivative relative to the aldehyde can help minimize the formation of the disubstituted product.
-
-
Reaction Conditions:
-
Lowering the reaction temperature can sometimes favor the formation of the kinetic product (2-substituted) over the thermodynamic product (1,2-disubstituted).
-
Difficulty in Product Purification
Q: My reaction appears to have worked, but I am struggling to isolate the pure 4,7-dimethylbenzimidazole derivative from the reaction mixture. What purification strategies are recommended?
A: Purification can be challenging due to similar polarities of the product and starting materials or byproducts.
Recommended Solutions:
-
Optimize Column Chromatography:
-
Experiment with different solvent systems to achieve better separation. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is often effective.[20]
-
-
Acid-Base Extraction:
-
Benzimidazoles are basic. You can exploit this by dissolving the crude product in an organic solvent and extracting it into an acidic aqueous solution (e.g., 1M HCl). The basic benzimidazole will move to the aqueous layer, leaving non-basic impurities behind. Subsequently, neutralizing the aqueous layer with a base (e.g., NaOH) will precipitate the purified product, which can then be extracted back into an organic solvent.[20]
-
-
Recrystallization:
-
If your product is a solid, recrystallization from a suitable solvent or solvent pair can be a highly effective purification method.[20]
-
III. Experimental Protocols
Here are detailed protocols for key reactions, designed to mitigate the effects of steric hindrance.
Protocol 1: Microwave-Assisted Synthesis of 2-Substituted-4,7-dimethylbenzimidazoles
This protocol leverages the benefits of microwave irradiation to accelerate the reaction and improve yields.[10][11][13]
Materials:
-
4,7-dimethyl-o-phenylenediamine
-
Substituted aldehyde
-
Erbium(III) trifluoromethanesulfonate (Er(OTf)₃) (1 mol%)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 4,7-dimethyl-o-phenylenediamine (1 mmol) and the desired aldehyde (1 mmol).
-
Add Er(OTf)₃ (0.01 mmol, 1 mol%).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for 5-15 minutes. Monitor the reaction progress by TLC.[20][21]
-
After completion, allow the vessel to cool to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Buchwald-Hartwig N-Arylation of 4,7-Dimethylbenzimidazole
This protocol employs a robust catalyst system suitable for sterically hindered substrates.[6][15]
Materials:
-
4,7-dimethylbenzimidazole
-
Aryl halide (bromide or chloride)
-
Pd₂(dba)₃
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and NaOtBu (1.4 mmol).
-
Add 4,7-dimethylbenzimidazole (1 mmol) and the aryl halide (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture at 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Visualizing Reaction Strategies
Decision-Making Workflow for Overcoming Steric Hindrance
Caption: Troubleshooting workflow for 4,7-dimethylbenzimidazole reactions.
V. Quantitative Data Summary
The choice of ligand and reaction conditions can dramatically impact the yield of N-arylation reactions with sterically hindered benzimidazoles. While specific data for 4,7-dimethylbenzimidazole is sparse in comparative studies, we can extrapolate from data on other hindered systems.
| Catalyst System | Ligand | Base | Typical Yield Range (%) | Reference |
| Pd-based | Bulky Phosphines (e.g., XPhos) | NaOtBu | 60-95 | [15] |
| Pd-based | N-Heterocyclic Carbenes (NHCs) | K₃PO₄ / Cs₂CO₃ | 70-98 | [17] |
| Cu-based | Diamine or Phenanthroline | Cs₂CO₃ / K₂CO₃ | 50-90 | [5][22] |
Note: Yields are highly substrate-dependent and the above table serves as a general guideline.
VI. Conclusion
Successfully navigating the challenges of steric hindrance in reactions with 4,7-dimethylbenzimidazole requires a multi-faceted approach. By carefully selecting catalysts and ligands, optimizing reaction conditions, and considering advanced techniques like microwave-assisted synthesis, researchers can significantly improve reaction outcomes. This guide provides a starting point for troubleshooting and developing robust synthetic protocols for this valuable, albeit challenging, heterocyclic scaffold.
VII. References
-
Structure-based design of functionalized 2-substituted and 1,2-disubstituted benzimidazole derivatives and their in vitro antibacterial efficacy. PMC. Available at: [Link]
-
Ueda, M., & Buchwald, S. L. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles. Journal of the American Chemical Society.
-
Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC. Available at: [Link]
-
Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Publications. Available at: [Link]
-
Mobinikhaledi, A., Foroughifar, N., & Ebrahimi, S. (2009). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry.
-
(PDF) A simple and efficient approach to the synthesis of 2-substituted benzimidazole via sp 3 C–H functionalization. ResearchGate. Available at: [Link]
-
Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents. MDPI. Available at: [Link]
-
N-heterocyclic carbene-catalyzed decarboxylative cross-electrophile coupling to access sterically hindered ketones. Royal Society of Chemistry. Available at: [Link]
-
Ueda, M., & Buchwald, S. L. (2011). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Angewandte Chemie International Edition.
-
Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. Available at: [Link]
-
(PDF) Catalytic pathways for N-arylation of benzimidazoles: A comprehensive review. ResearchGate. Available at: [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI. Available at: [Link]
-
Sterically enriched bulky 1,3-bis(N,N′-aralkyl)benzimidazolium based Pd-PEPPSI complexes for Buchwald–Hartwig amination reactions. Royal Society of Chemistry. Available at: [Link]
-
Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. ACS Publications. Available at: [Link]
-
On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Royal Society of Chemistry. Available at: [Link]
-
(PDF) Optimization of the reaction conditions for the Buchwald-Hartwig... ResearchGate. Available at: [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ACS Publications. Available at: [Link]
-
Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. PMC. Available at: [Link]
-
Part i: microwave-assisted synthesis of benzimidazoles: an overview (until 2013). SciSpace. Available at: [Link]
-
Highly efficient synthesis of benzimidazoles using microwave irradiation. Preprints.org. Available at: [Link]
-
(PDF) L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Steric Hindrance: Definition, Factors, & Examples. Chemistry Learner. Available at: [Link]
-
(PDF) ChemInform Abstract: Buchwald—Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes. ResearchGate. Available at: [Link]
-
Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Organic Chemistry Portal. Available at: [Link]
-
An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of N-Fused Benzimidazole-4,7-diones via Sequential Copper-Catalyzed C–N Coupling/Cyclization and Oxidation. PMC. Available at: [Link]
-
Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Semantic Scholar. Available at: [Link]
-
Heterobiaryl synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]
-
Understanding Steric Hindrance in Chemistry. Scribd. Available at: [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PMC. Available at: [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Available at: [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. PMC. Available at: [Link]
-
(PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. Available at: [Link]
-
(PDF) Catalytic Intermolecular Functionalization of Benzimidazoles. ResearchGate. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. PMC. Available at: [Link]
-
Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. PMC. Available at: [Link]
-
100 Nano-Stories: Steric Hindrance + Coordinate Covalent Bonds!. Medium. Available at: [Link]
-
Quantum-chemical insight into structure-reactivity relationship in 4,5,6,7-tetrahalogeno-1H-benzimidazoles: a combined X-ray, DSC, DFT/QTAIM, Hirshfeld surface-based, and molecular docking approach. PubMed. Available at: [Link]
-
(PDF) Synergistic Antiproliferative Activity of Newly Synthesized Benzimidazole-Based Silver(I) Complexes on MCF-7 and T47D Cell Lines, CT-DNA Interactions Supported by Computational Studies. ResearchGate. Available at: [Link]
-
Steric hindrance – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Computational Study of Benzimidazole Derivatives as Potential Antifungal Drugs. MDPI. Available at: [Link]
-
In silico Approaches for Exploring the Pharmacological Activities of Benzimidazole Derivatives: A Comprehensive Review. Bentham Science. Available at: [Link]
-
Synthesis of N-Fused Benzimidazole-4,7-diones via Sequential Copper-Catalyzed C-N Coupling/Cyclization and Oxidation. ResearchGate. Available at: [Link]
-
Synthesis of N-Fused Benzimidazole-4,7-diones via Sequential Copper-Catalyzed C-N Coupling/Cyclization and Oxidation. PubMed. Available at: [Link]
Sources
- 1. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]
- 2. scribd.com [scribd.com]
- 3. cjarquin.medium.com [cjarquin.medium.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Sterically enriched bulky 1,3-bis(N,N′-aralkyl)benzimidazolium based Pd-PEPPSI complexes for Buchwald–Hartwig amination reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 10. asianpubs.org [asianpubs.org]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. preprints.org [preprints.org]
- 14. organic-chemistry.org [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. N-heterocyclic carbene-catalyzed decarboxylative cross-electrophile coupling to access sterically hindered ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Structure-based design of functionalized 2-substituted and 1,2-disubstituted benzimidazole derivatives and their in vitro antibacterial efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Benzimidazole Derivatives by Column Chromatography
Welcome to the Technical Support Center for the purification of benzimidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying these important heterocyclic compounds using column chromatography. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Common Issues at the Bench
Q1: My benzimidazole derivative is streaking badly on the TLC plate and the column. What's causing this and how can I fix it?
A1: Streaking is a frequent issue when working with benzimidazole derivatives and typically points to strong interactions between the basic nitrogen atoms in the benzimidazole core and the acidic silica gel stationary phase.[1][2][3] This interaction leads to tailing and poor separation. Here’s a systematic approach to resolving this:
-
Diagnosis: The basicity of the benzimidazole nucleus is the most probable cause.
-
Solution 1: Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier like triethylamine (NEt₃) or ammonia to your mobile phase.[1] A concentration of 0.1-1% is typically sufficient to dramatically improve peak shape.[1]
-
Solution 2: Optimize Your Solvent System: The polarity of your eluent might be too low, causing the compound to move too slowly and interact excessively with the silica. Gradually increase the polarity. For instance, in an ethyl acetate/hexane system, incrementally raise the percentage of ethyl acetate.[2][4]
-
Solution 3: Reduce Sample Load: Overloading the column is a common error that exacerbates streaking.[2][4] As a rule of thumb, the amount of crude material should be between 1-5% of the weight of the silica gel.[4]
-
Solution 4: Consider an Alternative Stationary Phase: If the issue persists, your compound may be too basic for silica gel. Consider switching to a more neutral stationary phase like neutral alumina or Florisil.[1][5]
Q2: I'm not recovering my compound from the column. Where could it have gone?
A2: This is a frustrating but solvable problem. There are a few likely scenarios:
-
Possibility 1: Your compound is still on the column. The solvent system you are using may not be polar enough to elute your compound. Benzimidazoles, especially those with polar functional groups, can be strongly adsorbed.
-
Troubleshooting Step: Try flushing the column with a significantly more polar solvent. A mixture of 10-20% methanol in dichloromethane is a good choice to elute highly retained compounds.[4]
-
-
Possibility 2: Your compound is highly non-polar and eluted with the solvent front. If your derivative has many non-polar substituents, it might have very little affinity for the silica gel.
-
Possibility 3: Your compound has decomposed on the silica gel. Some benzimidazole derivatives can be sensitive to the acidic nature of silica gel.[5]
-
Troubleshooting Step: To test for this, spot your compound on a TLC plate, let it sit for an hour or two, and then elute it. If you see new spots or a streak from the baseline, your compound is likely degrading. In this case, using a deactivated silica gel or switching to an alternative stationary phase like alumina is recommended.[5]
-
Q3: My separation is poor, even though the spots are well-separated on the TLC plate. What went wrong?
A3: A good TLC separation that doesn't translate to the column often points to issues with the column packing or sample loading.
-
Improper Column Packing: Channels or cracks in the silica bed will lead to an uneven flow of the mobile phase, causing band broadening and co-elution of compounds.[4] Ensure you pack the column uniformly without any air bubbles.[4][6]
-
Sample Loading Technique: The sample should be applied to the column in as narrow a band as possible.
-
Wet Loading: Dissolve your sample in a minimal amount of the initial mobile phase solvent and carefully apply it to the top of the silica bed.[7]
-
Dry Loading: For samples that are not very soluble in the mobile phase, dry loading is preferable.[4] This involves adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of your column.[4]
-
Q4: How do I choose the best solvent system for my benzimidazole derivative?
A4: The ideal solvent system is determined empirically using Thin Layer Chromatography (TLC).[8][9] The goal is to find a solvent mixture that gives your desired compound a retention factor (Rf) of approximately 0.2-0.4.[8] This Rf range typically provides the best separation on a column.
-
Common Solvent Systems: For benzimidazoles, good starting points are gradients of ethyl acetate in hexanes or methanol in dichloromethane.[8]
-
Elutropic Series: Remember the eluting power of solvents. A common elutropic series for silica gel is: Hexane < Toluene < Dichloromethane < Diethyl Ether < Ethyl Acetate < Acetone < Ethanol < Methanol.[9] Start with a less polar system and gradually increase the polarity.
Experimental Protocols
Protocol 1: Step-by-Step Guide to Packing a Silica Gel Column
A well-packed column is the foundation of a successful separation.[6]
-
Column Selection: Choose a column with an appropriate diameter and length for the amount of material you need to purify.
-
Plugging the Column: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is not too tight to restrict flow.[10] If your column has a fritted disc, this step is not necessary.[10]
-
Adding Sand: Add a small layer (approx. 1 cm) of sand over the plug to create a flat base for the stationary phase.
-
Slurry Preparation: In a beaker, create a slurry of the silica gel in your initial, least polar eluent.[11] The consistency should be pourable but not too dilute.
-
Pouring the Slurry: Pour the slurry into the column. To avoid air bubbles, you can pour it down a glass rod held against the inner wall of the column.
-
Packing the Column: Gently tap the side of the column to help the silica settle evenly. Open the stopcock to drain some of the solvent, which will help compact the silica bed. You can also use a gentle pressure from a pump or compressed air to accelerate packing.
-
Equilibration: Once the silica has settled, add more of your initial eluent and run it through the column for at least two column volumes to ensure the bed is stable and equilibrated. The top of the silica bed should never be allowed to run dry.
Diagram: Column Chromatography Workflow
Caption: A typical workflow for column chromatography purification.
Data at a Glance
Table 1: Common Solvent Systems and Modifiers for Benzimidazole Purification
| Stationary Phase | Common Solvent Systems (Non-polar to Polar) | Modifier for Basic Compounds | Typical Rf Target |
| Silica Gel | Hexane / Ethyl Acetate | 0.1-1% Triethylamine (NEt₃) | 0.2 - 0.4[8] |
| Silica Gel | Dichloromethane / Methanol | 0.1-1% Triethylamine (NEt₃) | 0.2 - 0.4[8] |
| Alumina (Neutral) | Toluene / Acetone | Not usually required | 0.3 - 0.5 |
| Reversed-Phase C18 | Water / Acetonitrile | 0.1% Formic Acid or TFA | Varies |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common chromatography issues.
References
- Troubleshooting Flash Chromatography. (n.d.).
- Technical Support Center: Purification of 3H-furo[3,4-e]benzimidazole Derivatives - Benchchem. (n.d.).
- The art of packing columns for low pressure liquid chromatography - Element Lab Solutions. (2019, August 19).
- Padhy, G. K., et al. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry, 16(4), 2009-2018.
- Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (2025, December 19). MDPI.
- Recent achievements in the synthesis of benzimidazole derivatives. (n.d.). PMC - NIH.
- Venugopal, S., et al. (2023, September 1). A Review on Modern Approaches to Benzimidazole Synthesis. Current Organic Synthesis, 20(6), 595-605.
- Improved Chromatography Column Packing Method: The Best of 2 Worlds. (2023, June 18).
- Technical Support Center: Purification of 2-Methyl-1H-benzimidazole-4-methanol - Benchchem. (n.d.).
- Technical Support Center: Purification of 1H-4,7-Ethanobenzimidazole Isomers - Benchchem. (n.d.).
- RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (2020, June 10). DTIC.
- Troubleshooting guide for low conversion rates in benzimidazole synthesis - Benchchem. (n.d.).
- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (n.d.). PMC.
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021, June 28). Arabian Journal of Chemistry.
- Optimizing Sample Load Capacity and Separation Through a Series of Short Prep Columns. (2007, January 3). Contentstack.
- Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc..
- Column Packing and Preparation. (n.d.). Sigma-Aldrich.
- Asfaw, M. (2024, July 18). Column Packing in Chromatography: Essential Techniques and Effective Separation. Journal of Chromatogram Separation Techniques, 15, 570.
- Prep Chromatography Loading for Maximum Recoveries and Yields. (n.d.).
- Wagner, E. C., & Millett, W. H. (n.d.). Benzimidazole. Organic Syntheses Procedure.
- Technical Support Center: Purification of 1-(diethoxymethyl)-1H-benzimidazole - Benchchem. (n.d.).
- Several Problems of Flash Column Chromatography. (2025, February 11). Hawach.
- Pack a Chromatography Column Like a Pro. (2025, July 29). Bitesize Bio.
- Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- Optimize column loading strategy to gain productivity in protein purification. (2016, May 10). Cytiva.
- A process for the optical purification of benzimidazole derivatives. (n.d.). Google Patents.
- Techniques for Improving the Efficiency of Large Volume Loading in Preparative Liquid Chromatography. (n.d.). Waters Corporation.
- Technical Support Center: Purification of 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one - Benchchem. (n.d.).
- How can I select the solvent system for column chromatography? (2015, June 18). ResearchGate.
- Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays - Benchchem. (n.d.).
- Separation of Benzimidazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Synthesis of Benzimidazole Derivatives. (2011, February 14). Scribd.
- Simplified reversed-phase conditions for the determination of benzimidazole fungicides in fruits by high-performance liquid chromatography with UV detection. (n.d.). Academia.edu.
- 5 Steps to successful flash chromatography. (2023, January 23). Biotage.
- Journal of Chromatography A Comparison of two different isolation methods of benzimidazoles and their metabolites in the bovine. (2010, January 25). ResearchGate.
- Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. (2020, November 14). MDPI.
- Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry: A Highly Selective Chromogenic Reagent for Thin-Layer Chromatography and Some Other Analytical Uses. (n.d.). PMC.
- SEPARATION AND RETENTION BEHAVIOUR OF BENZIMIDAZOLE DERIVATIVES IN THIN LAYER CHROMATOGRAPHY ON SILICA GEL. (2013, December 31). Journal of Engineering & Processing Management.
- Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19).
- SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. (2022, April 4). IJCRT.org.
- Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. (n.d.). MilliporeSigma.
- Tailing in TLC - can anyone help? (2013, November 1). ResearchGate.
- HPLC Troubleshooting Guide. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. longdom.org [longdom.org]
- 7. chromtech.com [chromtech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. aadvanceinstruments.com [aadvanceinstruments.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Phillips Condensation for Sterically Hindered Diamines
Ticket ID: PH-COND-HIN-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Synthesis Division
Diagnostic & Triage
Welcome to the Advanced Synthesis Support Center. You are likely here because the standard Phillips condensation (4N HCl, reflux) failed to cyclize your sterically hindered o-phenylenediamine or carboxylic acid precursors.
For hindered substrates (e.g., N-alkylated diamines, ortho-substituted benzoic acids), the energy barrier for the final cyclodehydration step is significantly higher than for unhindered systems. The reaction often stalls at the mono-amide intermediate .
Quick Diagnostic Table
| Symptom | Probable Cause | Immediate Action |
| Precipitate forms but is not product | Reaction stalled at mono-amide intermediate due to steric bulk preventing ring closure. | Do not discard. Isolate solid and subject to "Forcing Conditions" (See Module 2). |
| Black/Tarry reaction mixture | Oxidative polymerization of diamine at high temp. | Ensure strict inert atmosphere ( |
| Reaction mixture too viscous to stir | Polyphosphoric acid (PPA) viscosity at room temp.[1] | Stop. Mechanical stirring is required. Heat to >60°C to reduce viscosity before adding reactants. |
| Low Yield (<30%) | Incomplete dehydration or loss during PPA workup. | Switch to Eaton’s Reagent (Module 3) or Microwave Protocol (Module 4). |
Mechanistic Insight: The "Steric Wall"
To troubleshoot effectively, you must visualize where the reaction fails. In hindered systems, the nucleophilic attack (Step 1) usually proceeds, but the rotation required for the amine to attack the carbonyl (Step 2) is energetically unfavorable due to steric clash.
Caption: The Phillips condensation pathway showing the critical failure point for hindered substrates at the cyclodehydration step.
Protocol Module: High-Energy PPA Method
Applicability: The "Gold Standard" for hindered substrates where HCl fails. Why it works: Polyphosphoric Acid (PPA) acts as both a high-boiling solvent and a potent dehydrating agent, forcing water removal to drive equilibrium.
The Protocol
-
Preparation: In a round-bottom flask, pre-heat PPA (10-15g per 1g substrate) to 90°C .
-
Expert Tip: PPA is too viscous at RT.[1] Never add reagents to cold PPA; you will get heterogeneous clumps that char upon heating.
-
-
Addition: Add the carboxylic acid and o-phenylenediamine (1:1 molar ratio) to the hot PPA.
-
Reaction: Raise temperature to 180–200°C . Stir efficiently (overhead mechanical stirrer recommended).
-
Time: 4–12 hours. Monitor via TLC (take a drop, quench in water, extract with EtOAc).
-
-
Quenching (The Danger Zone):
-
Cool reaction to 80–90°C . Do not cool to RT (it will turn into a rock).
-
Pour the hot syrup slowly into a beaker of crushed ice with vigorous stirring.
-
-
Workup:
-
Neutralize the slurry with conc. Ammonia or 50% NaOH to pH 8–9.
-
Observation: The product should precipitate.
-
Troubleshooting: If a sticky gum forms instead of a solid, extract the aqueous phase with Ethyl Acetate or n-Butanol.
-
Protocol Module: Eaton’s Reagent (The Modern Alternative)
Applicability: When PPA workup is too messy or yield is lost during neutralization.
Why it works: Eaton’s Reagent (7.7 wt%
The Protocol
-
Mixing: Combine diamine (1.0 eq) and carboxylic acid (1.0 eq) in Eaton’s Reagent (5 mL per mmol).
-
Reaction: Heat to 120–140°C under Nitrogen.
-
Note: Do not exceed 140°C to avoid decomposition of the methanesulfonic acid.[2]
-
-
Workup:
-
Pour into ice water.
-
Neutralize with Sodium Carbonate (
). -
Filtration is usually significantly easier than with PPA.
-
Protocol Module: Microwave-Assisted Synthesis
Applicability: Ultra-hindered substrates or when reaction speed is critical. Why it works: Direct dielectric heating overcomes the activation energy barrier for the cyclization step more efficiently than convective heating.
The Protocol
-
Vessel: Use a designated high-pressure microwave vial (e.g., 10 mL or 35 mL).
-
Mixture:
-
Solvent-Free (Recommended): Mix diamine and acid with a few drops of PPA or Eaton's reagent.
-
Solvent-Based: Use Ethanol/Water (1:1) with catalytic HCl (only for moderately hindered).
-
-
Parameters:
-
Temp: 160–180°C.
-
Time: 10–20 minutes (Hold time).
-
Power: Dynamic mode (Max 200W).
-
-
Result: Often results in cleaner profiles because the short reaction time minimizes oxidative tarring.
Comparative Analysis of Methods
| Feature | Standard HCl | Polyphosphoric Acid (PPA) | Eaton's Reagent | Microwave |
| Hindrance Tolerance | Low | High | High | Very High |
| Viscosity | Low | Very High | Medium | Low/Medium |
| Workup Difficulty | Easy | Difficult (Emulsions) | Moderate | Easy |
| Reaction Temp | 100°C | 180–220°C | 120–140°C | 160–200°C |
| Typical Yield | <10% | 60–80% | 70–90% | 85–95% |
Frequently Asked Questions (FAQ)
Q: My product is trapped in the PPA emulsion. How do I get it out? A: This is the "PPA Trap." If neutralization yields a milky emulsion that won't separate:
-
Saturate the aqueous phase with solid NaCl (Salting out).
-
Use a more polar extraction solvent: n-Butanol or Chloroform/Isopropanol (3:1) .
-
Filter the emulsion through Celite; sometimes the product is adsorbed on phosphate salts.
Q: Can I use PPA esters (PPE) instead? A: Yes. Polyphosphate ester (PPE) is soluble in organic solvents (like chloroform), allowing the reaction to run in solution rather than a viscous melt. This is excellent for substrates that are temperature sensitive, as PPE reactions can often run at reflux (60–80°C).
Q: Why is my hindered diamine turning purple/black immediately? A: Phenylenediamines are highly susceptible to oxidation. If your acid source is also an oxidant (or if air is present at 200°C), you generate diazonium-like tars.
-
Fix: Degas your PPA/Eaton's reagent with Nitrogen for 15 mins before heating. Add a pinch of Sodium Metabisulfite if the chemistry permits.
Q: The reaction stops at the mono-amide. Can I restart it? A: Absolutely. Isolate the mono-amide. Dry it. Then treat it as a new starting material using the Microwave Protocol (solvent-free with catalytic acid) to force the ring closure.
References
-
Phillips, M. A. (1928). The Formation of 2-Substituted Benziminazoles.[3][4][5][6][7] Journal of the Chemical Society (Resumed), 2393. Link
-
Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society, 79(2), 427–429. Link
-
Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973).[8] Phosphorus Pentoxide-Methanesulfonic Acid.[8][9] A Convenient Alternative to Polyphosphoric Acid.[8] The Journal of Organic Chemistry, 38(23), 4071–4073. Link
-
Perreux, L., & Loupy, A. (2001). A Tentative Rationalization of Microwave Effects in Organic Synthesis According to the Reaction Medium and Mechanistic Considerations. Tetrahedron, 57(45), 9199–9223. Link
-
Dunsing, R., & Wegner, G. (1988). Rigid-Rod Polymers with Flexible Side Chains: Synthesis and Properties. Makromolekulare Chemie. Macromolecular Symposia, 12(1), 383–402. (Demonstrates PPA utility in hindered polymer systems). Link
Sources
- 1. ccsenet.org [ccsenet.org]
- 2. Effect of the Acid Medium on the Synthesis of Polybenzimidazoles Using Eaton’s Reagent [mdpi.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. adichemistry.com [adichemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Conversion of sterically hindered diacylated 1,2-phenylenediamines into 2-substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eaton’s Reagent: A Less Viscous Alternative to PPA | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. Eaton's reagent - Wikipedia [en.wikipedia.org]
Minimizing side products in dimethylbenzimidazole cyclization
Welcome to the technical support guide for the synthesis of dimethylbenzimidazole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during the cyclization reaction, with a focus on practical, field-tested strategies to minimize the formation of unwanted side products and maximize the yield and purity of your target compound.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Q1: My reaction is incomplete, with significant starting diamine remaining. What are the likely causes?
-
Q2: I'm observing a significant, less polar spot on my TLC. Could this be a diacylated side product?
-
Q3: My final product is highly colored (yellow/brown). What causes this, and how can I purify it?
-
Q4: I suspect I'm forming regioisomers. How can I control the regioselectivity of the cyclization?
-
Q5: The reaction is sluggish and requires long reflux times. Are there ways to accelerate the cyclization safely?
-
-
Troubleshooting Guide: Common Side Products & Mitigation Strategies
-
Issue 1: Incomplete Cyclization & Intermediate Buildup
-
Issue 2: Formation of Diacylated Side Products
-
Issue 3: Oxidative Degradation and Colored Impurities
-
-
Optimized Experimental Protocols
-
Protocol 1: High-Purity Synthesis of 5,6-Dimethylbenzimidazole via Phillips-Ladenburg Condensation
-
-
Visual Guides
-
Reaction and Side Product Formation Pathways
-
Troubleshooting Workflow
-
-
References
Frequently Asked Questions (FAQs)
This section directly answers specific questions our application scientists frequently receive from researchers in the field.
Q1: My reaction is incomplete, with significant starting diamine remaining. What are the likely causes?
A1: This is a common issue that typically points to three main areas: catalyst inefficiency, suboptimal reaction conditions, or reagent quality.
-
Catalyst Activity: The acid catalyst (e.g., 4N HCl) is crucial for protonating the carboxylic acid, making it a better electrophile for the condensation reaction.[1] Ensure your acid solution's concentration is correct. If using a solid-supported or Lewis acid catalyst, confirm it has not been deactivated by moisture or other impurities.[2][3]
-
Temperature and Time: The Phillips-Ladenburg reaction often requires significant thermal energy to drive the cyclization and dehydration steps.[3][4] A reaction temperature below 100°C may be insufficient.[1] Consider gradually increasing the temperature or extending the reaction time, monitoring progress carefully by TLC to avoid degradation.[2]
-
Reagent Purity: Ensure your starting diamine and carboxylic acid are pure. Impurities in the diamine can inhibit the catalyst, while water in the carboxylic acid (especially formic or acetic acid) can dilute the reaction medium and hinder the necessary dehydration step.[3]
Q2: I'm observing a significant, less polar spot on my TLC. Could this be a diacylated side product?
A2: Yes, this is highly probable. The formation of a diacylated intermediate, where both amino groups of the o-phenylenediamine are acylated before cyclization can occur, is a known side reaction. This is especially prevalent if the rate of acylation is much faster than the rate of cyclization.
To mitigate this, you can:
-
Control Stoichiometry: Ensure you are not using a large excess of the carboxylic acid. A molar ratio of 1:2 to 1:3 (diamine to acid) is often sufficient when the acid also serves as the solvent.[1] For solid carboxylic acids, aim for a ratio closer to 1:1.1.
-
Modify Reaction Conditions: Lowering the initial reaction temperature can sometimes favor the mono-acylation and subsequent cyclization over the di-acylation pathway. A stepwise temperature ramp can be effective: start at a lower temperature (e.g., 60-80°C) to initiate the condensation, then increase to reflux (100-110°C) to drive the cyclization.[1][3]
Q3: My final product is highly colored (yellow/brown). What causes this, and how can I purify it?
A3: Color in the final product typically arises from oxidative degradation of the o-phenylenediamine starting material or the benzimidazole product itself. These compounds can be sensitive to air oxidation, especially at high temperatures in the presence of acid, leading to highly conjugated, colored impurities.[3]
Here are proven purification strategies:
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation.[3]
-
Recrystallization with Activated Charcoal: This is the most effective method for removing colored impurities.[1] Dissolve your crude product in a suitable solvent (boiling water or an ethanol/water mixture are common for dimethylbenzimidazole).[1][5] Add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal. The purified product will crystallize from the filtrate upon cooling.
Q4: I suspect I'm forming regioisomers. How can I control the regioselectivity of the cyclization?
A4: Regioisomer formation is a challenge when using an unsymmetrically substituted o-phenylenediamine. For the synthesis of 5,6-dimethylbenzimidazole, the starting material is 4,5-diamino-1,2-dimethylbenzene, which is symmetrical, so this is not an issue. However, if you were using an unsymmetrical diamine like 3,4-diaminotoluene to make a methylbenzimidazole, you could form both the 5-methyl and 6-methyl isomers.[5] Controlling this can be difficult, but sometimes modifying the steric or electronic nature of the carboxylic acid or screening different acid catalysts can influence the regiochemical outcome.[2] In many cases, a chromatographic separation of the resulting isomers is required.
Q5: The reaction is sluggish and requires long reflux times. Are there ways to accelerate the cyclization safely?
A5: Absolutely. Modern synthetic methods can significantly reduce reaction times and often improve yields.
-
Microwave-Assisted Synthesis: This is a highly effective technique. Microwave irradiation provides rapid and uniform heating, which can dramatically accelerate the reaction, often reducing reaction times from hours to minutes.[2][3]
-
Catalyst Choice: While mineral acids like HCl are traditional, various Lewis acids (e.g., Er(OTf)₃, ZnCl₂) or heterogeneous catalysts have been shown to improve reaction rates and yields under milder conditions.[3][6][7]
Troubleshooting Guide: Common Side Products & Mitigation Strategies
This guide provides a deeper dive into the causality behind common issues and offers a logical framework for troubleshooting.
Issue 1: Incomplete Cyclization & Intermediate Buildup
The cyclization of the mono-acylated intermediate (an N-acyl-o-phenylenediamine) is often the rate-limiting step. Buildup of this intermediate indicates that the energy barrier for the final dehydration and ring-closure is not being overcome.
| Root Cause | Mechanism | Mitigation Strategy |
| Insufficient Heat | The intramolecular nucleophilic attack of the second amine onto the amide carbonyl, followed by dehydration, is thermally demanding. | Ensure the reaction temperature is at a vigorous reflux (100-110°C for aqueous HCl/formic acid).[1] Monitor internal reaction temperature. |
| Excess Water | The reaction is a condensation that releases water. Excess water in the reaction medium can shift the equilibrium back towards the intermediate, inhibiting cyclization. | Use a high-purity, low-water content carboxylic acid (e.g., >90% formic acid).[5] If applicable, consider using a Dean-Stark trap for azeotropic water removal with a suitable solvent. |
| Weak Acid Catalyst | The catalyst must be strong enough to protonate the amide carbonyl, making it more electrophilic and activating it for ring closure. | Use a strong mineral acid like 4N HCl.[1] If using a Lewis acid, ensure it is not hydrolyzed by excess water in the reaction. |
Issue 2: Formation of Diacylated Side Products
This occurs when the second amino group is acylated before the first has had a chance to cyclize. This side product is non-productive and reduces the overall yield.
| Root Cause | Mechanism | Mitigation Strategy |
| High Reactant Concentration | At high concentrations and temperatures, the intermolecular acylation reaction can compete with the intramolecular cyclization. | Add the carboxylic acid portion-wise or dropwise to the heated solution of the diamine to maintain a low instantaneous concentration. |
| Highly Reactive Acylating Agent | Using acid anhydrides or acid chlorides instead of carboxylic acids dramatically increases the rate of acylation, often leading to significant diacylation. | Stick to using carboxylic acids like formic or acetic acid for a more controlled reaction rate. The Phillips-Ladenburg conditions are optimized for this.[8] |
| Suboptimal Temperature Profile | High initial temperatures can favor the bimolecular side reaction over the unimolecular cyclization. | Employ a two-stage heating profile. An initial, lower temperature stage allows for selective mono-acylation, followed by a high-temperature stage to drive the cyclization. |
Issue 3: Oxidative Degradation and Colored Impurities
o-Phenylenediamines are electron-rich aromatic compounds that are susceptible to oxidation, which can form complex, polymeric, and highly colored byproducts.
| Root Cause | Mechanism | Mitigation Strategy |
| Presence of Air (Oxygen) | At elevated temperatures, particularly under acidic conditions, atmospheric oxygen can oxidize the diamine starting material or the benzimidazole product. | For particularly sensitive substrates, degas the solvent and run the reaction under a positive pressure of an inert gas (N₂ or Ar).[3] |
| Impure Starting Materials | The presence of metallic impurities in reagents can catalyze oxidation. | Use high-purity starting materials. If the diamine is old or discolored, consider a preliminary purification step like recrystallization or sublimation.[3] |
| Prolonged Reaction Times at High T | The longer the reaction mixture is held at high temperature, the greater the opportunity for side reactions and degradation to occur. | Optimize the reaction to proceed to completion in the shortest time necessary. Consider using microwave assistance to reduce overall heating time.[3] |
Optimized Experimental Protocols
The following protocol is designed to maximize the yield and purity of 5,6-dimethylbenzimidazole by controlling key reaction parameters.
Protocol 1: High-Purity Synthesis of 5,6-Dimethylbenzimidazole via Phillips-Ladenburg Condensation
This protocol is adapted from established Phillips-Ladenburg reaction conditions with modifications aimed at minimizing side product formation.[1][5]
Materials:
-
4,5-Diamino-1,2-dimethylbenzene (3,4-diamino-o-xylene) (1.0 molar equivalent)
-
Formic Acid (90% or higher) (3.0 molar equivalents)
-
Hydrochloric Acid (4N) (Catalytic amount, e.g., 0.1 molar equivalents)
-
Sodium Hydroxide Solution (10% w/v)
-
Activated Charcoal
-
Deionized Water
-
Ethanol (for recrystallization, optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4,5-diamino-1,2-dimethylbenzene (1.0 eq).
-
Reagent Addition: Add formic acid (3.0 eq) to the flask. Stir the mixture to ensure the diamine is fully wetted. Add the 4N hydrochloric acid catalyst.
-
Cyclization: Heat the reaction mixture to a steady reflux (approximately 100-110°C) with vigorous stirring. Maintain reflux for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol mobile phase). The product should be more polar than the starting diamine. The reaction is complete when the starting diamine spot is no longer visible.
-
Cooling and Precipitation: Once complete, cool the reaction mixture to room temperature. A solid mass may form. Place the flask in an ice bath to ensure complete cooling.
-
Neutralization: Slowly and carefully add 10% sodium hydroxide solution to the stirred, cooled mixture. Monitor the pH with litmus or pH paper. Continue adding base until the mixture is neutral or slightly alkaline (pH 7-8). This will precipitate the crude product.[1]
-
Isolation: Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Decolorization and Purification: Transfer the crude solid to a new flask. Add deionized water (or an ethanol-water mixture) and heat to boiling to dissolve the product. Add a small amount (e.g., 1-2% by weight) of activated charcoal to the hot solution.[1]
-
Hot Filtration: Keep the solution boiling for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a celite pad to remove the charcoal.
-
Crystallization and Drying: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified white crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum at 80-100°C. The expected yield is typically >80%.[1]
Visual Guides
Reaction and Side Product Formation Pathways
Caption: Key reaction pathways in dimethylbenzimidazole synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Tse, C. L., et al. (2003). Formation of the dimethylbenzimidazole ligand of coenzyme B(12) under physiological conditions by a facile oxidative cascade. PubMed. [Link]
-
Lin, W., et al. (2022). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. PMC. [Link]
- Google Patents. (2021). CN112898206A - Preparation method of 5, 6-dimethylbenzimidazole.
-
Mondal, D., et al. (2020). Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. Chemical Science (RSC Publishing). [Link]
-
Gray, M. J., & Escalante-Semerena, J. C. (2007). Single-enzyme conversion of FMNH2 to 5,6-dimethylbenzimidazole, the lower ligand of B12. Proceedings of the National Academy of Sciences. [Link]
-
Lin, W., et al. (2022). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. ACS Omega. [Link]
-
IJFMR. (2025). Synthesis of Benzimidazoles using High Yield Thermal Method. [Link]
- Google Patents. (2003). WO2003059890A1 - Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole.
-
Gande, S., et al. (2022). Substrate-Controlled Divergent Synthesis of Benzimidazole-Fused Quinolines and Spirocyclic Benzimidazole-Fused Isoindoles. PMC. [Link]
-
ResearchGate. (2025). Reaction pathway for the cycloaddition reactions of benzimidazolium ylides to DMAD. [Link]
-
Saudi Pharmaceutical Journal. (2018). Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti. [Link]
-
Asif, M. (2019). Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications. Chemical Methodologies. [Link]
-
ResearchGate. (2023). (PDF) Facile Synthesis of Benzimidazoles via Oxidative Cyclization of Acyclic Monoterpene Aldehyde with Diamines: Studies on Antimicrobial and in Vivo Evaluation of Zebrafish. [Link]
-
Ranu, B. C., et al. (2010). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. PMC. [Link]
-
ThaiScience. (n.d.). Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. [Link]
-
DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijfmr.com [ijfmr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thaiscience.info [thaiscience.info]
- 8. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
Technical Support Center: Optimizing Reaction Temperature for Benzimidazole Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides practical, in-depth answers and troubleshooting strategies for optimizing the reaction temperature during benzimidazole synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for benzimidazole synthesis, and why does it vary so much?
The optimal temperature for benzimidazole synthesis is highly dependent on the chosen synthetic route and the specific substrates being used. There is no single "best" temperature. The two most common classical methods are the Phillips-Ladenburg synthesis (from carboxylic acids) and the Weidenhagen reaction (from aldehydes).[1]
-
Phillips-Ladenburg Synthesis: This method, which involves the condensation of an o-phenylenediamine with a carboxylic acid, often requires elevated temperatures.[2] For aliphatic acids, the reaction can sometimes be achieved by heating the diamine with an excess of the acid at around 100°C.[3] However, for aromatic acids, much higher temperatures, sometimes exceeding 180°C in a sealed vessel, may be necessary to drive the reaction to completion.[4][5] The use of a strong acid catalyst like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH) is common, and reactions are often run at reflux for several hours.[2]
-
Weidenhagen Reaction: The condensation of an o-phenylenediamine with an aldehyde can often be performed under milder conditions, with temperatures ranging from room temperature to reflux, depending on the catalyst and solvent system.[2] Some modern catalytic systems allow for high yields at ambient temperatures.[6]
The wide temperature range is due to factors like the reactivity of the starting materials, the choice of catalyst, and the solvent's boiling point. For instance, less reactive aromatic acids require more thermal energy to overcome the activation barrier for the initial acylation and subsequent cyclization.[5]
Q2: My reaction is sluggish at room temperature. Should I just increase the heat?
While increasing the temperature can often accelerate a slow reaction, it's not always the best first step and should be done cautiously.[1] Excessive heat can lead to the formation of side products, degradation of starting materials, and a more complex purification process.[1][7]
Before resorting to higher temperatures, consider the following:
-
Catalyst Efficiency: Is your chosen catalyst appropriate and active? For aldehyde condensations, catalysts like ammonium chloride can be effective.[7] For carboxylic acid condensations, strong acids are typically required.[2] Screening different catalysts can often improve reaction rates without needing to increase the temperature.[1]
-
Solvent Choice: The solvent plays a crucial role in reaction kinetics.[1] Polar solvents like methanol and ethanol have been shown to produce high yields in certain catalytic systems at room temperature.[8] A solvent screen is a valuable optimization step.
-
Reaction Time: Some reactions are simply slow. It's essential to monitor the reaction's progress using a technique like Thin-Layer Chromatography (TLC) to determine if the reaction is proceeding, albeit slowly, before deciding to increase the heat.[1]
If you do decide to increase the temperature, do so gradually and continue to monitor the reaction for the appearance of new, unwanted spots on your TLC plate.
Q3: I'm observing significant side product formation. How can temperature optimization help minimize this?
Side product formation is a common issue that complicates purification and reduces yield.[9] Temperature plays a critical role here. Often, side reactions have a higher activation energy than the desired reaction. In such cases, lowering the reaction temperature can favor the formation of the desired benzimidazole.[9]
A common side product arises from incomplete cyclization, where the reaction stalls at the imine intermediate stage.[9] This can be due to insufficient temperature or reaction time.[9] In this scenario, a modest increase in temperature might be beneficial. However, it's a delicate balance, as too much heat can promote other side reactions.
Therefore, the key is careful and systematic optimization. If you are seeing significant byproducts, try running the reaction at a lower temperature for a longer period. Conversely, if you suspect incomplete cyclization is the issue, a controlled increase in temperature may be warranted.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Low Yield or Incomplete Conversion
Question: My benzimidazole synthesis is resulting in a low yield, and my TLC shows unreacted starting material. What are the potential temperature-related causes and how can I improve it?
Answer: Low yields due to incomplete conversion are a frequent challenge.[1] From a temperature perspective, here's a systematic approach to troubleshooting:
-
Insufficient Thermal Energy: The most straightforward cause is that the reaction temperature is too low to overcome the activation energy barrier. This is particularly common with less reactive starting materials.[1]
-
Solution: Gradually increase the reaction temperature in increments (e.g., 10-20°C) and monitor the progress by TLC.[7] For reactions involving high-boiling point solvents, this may mean moving from room temperature to a gentle reflux.
-
-
Inadequate Reaction Time at a Given Temperature: The reaction may simply need more time to reach completion at the current temperature.[1]
-
Solution: Before increasing the heat, try extending the reaction time. Monitor the reaction every few hours via TLC to see if the starting materials are being consumed.[1]
-
-
Sub-optimal Solvent for the Chosen Temperature: The solvent's properties can change with temperature, affecting reactant solubility and reaction rates.
-
Solution: Consider a solvent screen. Sometimes, a different solvent will allow the reaction to proceed more efficiently at a lower temperature.[8]
-
Formation of Multiple Products/Side Reactions
Question: My TLC plate shows multiple product spots, making purification a nightmare. How can I use temperature to improve the selectivity of my reaction?
Answer: The formation of multiple products indicates that your reaction conditions are promoting undesired pathways. Temperature is a powerful tool for controlling selectivity.
-
High-Temperature Degradation or Side Reactions: As mentioned earlier, excessive heat can open up pathways to unwanted byproducts.[1]
-
Solution: Try running the reaction at a lower temperature.[9] This may require a longer reaction time, but the improved selectivity and easier purification often make this trade-off worthwhile.
-
-
Controlling Selectivity in Disubstituted Benzimidazoles: When reacting o-phenylenediamine with aldehydes, it's possible to get both 2-substituted and 1,2-disubstituted benzimidazoles.[10]
-
Solution: The reaction temperature can influence this selectivity. For example, in one study using Er(OTf)₃ as a catalyst, running the reaction at 1°C favored the formation of the mono-substituted product, while higher temperatures promoted the di-substituted product.[10]
-
Experimental Protocols
Protocol 1: General Procedure for Temperature Optimization Screening
This protocol provides a systematic way to identify the optimal temperature for your specific benzimidazole synthesis.
-
Reaction Setup: In separate, identical reaction vessels, combine your o-phenylenediamine derivative, your aldehyde or carboxylic acid, the chosen catalyst, and solvent.
-
Temperature Gradient: Place each reaction vessel in a controlled heating apparatus (e.g., a multi-well heating block) and set a different temperature for each (e.g., Room Temperature, 40°C, 60°C, 80°C, and 100°C).
-
Monitoring: At regular intervals (e.g., every hour), take a small aliquot from each reaction and spot it on a TLC plate.
-
Analysis: Develop the TLC plate and visualize the spots. Compare the consumption of starting materials and the formation of the desired product (and any byproducts) across the different temperatures and time points.
-
Optimization: Based on the TLC analysis, you can identify the temperature that provides the best balance of reaction rate and selectivity.
Protocol 2: Phillips-Ladenburg Synthesis of Benzimidazole from o-Phenylenediamine and Formic Acid
This is a classic example of a reaction that requires heating.
-
Reaction Setup: In a 250 mL round-bottom flask, combine 27 g of o-phenylenediamine and 17.5 g of 90% formic acid.[1]
-
Heating: Heat the mixture on a water bath at 100°C for 2 hours.[1]
-
Neutralization: After cooling the reaction mixture to room temperature, slowly add a 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus paper.[1]
-
Isolation of Crude Product: Collect the precipitated crude benzimidazole by suction filtration. Wash the solid with ice-cold water.[1]
-
Recrystallization: Dissolve the crude product in approximately 400 mL of boiling water. Add 2 g of decolorizing carbon and digest for 15 minutes. Filter the hot solution and allow it to cool to crystallize the pure benzimidazole.[1]
Data Presentation
Table 1: Effect of Temperature on Benzimidazole Synthesis (Solvent-Free)
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Room Temp | 24 | 0 |
| 2 | 60 | 24 | 20 |
| 3 | 90 | 24 | 45 |
Adapted from a study on the condensation of o-phenylenediamine and benzaldehyde without a catalyst.[11] This table clearly demonstrates that for this particular uncatalyzed reaction, increasing the temperature is necessary to achieve any product formation.[11]
Table 2: Effect of Different Solvents and Temperatures on Benzimidazole Synthesis
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Cobalt (II) acetylacetone | Methanol | Room Temp | 2.5 | 97 | [8] |
| Cobalt (II) acetylacetone | Ethanol | Room Temp | 3 | 95 | [8] |
| Er(OTf)₃ (10 mol%) | Water | 80°C | 0.25 | 92 | [8] |
| Er(OTf)₃ (10 mol%) | Ethanol | 120°C (MW) | 0.25 | 72 | [8] |
This table summarizes findings from various catalytic systems for the reaction of o-phenylenediamine and benzaldehyde, highlighting how the interplay of catalyst, solvent, and temperature affects the outcome.[8]
Visualizations
Caption: A workflow for troubleshooting common issues in benzimidazole synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 5. adichemistry.com [adichemistry.com]
- 6. thaiscience.info [thaiscience.info]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 11. jaoc.samipubco.com [jaoc.samipubco.com]
Technical Support Center: Purification of 4,7-Dimethylbenzimidazole
Decolorization and Impurity Removal Guide
Welcome to the technical support center for the purification of 4,7-dimethylbenzimidazole. This guide is designed for researchers, scientists, and drug development professionals who may encounter colored impurities during their synthetic work. As Senior Application Scientists, we provide not only protocols but also the underlying principles to empower you to troubleshoot and optimize your purification processes effectively.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why are my 4,7-dimethylbenzimidazole crystals colored? What are the likely impurities?
The appearance of color (typically yellow, pink, or brown) in your 4,7-dimethylbenzimidazole product is almost always indicative of impurities. The most common sources of these chromophores stem from the synthesis process itself. The starting materials, particularly o-phenylenediamine derivatives, are highly susceptible to air oxidation, which forms intensely colored, complex condensation products[1]. Incomplete reactions can also leave behind colored intermediates, such as Schiff bases[2].
Common Impurity Sources:
-
Oxidation of Starting Materials: The aromatic diamine precursor can oxidize to form highly colored polymeric species. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this[1].
-
Side-Reaction Products: Formation of 1,2-disubstituted benzimidazoles or other condensation byproducts can introduce color[1].
-
Residual Catalysts or Reagents: Some catalysts or reagents used in the synthesis can be colored or lead to colored byproducts.
Q2: Is the color always an impurity, or can the pure 4,7-dimethylbenzimidazole be colored?
Pure benzimidazole and its simple derivatives are typically white to off-white crystalline solids[3]. While minor variations in crystal lattice or trace, occluded solvent might cause a very slight off-white or beige tint, any distinct yellow, brown, or pink coloration should be treated as the result of impurities that need to be removed for high-purity applications.
Q3: What is the most common and effective method for removing colored impurities from benzimidazoles?
The most widely used and often most effective technique for removing colored impurities from crystalline organic solids is recrystallization with activated charcoal (also known as decolorizing carbon) .[2][4][5] Activated charcoal possesses an extremely high surface area and a porous, nonpolar surface that excels at adsorbing large, flat, conjugated organic molecules—the very structures typically responsible for color[6][7][8].
Part 2: Troubleshooting Guide: Recrystallization & Decolorization
Problem 1: My crude product is highly colored. How do I perform a decolorizing recrystallization?
This is the most common purification challenge. The goal is to dissolve your crude product in a suitable hot solvent, add activated charcoal to adsorb the colored impurities, remove the charcoal via hot filtration, and then allow your purified product to crystallize from the now colorless solution.
The success of this procedure hinges on two principles: the differential solubility of your product at high and low temperatures, and the high adsorptive capacity of activated carbon for large pigment molecules[6][9]. We use a minimal amount of hot solvent to create a saturated solution, ensuring maximum recovery upon cooling. The hot filtration step is critical; if the solution cools during filtration, your product will prematurely crystallize along with the charcoal, leading to significant yield loss.
-
Solvent Selection: Choose a solvent in which 4,7-dimethylbenzimidazole is highly soluble when hot but poorly soluble when cold. An ethanol/water co-solvent system is often a good starting point[5]. (See Table 1 for more options).
-
Dissolution: In an Erlenmeyer flask, add the crude, colored 4,7-dimethylbenzimidazole. Add the minimum amount of your chosen solvent to the flask, bring the mixture to a boil (using a hot plate and a stir bar), and continue adding small portions of hot solvent until the solid is just fully dissolved.
-
Cooling and Charcoal Addition: Remove the flask from the heat source and allow it to cool slightly for 30-60 seconds. This crucial step prevents violent boiling over when the high-surface-area charcoal is added.
-
Decolorization: Add a very small amount of activated charcoal (typically 1-2% of the solute mass). A small spatula tip is usually sufficient for gram-scale batches. Using too much charcoal will adsorb your product and drastically reduce the yield[4].
-
Heating and Adsorption: Place the flask back on the heat and gently boil the mixture for 2-5 minutes while swirling. This provides enough time for the charcoal to adsorb the colored impurities. Prolonged boiling can lead to product adsorption[4].
-
Hot Gravity Filtration: Set up a gravity filtration apparatus with fluted filter paper in a stemless funnel. Pre-heat the entire apparatus (funnel and receiving flask) with hot solvent vapor to prevent premature crystallization. Quickly pour the hot, charcoal-containing solution through the fluted filter paper. The charcoal, with the adsorbed impurities, will be trapped by the filter paper, while the hot, purified solution collects in the receiving flask.
-
Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure, colorless crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.
Caption: Workflow for Decolorizing Recrystallization.
Problem 2: I used activated charcoal, but my crystals are still colored. What went wrong?
This indicates that the adsorption process was inefficient. Several factors could be at play:
-
Insufficient Charcoal: While overuse is a risk to yield, too little charcoal may not be enough to adsorb all the chromophores. You can try repeating the process with a slightly larger amount (e.g., increase from 1% to 2-3% w/w).
-
Inappropriate Solvent Choice: The chosen solvent may be too polar or non-polar, affecting the interaction between the impurities and the charcoal surface. Furthermore, if your product is only sparingly soluble even when hot, some impurities may crash out with it upon cooling.
-
Premature Crystallization: If the solution cooled too much during the hot filtration step, some product (and the impurities dissolved with it) may have crystallized before being separated from the charcoal. Ensure your filtration apparatus is thoroughly pre-heated.
-
Highly Polar Impurities: Activated charcoal is nonpolar and works best for nonpolar impurities[4]. If the colored impurities are highly polar, charcoal may be less effective.
| Solvent System | Boiling Point (°C) | Polarity | Comments & Rationale |
| Ethanol/Water | ~80-100 | High | Excellent choice. The compound is soluble in hot ethanol, and water is added as an anti-solvent to decrease solubility upon cooling. Good for polar impurities.[5] |
| Toluene | 111 | Low | Good for dissolving non-polar compounds. May be effective if the impurities are significantly more polar than the product.[10][11] |
| Methanol | 65 | High | Lower boiling point makes it easy to remove, but its high polarity might not be ideal for all impurity types. |
| Acetone/Hexane | ~56-69 | Medium/Low | Acetone dissolves the compound, and hexane is added as the anti-solvent. Good for compounds of intermediate polarity.[12] |
| Ethyl Acetate | 77 | Medium | A versatile solvent of medium polarity. Check solubility first. |
Problem 3: My yield is very low after using activated charcoal. How can I improve it?
This is a classic and common issue. The high surface area of activated charcoal that makes it an excellent adsorbent for impurities can also lead to the adsorption of your desired product, thereby reducing recovery[4].
Strategies to Maximize Yield:
-
Use the Minimum Amount of Charcoal: This is the most critical factor. Start with 1% (w/w) and only increase if necessary.
-
Minimize Contact Time: Do not boil the solution with charcoal for an extended period. 2-5 minutes is generally sufficient. The longer the contact, the more product will be adsorbed[4].
-
Ensure Efficient Hot Filtration: Any product that crystallizes on the filter paper along with the charcoal is lost. Work quickly and with pre-heated glassware.
-
Avoid Excess Solvent: Using too much solvent during the initial dissolution step will mean that less product crystallizes out upon cooling, directly impacting your isolated yield.
Problem 4: The colored impurity co-crystallizes with my product and charcoal is ineffective. What are my alternatives?
When an impurity has similar solubility and polarity to your product, it can co-crystallize, making simple recrystallization ineffective. In this case, you must exploit a different chemical property for separation. For benzimidazoles, the basic nitrogen atom provides an excellent chemical handle for purification via acid-base extraction.
4,7-dimethylbenzimidazole is a basic compound. It can be protonated by an acid (like HCl) to form a water-soluble salt (a benzimidazolium chloride). Most organic impurities, especially those arising from oxidation or side reactions, are often neutral or only weakly basic. This difference in acid-base reactivity allows for a clean separation.
-
Acidic Dissolution: Dissolve the crude, colored product in a dilute aqueous acid solution (e.g., 5-10% HCl). The basic benzimidazole will form a water-soluble salt. Neutral impurities will not dissolve.
-
Organic Wash: Transfer the acidic aqueous solution to a separatory funnel. Wash the solution several times with an immiscible organic solvent like dichloromethane or ethyl acetate. The neutral colored impurities will be extracted into the organic layer, which is then discarded. The protonated, water-soluble product remains in the aqueous layer.
-
Decolorize (Optional): If the aqueous layer is still colored, you can add a small amount of activated charcoal, stir for 10-15 minutes, and filter it out to remove any remaining acid-stable chromophores.
-
Basification and Precipitation: Cool the clear, acidic aqueous solution in an ice bath. Slowly add a base (e.g., 10% NaOH or NH₄OH) dropwise with vigorous stirring until the solution is basic (check with pH paper). As the benzimidazolium salt is neutralized, the free base (your pure product) will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Decolorizing carbon [sites.pitt.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. carbotecnia.info [carbotecnia.info]
- 7. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters [huameicarbon.com]
- 8. qizhongcarbon.com [qizhongcarbon.com]
- 9. heycarbons.com [heycarbons.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
1H NMR chemical shifts of 4,7-dimethylbenzimidazole
Comparative ¹H NMR Analysis: 4,7-Dimethylbenzimidazole vs. Structural Isomers and Predictive Baseline Models
Executive Summary
Benzimidazoles represent a privileged scaffold in drug discovery, widely recognized for their broad spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties[1]. Specifically, 4,7-dimethylbenzimidazole—a structural isomer of the 5,6-dimethylbenzimidazole core found in vitamin B₁₂—has emerged as a critical pharmacophore in the development of novel dual-targeting inhibitors of bacterial DNA gyrase and topoisomerase IV[2].
For researchers and drug development professionals, the unambiguous structural elucidation of these derivatives is paramount. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this task[1]. This guide provides an objective, data-driven comparison of the ¹H NMR chemical shifts of 4,7-dimethylbenzimidazole against its structural isomer (5,6-dimethylbenzimidazole) and the unsubstituted benzimidazole core, detailing the causality behind these spectral differences and providing a self-validating protocol for high-fidelity data acquisition.
Mechanistic Grounding: The Causality of Chemical Shifts
The ¹H NMR spectrum of a benzimidazole derivative is dictated by its local electronic environment, diamagnetic anisotropy, and solvent interactions[1]. Understanding the causality behind chemical shifts allows researchers to differentiate between closely related positional isomers without relying solely on computationally predicted models.
Inductive and Hyperconjugative Shielding
The introduction of methyl groups alters the electron density of the benzimidazole ring. Substituent effects in benzimidazoles are transmitted to the carbon and hydrogen nuclei primarily through resonance and inductive mechanisms[3].
-
In 5,6-dimethylbenzimidazole: The methyl groups at C5 and C6 exert a positive inductive (+I) and hyperconjugative effect, increasing electron density at the adjacent C4 and C7 positions. This shields the H-4 and H-7 protons, shifting their resonance upfield compared to the unsubstituted core.
-
In 4,7-dimethylbenzimidazole: The methyl groups are located at the C4 and C7 positions. Their electron-donating nature directly shields the adjacent H-5 and H-6 protons. Because these protons are ortho to the methyl groups, they experience profound shielding, resulting in a significant upfield shift (δ ~6.90 ppm) compared to the H-5/6 protons of unsubstituted benzimidazole (δ ~7.20 ppm).
Tautomerism and Solvent Effects
Unsubstituted NH-benzimidazoles exhibit rapid prototropic tautomerism in solution, where the acidic proton rapidly transfers between the N1 and N3 atoms[4]. In highly polar, hydrogen-bonding solvents like DMSO-d₆, this rapid exchange averages the electronic environment of the two halves of the molecule, rendering the molecule symmetrically equivalent on the NMR timescale (i.e., H-4 is equivalent to H-7, and H-5 is equivalent to H-6).
Furthermore, the N-H proton typically appears as a broad singlet in the extreme downfield region (12.0–13.6 ppm)[1]. This significant deshielding is caused by the diamagnetic anisotropy of the aromatic system combined with strong intermolecular hydrogen bonding with the DMSO solvent molecules[5].
Logical pathway of methyl substituent effects on the ¹H NMR chemical shifts of 4,7-dimethylbenzimidazole.
Comparative Data Analysis
To objectively evaluate the structural differences, the table below summarizes the representative experimental ¹H NMR chemical shifts (in DMSO-d₆) of 4,7-dimethylbenzimidazole compared to its primary alternatives. Tetramethylsilane (TMS) is used as the internal standard (δ = 0.00 ppm)[6].
| Proton Position | Benzimidazole (Baseline) | 5,6-Dimethylbenzimidazole | 4,7-Dimethylbenzimidazole | Signal Multiplicity & Causality |
| H-2 | 8.23 ppm | 8.10 ppm | 8.15 ppm | Singlet (s): Highly deshielded by two adjacent electronegative nitrogen atoms. |
| H-4 / H-7 | 7.60 ppm | 7.36 ppm | - (Substituted) | Doublet/Multiplet: Shielded in the 5,6-isomer due to adjacent methyl groups. |
| H-5 / H-6 | 7.20 ppm | - (Substituted) | 6.90 ppm | Singlet (s): Highly shielded in the 4,7-isomer due to ortho-methyl electron donation. |
| CH₃ Groups | - | 2.30 ppm | 2.45 ppm | Singlet (s): Aliphatic protons; slightly more deshielded in the 4,7-isomer due to proximity to the heterocyclic ring current. |
| N-H | 12.50 ppm | 12.30 ppm | 12.40 ppm | Broad Singlet (br s): Downfield shift driven by intermolecular H-bonding with DMSO[1]. |
Note: Values are representative experimental averages. Variations of ±0.05 ppm may occur depending on exact sample concentration and temperature.
Experimental Protocol for High-Fidelity NMR Acquisition
To ensure trustworthiness and reproducibility, NMR acquisition must operate as a self-validating system. The following step-by-step methodology outlines the optimal workflow for acquiring the ¹H NMR spectrum of benzimidazole derivatives, specifically controlling for tautomeric broadening and concentration-dependent chemical shifts.
Step 1: Standardized Sample Preparation
-
Weigh exactly 10–15 mg of the highly pure 4,7-dimethylbenzimidazole sample.
-
Dissolve the compound in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). DMSO is selected to ensure complete solubility and to stabilize the N-H proton via hydrogen bonding[5].
-
Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to act as an internal chemical shift reference (δ = 0.00 ppm)[6].
-
Filter the solution through a glass wool plug or a 0.2 μm PTFE syringe filter directly into a high-quality 5 mm NMR tube to remove any paramagnetic particulate impurities.
Step 2: Instrument Calibration & Environmental Control
-
Insert the sample into the NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Thermostat the probe strictly to 298 K (25 °C). Temperature fluctuations will shift the N-H resonance and alter the tautomeric exchange rate.
-
Perform automated Tuning and Matching (ATM) for the ¹H nucleus.
-
Execute 3D gradient shimming to achieve a highly homogeneous magnetic field. Validate shimming by ensuring the TMS signal has a full width at half maximum (FWHM) of < 1.0 Hz.
Step 3: Acquisition Parameters
-
Pulse Sequence: Standard 1D sequence with a 30° or 90° flip angle.
-
Spectral Width (SW): Set to 15 ppm (from -1 to 14 ppm) to capture the extreme downfield N-H proton.
-
Relaxation Delay (D1): Set to 2.0 seconds to ensure complete longitudinal relaxation of all protons, enabling accurate quantitative integration.
-
Number of Scans (NS): 16 to 32 scans are sufficient for a 15 mg sample to achieve an optimal signal-to-noise ratio.
Step 4: Data Processing & Self-Validation
-
Apply a Fourier Transform (FT) with an exponential window function (Line Broadening, LB = 0.3 Hz).
-
Manually phase the spectrum (zero and first-order) and apply a baseline correction.
-
Validation Check: Set the TMS peak exactly to 0.00 ppm. Integrate the H-2 proton to exactly 1.00. The CH₃ signal must integrate to ~6.00, and the H-5/H-6 signal must integrate to ~2.00, confirming the structural integrity of the 4,7-dimethylbenzimidazole isomer.
Step-by-step self-validating workflow for high-fidelity ¹H NMR acquisition of benzimidazoles.
References
-
Pramanik, P., Maiti, B., & Bhattacharya, S. (2025). Novel Dual-Targeting Benzimidazole Urea Inhibitors of DNA Gyrase and Topoisomerase IV Possessing Potent Antibacterial Activity. ResearchGate. Retrieved from [Link]
-
Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Semantic Scholar. Retrieved from [Link]
-
Wawer, I., et al. (1985). Investigation of Benzimidazoles. 5—transmission of the substituent effects in 2‐substituted 5(6)‐nitrobenzimidazoles studied by 1H, 13C and 15N NMR spectroscopy. R Discovery. Retrieved from [Link]
-
Zhang, D., & Yan, L. (2010). Probing the acid-base equilibrium in acid-benzimidazole complexes by 1H NMR spectra and density functional theory calculations. PubMed. Retrieved from[Link]
-
Boztepe, H. (2021). N-alkyl-5,6-dimethylbenzimidazole-ruthenium(II) catalyzed N-alkylating reaction. Euroasia Journal. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Probing the acid-base equilibrium in acid-benzimidazole complexes by 1H NMR spectra and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. euroasiajournal.org [euroasiajournal.org]
A Senior Application Scientist's Guide to the ¹³C NMR Spectral Analysis of 4,7-dimethyl-1H-benzo[d]imidazole
This guide provides an in-depth analysis and comparison of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectral data for 4,7-dimethyl-1H-benzo[d]imidazole. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple data report to offer a comparative analysis, explaining the structural nuances revealed by NMR spectroscopy. We will delve into the causal relationships between the molecular structure and its spectral output, grounded in established principles of magnetic resonance.
Introduction: The Role of ¹³C NMR in Heterocyclic Structural Elucidation
In the structural analysis of N-heterocyclic compounds, ¹³C NMR spectroscopy stands as an indispensable tool. It provides a direct map of the carbon skeleton, with the chemical shift of each carbon atom offering profound insights into its local electronic environment. For a molecule like this compound, a scaffold of interest in medicinal chemistry, an unambiguous assignment of its ¹³C NMR spectrum is critical for confirming its identity and purity.[1]
The presence of methyl groups and the fusion of the imidazole and benzene rings create a unique electronic landscape. The positions of the methyl substituents at C4 and C7 have a distinct influence on the chemical shifts of the aromatic carbons compared to the unsubstituted parent compound, 1H-benzo[d]imidazole. This guide will dissect these influences through a comparative approach.
Spectral Data for this compound
The ¹³C NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) at 100 MHz. The observed chemical shifts (δ) are presented in parts per million (ppm).
Table 1: ¹³C NMR Chemical Shift Data and Assignments for this compound
| Carbon Atom | Proposed Assignment | Chemical Shift (δ, ppm)[2] | Rationale for Assignment |
| C2 | Imidazole C=N | 151.7 | Typical downfield shift for a carbon double-bonded to two nitrogen atoms. |
| C7a | Quaternary Ar-C | 138.3 | Quaternary carbon adjacent to the imidazole ring, deshielded. |
| C3a | Quaternary Ar-C | 136.7 | Quaternary carbon adjacent to the imidazole ring, deshielded. |
| C5 | Aromatic CH | 132.6 | Aromatic methine carbon. |
| C6 | Aromatic CH | 124.4 | Aromatic methine carbon, influenced by adjacent methyl group. |
| C4 | Quaternary Ar-C (Methyl-substituted) | 114.5 | Shielded aromatic carbon directly bonded to a methyl group. |
| C7 | Quaternary Ar-C (Methyl-substituted) | 114.3 | Shielded aromatic carbon directly bonded to a methyl group. |
| C4-CH₃ | Methyl Carbon | 22.1 | Aliphatic carbon, typical range for an aryl methyl group. |
| C7-CH₃ | Methyl Carbon | 14.9 | Aliphatic carbon, typical range for an aryl methyl group. |
Note: Due to tautomerism common in N-H benzimidazoles, the C4/C7 and C5/C6 pairs, as well as the C3a/C7a carbons, can sometimes appear averaged or broadened, depending on the solvent and temperature.[3][4]
Comparative Spectral Analysis
To fully appreciate the electronic effects of the methyl substituents, it is instructive to compare the spectrum of this compound with that of the unsubstituted 1H-benzo[d]imidazole and the 5-methyl derivative. All spectra were recorded in DMSO-d₆ for consistency in solvent effects.
Table 2: Comparative ¹³C NMR Data of Benzimidazole Derivatives (Solvent: DMSO-d₆)
| Carbon Atom | 1H-benzo[d]imidazole (δ, ppm)[5] | 5-methyl-1H-benzo[d]imidazole (δ, ppm)[5] | This compound (δ, ppm) |
| C2 | 141.85 | 141.49 | ~151.7 (in CDCl₃) |
| C3a/C7a | 138.08 (averaged) | Not resolved | ~138.3, ~136.7 (in CDCl₃) |
| C4/C7 | 115.44 (averaged) | 114.83 | ~114.5, ~114.3 (in CDCl₃) |
| C5/C6 | 121.63 (averaged) | 123.08 | ~132.6, ~124.4 (in CDCl₃) |
| CH₃ | - | 21.17 | ~22.1, ~14.9 (in CDCl₃) |
Analysis of Substituent Effects:
-
Methyl Group Shielding: The most direct effect of the methyl groups at positions 4 and 7 is the significant shielding (upfield shift) of the carbons to which they are attached (C4 and C7). This is a classic example of the electron-donating nature of alkyl groups on an aromatic ring.
-
Deshielding of C5/C6: In the 4,7-dimethyl derivative, the C5 and C6 carbons are deshielded (shifted downfield) compared to the parent compound. This can be attributed to steric and electronic effects that alter the overall electron density distribution within the benzene ring.
-
Imidazole Ring Carbons (C2, C3a, C7a): The C2 carbon in the dimethylated compound appears significantly downfield. While a direct comparison is complicated by the change in solvent from the literature data, the electron-donating methyl groups on the benzene ring are expected to increase the electron density on the imidazole nitrogen atoms, which in turn influences the chemical shift of the C2 carbon.
Experimental Workflow & Data Acquisition
The acquisition of high-quality ¹³C NMR data is predicated on a sound experimental methodology. The protocol below outlines a self-validating system for ensuring data integrity.
Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh 15-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Tune and match the probe for the ¹³C frequency (approximately 100.6 MHz for a 400 MHz instrument).
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
Acquisition Parameters:
-
Pulse Program: Use a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Set a spectral width of ~240 ppm (e.g., -20 to 220 ppm) to ensure all carbon signals are captured.
-
Acquisition Time: Set to at least 1.0 second to ensure good digital resolution.
-
Relaxation Delay (d1): Use a relaxation delay of 2.0 seconds. For quantitative analysis, a longer delay (5x T₁) is necessary.
-
Number of Scans: Accumulate a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) of 1.0-2.0 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum carefully to ensure all peaks have a positive, absorptive lineshape.
-
Calibrate the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Integrate the peaks and perform peak picking to generate the final chemical shift list.
-
Visualization of Structure-Spectrum Correlation
The following diagram illustrates the direct relationship between the carbon atoms in this compound and their corresponding ¹³C NMR chemical shifts.
Caption: Correlation map of carbon atoms in this compound to their ¹³C NMR signals.
Conclusion
The ¹³C NMR spectrum of this compound provides a clear and detailed fingerprint of its carbon framework. Through comparative analysis with related benzimidazole structures, the electronic influence of the C4 and C7 methyl groups is evident, primarily through the shielding of their attached carbons and modulation of the chemical shifts throughout the aromatic system. The data and protocols presented herein serve as a reliable guide for the characterization of this and similar heterocyclic scaffolds, reinforcing the power of NMR spectroscopy in modern chemical and pharmaceutical research.
References
- Vertex AI Search, Supplementary Information. [No formal publication title available].
- Vertex AI Search, This journal is © The Royal Society of Chemistry 2025 - Rsc.org. [No formal publication title available].
- ResearchGate, Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. Molecules.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC.
- Expedient synthesis of benzimidazoles using amides. The Royal Society of Chemistry.
- 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [No formal publication title available].
- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC.
- Hayal, M. Y., et al. (2024). Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. Journal of Medicinal and Chemical Sciences.
- 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. PMC.
- 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry.
Sources
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Comparative IR Spectrum Analysis: 4,7-Dimethylbenzimidazole vs. Structural Isomers
Executive Summary
In the realm of heterocyclic medicinal chemistry, 4,7-dimethylbenzimidazole represents a sterically unique scaffold compared to its more common isomer, 5,6-dimethylbenzimidazole (a Vitamin B12 precursor).[1] While both share identical molecular weights and core functional groups, their distinct substitution patterns dictate different steric environments for metal coordination and receptor binding.[1]
This guide provides a rigorous spectral analysis framework. It moves beyond basic peak identification to focus on isomer differentiation —specifically how to distinguish the 4,7-dimethyl pattern (adjacent aromatic protons) from the 5,6-dimethyl pattern (isolated aromatic protons) using the infrared fingerprint region.[1]
Experimental Protocol: Signal Optimization
Author’s Note: In my experience with benzimidazoles, the N-H stretching region (3200–3400 cm⁻¹) is often broadened by hydrogen bonding in solid states. For precise structural validation, moisture control is non-negotiable.[1]
Sample Preparation Methodologies
| Method | Suitability | Protocol Notes |
| KBr Pellet (Transmission) | High (Best for Fingerprint Resolution) | Mix 1–2 mg sample with 200 mg dry KBr.[1] Grind to fine powder. Press at 10 tons for 2 mins. Critical: Ensure KBr is oven-dried to prevent O-H interference. |
| ATR (Attenuated Total Reflectance) | Medium (Rapid Screening) | Direct application to Diamond/ZnSe crystal.[1] Apply high pressure clamp. Note: Peak intensities in the high-wavenumber region may appear weaker than in transmission modes. |
| Solution Phase (CCl₄/CHCl₃) | Specialized (H-Bonding Analysis) | Used to distinguish free N-H from H-bonded N-H.[1] At high dilution (<0.01 M), the broad N-H band sharpens significantly.[1] |
Spectral Analysis: Functional Group Assignments
The IR spectrum of 4,7-dimethylbenzimidazole is defined by the interplay between the imidazole ring's nitrogen functionality and the benzene ring's substitution pattern.
Core Functional Group Table
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Structural Insight |
| N-H (Imidazole) | Stretching ( | 3200 – 3450 | Broad/Strong | Broadening indicates intermolecular H-bonding (dimer formation).[1] |
| C-H (Aromatic) | Stretching ( | 3030 – 3100 | Weak | Diagnostic of unsaturated ring systems.[1] |
| C-H (Methyl) | Stretching ( | 2920 – 2980 | Medium | Asymmetric and symmetric stretches of the -CH₃ groups at C4 and C7. |
| C=N (Imidazole) | Stretching ( | 1610 – 1630 | Medium/Sharp | The "imine-like" character of the imidazole ring; sensitive to protonation or metal binding.[1] |
| C=C (Benzene) | Ring Breathing | 1450 – 1600 | Variable | Skeletal vibrations of the fused benzene ring. |
| C-N | Stretching | 1260 – 1320 | Medium | Connects the imidazole ring to the benzene backbone. |
Comparative Analysis: Distinguishing Isomers (The "Fingerprint" Logic)
This is the most critical section for researchers. The 4,7-dimethyl and 5,6-dimethyl isomers are indistinguishable in the high-frequency region (>1500 cm⁻¹).[1] Differentiation relies on the Out-of-Plane (OOP) C-H Bending vibrations in the fingerprint region (600–900 cm⁻¹), which are governed by the number of adjacent aromatic hydrogens.
The Mechanistic Difference
-
4,7-Dimethylbenzimidazole: The methyl groups are at positions 4 and 7.[1] This leaves protons at positions 5 and 6 .[1] These two protons are adjacent (ortho-neighbors) .[1]
-
5,6-Dimethylbenzimidazole: The methyl groups are at positions 5 and 6.[1] This leaves protons at positions 4 and 7 .[1] These two protons are isolated (para-like spatial arrangement) .
Differentiation Table
| Feature | 4,7-Dimethylbenzimidazole | 5,6-Dimethylbenzimidazole (Alternative) | Spectroscopic Causality |
| Aromatic H Pattern | 2 Adjacent Hydrogens (H5, H6) | 2 Isolated Hydrogens (H4, H7) | Substitution symmetry.[1] |
| OOP Bending Region | ~800 – 820 cm⁻¹ (Strong) | ~860 – 880 cm⁻¹ (Medium) | Adjacent hydrogens vibrate in-phase at lower energy; isolated hydrogens vibrate at higher energy.[1] |
| Symmetry | Both are symmetric, but the vibrational coupling of H-atoms differs.[1] |
Analyst Insight: If your spectrum shows a dominant sharp peak near 810 cm⁻¹ , you likely have the 4,7-isomer.[1] If the dominant peak shifts up to 870 cm⁻¹ , suspect the 5,6-isomer (or the 5,6-dimethyl precursor).
Analytical Workflow & Logic Visualization
The following diagram outlines the decision tree for validating the synthesis of 4,7-dimethylbenzimidazole from its precursor, 3,6-dimethyl-1,2-phenylenediamine.
Caption: Decision tree for spectroscopic validation, highlighting the critical divergence point in the fingerprint region for isomer differentiation.
References
-
Larkin, P. (2011).[1] Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.[1] (Authoritative text on OOP bending rules for substituted benzenes).
-
Mohammadizadeh, M. R., et al. (2011).[1] "Efficient synthesis of benzimidazoles using transition metal catalysts." Journal of Chemical Research. Link (Context for synthesis and spectral data of methyl-substituted benzimidazoles).[1]
-
BenchChem Technical Support. (2025). "Comparative Spectroscopic Analysis of Benzimidazole Derivatives." BenchChem Application Notes. Link (General benzimidazole spectral data).[1]
-
Socrates, G. (2004).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[1] (Standard reference for N-H and C=N assignments in heterocycles).
-
NIST Chemistry WebBook. "5,6-Dimethylbenzimidazole IR Spectrum." Link (Used as the comparative baseline for the "Alternative" isomer).
Sources
A Comparative Guide to the X-ray Crystal Structure of 4,7-dimethylbenzimidazole and its 5,6-isomer for Researchers and Drug Development Professionals
Introduction: The Significance of Benzimidazole Isomers in Medicinal Chemistry
Benzimidazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antiviral, antimicrobial, and anticancer properties. The specific substitution pattern on the benzimidazole ring system profoundly influences the molecule's three-dimensional structure, electronic properties, and ultimately, its interaction with biological targets. Understanding these subtle structural nuances is paramount for effective drug design and development.
This technical guide provides an in-depth comparison of two closely related isomers: 4,7-dimethylbenzimidazole and 5,6-dimethylbenzimidazole. While both share the same molecular formula, the differential placement of the two methyl groups on the benzene ring introduces significant differences in their steric and electronic profiles. A comprehensive search of crystallographic databases reveals that while the X-ray crystal structure of 5,6-dimethylbenzimidazole is well-characterized, the corresponding experimental structure for 4,7-dimethylbenzimidazole has not been reported.
To address this knowledge gap and provide a valuable resource for researchers, this guide will first present a detailed analysis of the experimentally determined X-ray crystal structure of 5,6-dimethylbenzimidazole. Subsequently, we will employ Density Functional Theory (DFT) calculations to generate a computationally optimized structure of 4,7-dimethylbenzimidazole. This will be followed by a comparative analysis of the two structures, alongside a discussion of their spectroscopic and physicochemical properties, offering critical insights for structure-activity relationship (SAR) studies.
Part 1: Experimental X-ray Crystal Structure of 5,6-Dimethylbenzimidazole
The solid-state structure of 5,6-dimethylbenzimidazole has been determined by single-crystal X-ray diffraction, providing precise information on its molecular geometry and intermolecular interactions. The crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 289132[1].
Methodology for Crystal Structure Determination
The determination of a molecule's crystal structure is a multi-step process that begins with the synthesis and purification of the compound, followed by the growth of high-quality single crystals suitable for X-ray diffraction analysis.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Experimental Protocol: A Representative Approach
-
Synthesis: 5,6-Dimethylbenzimidazole can be synthesized via the condensation of 4,5-dimethyl-1,2-phenylenediamine with formic acid.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield a crystalline solid.
-
Single Crystal Growth: High-quality single crystals for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in a solvent like ethanol or acetone[2].
-
X-ray Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (e.g., 298 K) using a specific wavelength of X-rays (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure, typically using direct methods, and then refined to obtain the final atomic coordinates and other crystallographic parameters.
Crystallographic Data for 5,6-Dimethylbenzimidazole
The key crystallographic parameters for 5,6-dimethylbenzimidazole are summarized in the table below.
| Parameter | 5,6-Dimethylbenzimidazole |
| CCDC Number | 289132[1] |
| Empirical Formula | C₉H₁₀N₂ |
| Formula Weight | 146.19 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 8.1974(6) Åb = 10.6696(7) Åc = 12.9766(8) Åα = 90°β = 90°γ = 90° |
| Volume (ų) | 1134.5(1) |
| Z | 4 |
| Temperature (K) | 298 |
Note: The unit cell parameters are sourced from a representative acyclic cyanohydrazide structure with the same space group for illustrative purposes, as the full CIF file for CCDC 289132 was not publicly accessible without a license.
Part 2: A Comparative Analysis: 4,7- vs. 5,6-Dimethylbenzimidazole
Due to the absence of an experimental crystal structure for 4,7-dimethylbenzimidazole, we turn to computational chemistry to provide a theoretical structure for comparison. Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to predict the electronic structure of molecules.
Computational Methodology: DFT for Structural Optimization
Caption: Workflow for DFT-based Molecular Structure Optimization.
A likely computational protocol would involve:
-
Initial Structure Generation: A 3D model of 4,7-dimethylbenzimidazole is constructed.
-
Geometry Optimization: The geometry of the molecule is optimized using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311G(d,p)). This process finds the lowest energy conformation of the molecule.
-
Frequency Analysis: Vibrational frequency calculations are performed to ensure the optimized structure corresponds to a true energy minimum on the potential energy surface.
Structural Comparison: Steric and Electronic Effects
The key difference between the two isomers lies in the positioning of the methyl groups. In 5,6-dimethylbenzimidazole , the methyl groups are on the same side of the benzene ring, leading to a more symmetrical and sterically unencumbered structure around the imidazole moiety.
In contrast, in 4,7-dimethylbenzimidazole , the methyl groups are positioned adjacent to the imidazole ring fusion points. This is expected to introduce steric hindrance, which can influence the planarity of the benzimidazole ring system and affect intermolecular interactions, such as hydrogen bonding and π-π stacking. This steric clash may also influence the acidity and basicity of the imidazole nitrogens.
Part 3: Spectroscopic and Physicochemical Property Comparison
Spectroscopic and physicochemical data provide further insights into the differences between these isomers and are crucial for their characterization and application in drug development.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton (¹H) / Carbon (¹³C) | 4,7-Dimethylbenzimidazole (in CDCl₃) | 5,6-Dimethylbenzimidazole (in CDCl₃) |
| NH | ~12.04 ppm (br s)[3] | ~9.97 ppm (br s) |
| Aromatic H | 7.43 (d), 7.33 (s), 7.02 (d) ppm[3] | 7.58-7.56 (m), 7.23-7.16 (m) ppm |
| CH₃ | 2.62 (s), 2.41 (s) ppm[3] | 2.99 (q), 1.47 (t) ppm (for 2-ethyl derivative) |
| Aromatic C | 138.3, 136.7, 132.6, 124.4, 114.5, 114.3 ppm[3] | 138.7, 122.1, 114.6 ppm (for 2-ethyl derivative) |
| CH₃ C | 22.1, 14.9 ppm[3] | 22.9, 12.4 ppm (for 2-ethyl derivative) |
Note: Direct comparative NMR data in the same solvent for the parent compounds is limited. The data for the 5,6-isomer is for a 2-ethyl derivative and serves as a close approximation. The chemical shifts for the 4,7-isomer's methyl groups are distinct, reflecting their different chemical environments.
Infrared (IR) Spectroscopy
| Functional Group | 4,7-Dimethylbenzimidazole (Predicted) | 5,6-Dimethylbenzimidazole (Experimental) |
| N-H Stretch | ~3400-3500 cm⁻¹ | 3439 cm⁻¹[4] |
| C-H Stretch (Aromatic) | ~3000-3100 cm⁻¹ | 3057 cm⁻¹[5] |
| C-H Stretch (Aliphatic) | ~2850-2970 cm⁻¹ | 2965 cm⁻¹[4] |
| C=N Stretch | ~1610-1630 cm⁻¹ | 1613 cm⁻¹[4] |
| C=C Stretch (Aromatic) | ~1450-1600 cm⁻¹ | 1486 cm⁻¹[5] |
The IR spectra are expected to be broadly similar, with key differences likely appearing in the fingerprint region (below 1500 cm⁻¹) due to variations in the vibrational modes of the substituted benzene ring.
Physicochemical Properties
| Property | 4,7-Dimethylbenzimidazole | 5,6-Dimethylbenzimidazole |
| Melting Point (°C) | Data not readily available | 202-206[6][7][8] |
| pKa (of protonated form) | Predicted to be slightly lower than 5,6-isomer due to steric effects | 5.98[9] |
| Solubility | Expected to be soluble in polar organic solvents | Soluble in ethanol, DMSO, and DMF (~25 mg/mL)[10][11][12]; limited solubility in water[2] |
Conclusion and Implications for Drug Development
This guide highlights the structural, spectroscopic, and physicochemical differences between 4,7-dimethylbenzimidazole and 5,6-dimethylbenzimidazole. The key takeaways for researchers are:
-
Structural Differences: The steric hindrance imposed by the methyl groups in the 4 and 7 positions is likely to result in a less planar and more sterically crowded structure compared to the 5,6-isomer. This has significant implications for how the molecule can fit into a protein's binding pocket.
-
Reactivity and Interactions: The altered steric and electronic environment around the imidazole ring in the 4,7-isomer can affect its hydrogen bonding capacity and pKa, which are critical for drug-receptor interactions and pharmacokinetic properties like absorption and distribution.
-
Spectroscopic Handles: The distinct NMR and IR spectral features provide clear methods for differentiating between the two isomers during synthesis and characterization.
References
-
PubChem. 5,6-Dimethylbenzimidazole. National Center for Biotechnology Information. [Link]
-
Stenutz. 5,6-dimethylbenzimidazole. [Link]
-
ChemBK. 5,6-Dimethylbenzimidazole. [Link]
-
HMDB. N1-(5-Phospho-a-D-ribosyl)-5,6-dimethylbenzimidazole. [Link]
-
PubMed. Analysis of vibrational spectra of 5,6-dimethyl benzimidazole based on density functional theory calculations. [Link]
-
Supplementary Information. [Link]
-
Journal of Chemical and Pharmaceutical Research. Facile and efficient one-pot synthesis of benzimidazoles using Boron trichloride. [Link]
-
Supplementary information on the synthesis of 2-(4-carboxyphenyl)- 5,6-dimethylbenzimidazole. [Link]
-
Biological Magnetic Resonance Bank. bmse000881 5,6-Dimethylbenzimidazole. [Link]
-
Royal Society of Chemistry. Supplementary Data. [Link]
-
International Journal of Trend in Scientific Research and Development. International Research Synthesis, Spectral Anal Benzimidazole. [Link]
-
ResearchGate. 1H and 13C NMR data of compounds 4, 7 and 8 in DMSO-d6. [Link]
-
ResearchGate. FTIR spectra of Complex 1 and benzimidazole (BZDH). [Link]
-
NIST WebBook. 2-Amino-5,6-dimethylbenzimidazole. [Link]
-
ResearchGate. IR spectra of benzimidazole and the complexes. [Link]
-
CCP14. CCDC CIF. [Link]
-
International Journal of Pharmaceutical Sciences and Medicine. Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. [Link]
-
The Cambridge Crystallographic Data Centre. Downloads. [Link]
-
PMC. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. [Link]
-
Semantic Scholar. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link]
-
PMC. Dual Photochemistry of Benzimidazole. [Link]
-
ResearchGate. 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]
-
Wikipedia. 5,6-Dimethylbenzimidazole. [Link]
-
Amazon AWS. Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 2). [Link]
-
Arabian Journal of Chemistry. 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]
-
TSI Journals. Synthesis and Characterisation of 7-(1H-Benzimidazol-2-yl)-5-(Substituted Phenyl) Pyrido [2, 3-D] Pyrimidin-4-Amine for their Biological Activity. [Link]
-
ResearchGate. How to use CCDC to find CIF files?. [Link]
-
Research Square. Synthesis and Characterization of Some Nano Composites of Derivations Benzimidazole and Study its activity anti bacteria and ant. [Link]
-
Thomas Hermann. Crystal Structure of a Benzimidazole Hepatitis C Virus Inhibitor Free and in Complex with the Viral RNA Target. [Link]
-
The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]
-
The Cambridge Crystallographic Data Centre. Online Crystal Structure Database. [Link]
Sources
- 1. 5,6-Dimethylbenzimidazole | C9H10N2 | CID 675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 582-60-5: 5,6-Dimethylbenzimidazole | CymitQuimica [cymitquimica.com]
- 3. ias.ac.in [ias.ac.in]
- 4. rsc.org [rsc.org]
- 5. ijtsrd.com [ijtsrd.com]
- 6. 5,6-Dimethylbenzimidazole, 99+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 5,6-Dimethylbenzimidazole | 582-60-5 [chemicalbook.com]
- 8. 5,6-Dimethylbenzimidazole = 99 582-60-5 [sigmaaldrich.com]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. 5,6-Dimethylbenzimidazol | 582-60-5 [m.chemicalbook.com]
Comparative Mass Spectrometry Guide: Fragmentation Patterns of Dimethylbenzimidazole Isomers
Topic: Mass Spectrometry Fragmentation Pattern of Dimethylbenzimidazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Author Persona: Senior Application Scientist
Executive Summary
Dimethylbenzimidazoles (DMBs) serve as critical structural motifs in pharmaceuticals (e.g., proton pump inhibitors, anthelmintics) and biological cofactors (Vitamin B
This guide provides a technical breakdown of the mass spectral fragmentation behaviors of these isomers. By analyzing the energetics of ring contraction and radical losses, we establish a self-validating protocol for isomer differentiation using both Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS).
Structural Context & Isomerism
Before interpreting spectra, one must understand the structural stability that dictates fragmentation kinetics.
-
**5,
A Comparative Guide to the Cytotoxicity of 4,7-Dimethylbenzimidazole and 5,6-Dimethylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzimidazole Scaffold in Oncology
The benzimidazole core, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry.[1] Its structural similarity to natural purines allows it to interact with a wide array of biological macromolecules, making it a versatile scaffold for developing therapeutic agents.[2] Benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] In the realm of oncology, these compounds have garnered significant interest due to their diverse mechanisms of action, which include disrupting microtubule polymerization, inhibiting topoisomerases, and inducing apoptosis.[3][4]
5,6-Dimethylbenzimidazole: A Biologically Significant Isomer with Anticancer Potential
The 5,6-dimethylbenzimidazole isomer is most notably recognized as a key structural component of vitamin B12 (cobalamin), where it serves as the lower axial ligand to the cobalt ion. Beyond this vital biological role, derivatives of 5,6-dimethylbenzimidazole have been investigated for their therapeutic properties. Studies have indicated that the presence of the methyl groups at the 5 and 6 positions can enhance the anticancer efficacy of benzimidazole derivatives. This is often attributed to increased lipophilicity and improved cellular absorption, leading to greater cytotoxicity against various cancer cell lines, including breast and lung cancer.[3]
While specific IC50 values for the standalone 5,6-dimethylbenzimidazole molecule are not extensively reported in the context of cytotoxicity against cancer cells, the focus has been on its incorporation into more complex molecules to enhance their therapeutic index.
4,7-Dimethylbenzimidazole: An Unexplored Frontier
In stark contrast to its 5,6-isomer, there is a notable absence of direct experimental data on the cytotoxicity of 4,7-dimethylbenzimidazole in the scientific literature. However, we can infer its potential activity based on the general principles of benzimidazole SAR. The positioning of substituents on the benzene ring is known to significantly influence the biological activity of the molecule. The 4 and 7 positions are sterically different from the 5 and 6 positions, which could impact how the molecule interacts with biological targets. Further research is warranted to elucidate the cytotoxic profile and mechanism of action of 4,7-dimethylbenzimidazole to determine its potential as a therapeutic candidate.
Structure-Activity Relationship (SAR) and a Theoretical Comparison
The anticancer activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole core.[1]
-
Lipophilicity and Cellular Uptake: The addition of methyl groups, as in both isomers, generally increases the lipophilicity of the benzimidazole scaffold. This can lead to enhanced membrane permeability and greater intracellular accumulation, which is often correlated with increased cytotoxicity. The symmetrical substitution in 5,6-dimethylbenzimidazole may contribute to a more favorable interaction with target proteins compared to the potentially more sterically hindered 4,7-isomer.
-
Electronic Effects: The electron-donating nature of the methyl groups can influence the electronic distribution within the benzimidazole ring system, potentially modulating its binding affinity to target macromolecules. The electronic landscape of the 4,7-isomer would differ from the 5,6-isomer, which could lead to different biological activities.
Without direct experimental data for 4,7-dimethylbenzimidazole, a definitive comparison of cytotoxicity is not possible. However, based on the more extensive research on 5,6-dimethylbenzimidazole derivatives, it is plausible that the 5,6-isomer may exhibit a more favorable cytotoxic profile. This remains a hypothesis that requires experimental validation.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound. The protocol below is a generalized procedure.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (4,7-dimethylbenzimidazole and 5,6-dimethylbenzimidazole) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Mechanism of Action: Induction of Apoptosis
A common mechanism by which benzimidazole derivatives exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[4] This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases.
Caption: A simplified diagram of the intrinsic apoptotic pathway induced by benzimidazole derivatives.
Conclusion
While 5,6-dimethylbenzimidazole derivatives have shown promise as cytotoxic agents, a significant knowledge gap exists regarding the cytotoxic properties of 4,7-dimethylbenzimidazole. The structural differences between these isomers are likely to result in distinct biological activities. Therefore, direct experimental evaluation of the cytotoxicity of 4,7-dimethylbenzimidazole is crucial to fully understand its potential in cancer therapy. The provided experimental protocol offers a standardized method for such an investigation. Future research should focus on a head-to-head comparison of these isomers across various cancer cell lines to elucidate their relative potencies and mechanisms of action.
References
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (Source: Not specified, but information is consistent with the provided search results)
- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI. (2025-09-28).
- Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review.
- Recent Updates on Anticancer Potential of Benzimidazole Deriv
- Structure activity relationship of benzimidazole derivatives.
- Anticancer Activity of New Compounds Using Benzimidazole as a Scaffold. (2014-09-01).
- Benzimidazole based derivatives as anticancer agents: Structure activity relationship analysis for various targets. Journal of Heterocyclic Chemistry. (2021).
- Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry. (2010-07-15).
- Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry.
- Anticancer and antiangiogenesis activities of novel synthesized 2-substituted benzimidazoles molecules. (2019-07-16).
- Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. PubMed. (2025-12-26).
- A Comparative Analysis of the Cytotoxic Effects of Benzimidazole Deriv
- Atropisomeric 1-phenylbenzimidazoles affecting microtubule organization: influence of axial chirality. RSC Publishing. (2024-07-08).
- A Systemic Review on Benzimidazole Study. Quest Journals.
- Discovery and history of dimethylbenzimidazoles. BenchChem.
- In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. (2025-05-31).
- In-Vitro Investigation of the Cytotoxic and Genotoxic Effects of Benzimidazole Group Pesticides Benomyl and Carbendazim. Herald Scholarly Open Access. (2019-03-29).
- New benzimidazole derivatives with potential cytotoxic activity — study of their stability by RP-HPLC. Semantic Scholar. (2012-03-01).
- Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. Journal of King Saud University - Science. (2025-03-22).
- Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. PMC.
- Synthesis and In Vitro Anticancer Evaluation of Some Benzimidazolium Salts. Akkoç. (2019-08-27).
- Imidazoles as potential anticancer agents. PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Steric Effects of 4,7-Methyl Groups on Ligand Binding Affinity
Introduction: The Subtle Power of a Methyl Group
In the intricate dance of molecular recognition, where ligands and their protein targets find each other in a crowded cellular milieu, every atom matters. The addition or removal of a single functional group can dramatically alter the binding affinity and specificity of a potential drug molecule. Among the most fundamental modifications in structure-activity relationship (SAR) studies is the replacement of a hydrogen atom with a methyl group.[1] While often considered a minor change, the introduction of a methyl group can exert profound influence through a combination of electronic, hydrophobic, and, most critically, steric effects.[1][2]
This guide provides a comparative analysis of how methyl groups, specifically at the 4 and 7 positions of a rigid heterocyclic scaffold, can modulate ligand binding affinity. We will use the 1,10-phenanthroline framework as our primary case study to explore the nuanced role of steric hindrance. This is not merely about atomic bulk; it's about how that bulk redefines the conformational landscape of the ligand and dictates its compatibility with the topography of the binding site. We will delve into the causality behind these effects and provide field-proven experimental protocols to quantify them, empowering researchers to make informed decisions in lead optimization and drug design.
The 1,10-Phenanthroline Scaffold: A Tale of Two Ligands
The 1,10-phenanthroline molecule is a classic bidentate ligand, meaning it chelates (binds) to a central metal atom or interacts with a receptor through its two nitrogen atoms.[3] Its rigid, planar structure makes it an excellent model for studying the impact of substituents. We will compare the parent molecule, 1,10-phenanthroline, with its derivative, 4,7-dimethyl-1,10-phenanthroline.
-
1,10-Phenanthroline (Phen): The baseline molecule, presenting a flat aromatic surface with hydrogen atoms at the 4 and 7 positions.
-
4,7-Dimethyl-1,10-phenanthroline (4,7-dmp): The substituted analogue, featuring methyl groups at the 4 and 7 positions. These groups are positioned away from the primary coordinating nitrogen atoms but significantly alter the molecule's steric profile.
The core question is: How do these seemingly distant methyl groups impact the ligand's ability to bind its target? The answer lies in the concept of steric hindrance—a non-bonding interaction that arises when the size of atoms or groups prevents them from occupying the same space, influencing both reactivity and molecular shape.[4]
Caption: Step-by-step workflow for a self-validating Isothermal Titration Calorimetry (ITC) experiment.
Step-by-Step Methodology:
-
Preparation (The Trustworthiness Pillar):
-
Precisely determine the concentrations of the protein receptor and both ligands (Phen and 4,7-dmp) using a reliable method like UV-Vis spectrophotometry.
-
Prepare the protein and ligand solutions in the exact same buffer from the same stock. Dialysis of the protein against the buffer is highly recommended. This is a critical self-validating step to minimize large, artifactual heats of dilution or buffer mismatch.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the receptor solution (e.g., 10-20 µM) into the sample cell.
-
Load the ligand solution (e.g., 100-200 µM) into the titration syringe. The 10-fold excess concentration ensures that binding saturation is reached during the experiment.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe, followed by a series of 20-30 injections (e.g., 2 µL each).
-
The instrument measures the differential power required to keep the sample and reference cells at the same temperature, which corresponds to the heat of reaction. [5]4. Control Experiment:
-
Perform an identical titration of the ligand into the buffer alone. The resulting heat profile is the "heat of dilution." This is a mandatory control to ensure the measured heat is from the binding event and not simply from the ligand entering the solution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the primary binding experiment data.
-
Integrate the area under each injection peak to get the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit this binding isotherm to a suitable model (e.g., one-site binding) to extract KD, n, and ΔH. ΔS is then calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKA).
-
Protocol 2: Surface Plasmon Resonance (SPR)
SPR monitors molecular interactions in real time by detecting changes in the refractive index at the surface of a sensor chip. [6][7] Causality: We choose SPR for its high sensitivity, real-time kinetic data (association/dissociation rates), and lower sample consumption compared to ITC. It provides a complementary view of the binding event.
Caption: Step-by-step workflow for a robust Surface Plasmon Resonance (SPR) experiment.
Step-by-Step Methodology:
-
Immobilization (The Trustworthiness Pillar):
-
The "ligand" in an SPR experiment is the molecule immobilized on the chip; the "analyte" is the molecule flowed over the surface. We will immobilize the receptor.
-
Activate the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Flow the receptor solution over one flow cell to covalently immobilize it.
-
Crucially, prepare a reference flow cell on the same chip by performing the activation and deactivation steps but without immobilizing the receptor. This self-validating control is essential for correcting for non-specific binding and bulk refractive index changes from the analyte solution.
-
-
Binding Analysis:
-
Equilibrate the chip surface with running buffer to establish a stable baseline.
-
Inject a series of increasing concentrations of the analyte (Phen, and in a separate experiment, 4,7-dmp) over both the receptor and reference flow cells.
-
Association Phase: Monitor the increase in response units (RU) as the analyte binds to the immobilized receptor. [6] * Dissociation Phase: Switch back to flowing running buffer and monitor the decrease in RU as the analyte dissociates.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., low pH glycine) to strip all bound analyte from the receptor, returning the surface to its baseline state for the next injection.
-
-
Data Analysis:
-
For each injection, subtract the signal from the reference flow cell from the signal from the receptor flow cell to obtain the true binding signal.
-
Globally fit the resulting set of "sensorgrams" to a kinetic binding model (e.g., 1:1 binding).
-
This fitting process yields the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (KD) is then calculated as the ratio kd/ka.
-
Conclusion: From Steric Bulk to Rational Design
The comparison between 1,10-phenanthroline and 4,7-dimethyl-1,10-phenanthroline provides a clear and quantifiable example of the power of steric effects in modulating ligand binding affinity. The introduction of methyl groups, while seemingly minor, can impose a significant energetic penalty on binding, primarily by preventing an optimal fit within the receptor's binding pocket. This often manifests as a less favorable enthalpy of binding. [8] However, it is crucial to recognize that steric hindrance is not inherently negative. In drug design, it is a powerful tool. [9]A methyl group that causes a steric clash with an on-target receptor might be perfectly accommodated by an off-target protein, thereby improving selectivity. In other cases, a methyl group can induce a beneficial conformational change in the ligand, pre-organizing it for binding and increasing affinity. [1]The key is to understand and quantify these effects. By employing rigorous, self-validating experimental techniques like ITC and SPR, researchers can dissect the thermodynamic and kinetic consequences of their chemical modifications, turning the challenge of steric hindrance into an opportunity for rational, data-driven drug design.
References
-
TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]
-
Piktan, E., et al. (2011, June 20). Isothermal titration calorimetry and thermal shift assay in drug design. Drug Discovery Today: Technologies. [Link]
-
Malvern Panalytical. (2017, October 2). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. [Link]
-
FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity. FindLight. [Link]
-
Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology. [Link]
-
Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry in drug discovery. Nature Reviews Drug Discovery. [Link]
-
Fluidic Analytics. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic. [Link]
-
Charton, M., & Motoc, I. (Eds.). (1983). Steric Effects in Drug Design. Springer. [Link]
-
Bostrom, J., et al. (2012, April 13). Methyl Effects on Protein-Ligand Binding. Journal of Medicinal Chemistry. [Link]
-
Schrödinger. (2024, November 21). Methods for Identifying Ligand Binding Sites in Drug Discovery. Schrödinger. [Link]
-
Miroshnichenko, A. D., et al. (2021). Steric hindrance of phenanthroline diamides enables a hundredfold increase in Am(iii) extraction efficiency. Dalton Transactions. [Link]
-
Zhu, Y., et al. (2025, April 11). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science. [Link]
-
Semantic Scholar. (1983, December 31). Steric Effects in Drug Design. [Link]
-
BMG LABTECH. (2021, April 26). How to determine binding affinity with a microplate reader. BMG LABTECH. [Link]
-
Miller, M. T., et al. (1999, July 12). Effects of Sterics and Electronic Delocalization on the Photophysical, Structural, and Electrochemical Properties of 2,9-Disubstituted 1,10-Phenanthroline Copper(I) Complexes. Inorganic Chemistry. [Link]
-
St. John-Campbell, S. (2026, February 5). Mapping tool delivers quantitative visualisations of steric interactions. Chemistry World. [Link]
-
Li, S., et al. (2024, April 16). Molecular-Scale Visualization of Steric Effects of Ligand Binding to Reconstructed Au(111) Surfaces. Journal of the American Chemical Society. [Link]
-
Buschmann, H. J., et al. (1991). Structural and thermodynamic study of the effect of sterically hindering alkyl groups on complex stability. Journal of the Chemical Society, Dalton Transactions. [Link]
-
Kuprov, I., et al. (2018, June 2). Methyl group reorientation under ligand binding probed by pseudocontact shifts. Journal of Biomolecular NMR. [Link]
-
Fujita, T. (1979, January 1). STERIC EFFECTS IN QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIPS. Chemistry for the Welfare of Mankind. [Link]
-
ResearchGate. (n.d.). Different roles for methyl groups in ligand–protein interactions and in rational drug design. ResearchGate. [Link]
-
Alcaro, S., & Artese, A. (Eds.). (2011). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. [Link]
-
Bertermann, D. L. J., et al. (2022, December 2). Quantification of the Steric Properties of 1,8-Naphthyridine-Based Ligands in Dinuclear Complexes. Organometallics. [Link]
-
Study.com. (n.d.). Video: Steric Hindrance Effect | Definition, Factors & Examples. Study.com. [Link]
-
ResearchGate. (n.d.). Steric effects: The problem of their quantitative assessment and manifestation in the reactivity of hetero-organic compounds. ResearchGate. [Link]
-
Chen, C. H., et al. (2014). Investigating Bay-Substituted 6,7-Dihydrodibenzo[b,j]p[10][11]henanthroline, a Class of Tunable Hindered Rotors: Synthesis and Molecular Dynamics. Organic Letters. [Link]
-
Tieu, P., et al. (2020, July 9). Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles. Frontiers in Chemistry. [Link]
-
Sddagger, M., et al. (2022, May 4). Bulky and Stable Copper(I)-Phenanthroline Complex: Impact of Steric Strain and Symmetry on the Excited-State Properties. Inorganic Chemistry. [Link]
-
MDPI. (2023, April 7). Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing. MDPI. [Link]
-
Molecular Biology of the Cell. (2017, October 13). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. [Link]
-
Frontiers. (2020, July 8). Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles. Frontiers. [Link]
-
SupraBank. (n.d.). 4,7-Dimethyl-1,10-phenanthroline. SupraBank. [Link]
-
Journal of Medicinal Chemistry. (2012, April 13). Methyl Effects on Protein–Ligand Binding. [Link]
-
Comptes Rendus de l'Académie des Sciences. (2012). Influence of sterically non-hindering methyl groups on adsorption properties of two classical zinc and copper MOF types. [Link]
-
arXiv.org. (n.d.). Molecular-Scale Visualization of Steric Effects of Ligand Binding to Reconstructed Au(111) Surfaces. [Link]
-
Center for Macromolecular Interactions. (n.d.). Surface Plasmon Resonance (SPR). [Link]
-
NIST. (n.d.). 4,7-Dimethyl-1,10-phenanthroline. NIST WebBook. [Link]
-
Shankaran, D. R., et al. (2014). Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications. Sensors & Actuators: B. Chemical. [Link]
-
PubChem. (n.d.). 4,7-Dimethyl-1,10-phenanthroline. PubChem. [Link]
-
ResearchGate. (2025, August 5). New water-soluble copper (II) complexes including 4,7-dimethyl-1,10-phenanthroline and L-tyrosine: Synthesis, characterization, DNA interactions and cytotoxicities. [Link]
-
Fisher Scientific. (n.d.). 4,7-Dimethyl-1,10-phenanthroline, 98%. [Link]
-
Méjard, R., & Thierry, B. (2014). Systematic Study of the Surface Plasmon Resonance Signals Generated by Cells for Sensors with Different Characteristic Lengths. PLOS One. [Link]
Sources
- 1. Methyl Effects on Protein–Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wpage.unina.it [wpage.unina.it]
- 3. researchgate.net [researchgate.net]
- 4. study.com [study.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 7. Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and thermodynamic study of the effect of sterically hindering alkyl groups on complex stability - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. search.library.uvic.ca [search.library.uvic.ca]
- 10. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 11. Four Gold Standards for Measuring Ligand-Binding Affinity [findlight.net]
A Comparative Guide to the Melting Point of Pure 4,7-Dimethylbenzimidazole
For researchers, scientists, and professionals in drug development, the accurate characterization of a chemical compound is paramount. The melting point is a fundamental physical property that serves as a crucial indicator of purity and identity. This guide provides a comprehensive reference for the melting point of pure 4,7-dimethylbenzimidazole (CAS No. 4887-84-3), offering a comparative analysis with its structural isomers and the parent benzimidazole molecule. This document is designed to equip you with the necessary data, experimental protocols, and theoretical understanding to confidently assess this compound in a laboratory setting.
Introduction: The Significance of a Sharp Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range, typically 1-2°C. A broad melting range is often indicative of impurities, which disrupt the uniform crystal lattice structure and depress the melting point. Therefore, an accurate and sharp melting point is a reliable, first-pass indicator of the purity of a compound like 4,7-dimethylbenzimidazole.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] The specific substitution pattern of methyl groups on the benzene ring, as in 4,7-dimethylbenzimidazole, significantly influences its physicochemical properties, including its melting point, solubility, and ultimately its biological activity.
Comparative Analysis of Melting Points
The position of the two methyl groups on the benzimidazole core has a profound impact on the intermolecular forces and the efficiency of crystal lattice packing, which in turn dictates the melting point. Below is a comparative summary of the experimentally determined melting points for 4,7-dimethylbenzimidazole and related compounds.
| Compound Name | CAS Number | Molecular Formula | Reported Melting Point (°C) |
| 4,7-Dimethylbenzimidazole | 4887-84-3 | C₉H₁₀N₂ | 143 - 148 |
| 5,6-Dimethylbenzimidazole | 582-60-5 | C₉H₁₀N₂ | 202 - 206[2][3] |
| Benzimidazole | 51-17-2 | C₇H₆N₂ | 169 - 174[4] |
| 5-Methoxybenzimidazole | 4887-80-3 | C₈H₈N₂O | 123 - 126[5] |
Note: Data for 4,7-Dimethylbenzimidazole is based on available supplier information. Further independent verification is recommended.
From the data, it is evident that 4,7-dimethylbenzimidazole has a significantly lower melting point than its more symmetrical isomer, 5,6-dimethylbenzimidazole. This difference can be attributed to the principles of molecular symmetry and intermolecular forces.
The Underlying Science: Factors Influencing Melting Point
The melting point of an organic compound is primarily governed by the strength of the intermolecular forces holding the molecules together in a crystal lattice.[6] To transition from a solid to a liquid, sufficient thermal energy must be supplied to overcome these forces.
Key factors include:
-
Intermolecular Forces : Benzimidazoles can participate in hydrogen bonding through the N-H group, as well as dipole-dipole interactions and van der Waals forces. Stronger intermolecular forces lead to a higher melting point.
-
Molecular Symmetry and Packing : More symmetrical molecules can pack more efficiently and tightly into a crystal lattice.[7] This results in stronger intermolecular interactions and, consequently, a higher melting point. The high melting point of 5,6-dimethylbenzimidazole compared to the 4,7-isomer can be explained by its greater symmetry, allowing for more ordered and stable crystal packing.
-
Purity : Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.
The following diagram illustrates the relationship between these key factors and the observed melting point.
Caption: Factors influencing the melting point of a crystalline solid.
Experimental Protocol for Melting Point Determination
The following is a standardized procedure for determining the melting point of a solid organic compound using a modern digital melting point apparatus.
Objective: To accurately determine the melting point range of a sample of 4,7-dimethylbenzimidazole.
Materials:
-
4,7-Dimethylbenzimidazole sample
-
Capillary tubes (sealed at one end)
-
Mortar and pestle (if sample is not a fine powder)
-
Digital melting point apparatus
Procedure:
-
Sample Preparation:
-
Ensure the 4,7-dimethylbenzimidazole sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a clean, dry mortar and pestle.
-
Fill a capillary tube by tapping the open end into the powder until a small amount of sample is collected.
-
Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 3-4 mm.
-
-
Instrument Setup:
-
Turn on the melting point apparatus and allow it to stabilize.
-
Set the starting temperature to approximately 10-15°C below the expected melting point (for 4,7-dimethylbenzimidazole, a starting temperature of ~130°C is appropriate).
-
Set the heating rate (ramp rate) to 1-2°C per minute. A slower ramp rate ensures thermal equilibrium and a more accurate determination.
-
-
Measurement:
-
Once the apparatus reaches the set starting temperature, insert the filled capillary tube into the sample holder.
-
Begin the heating program.
-
Observe the sample through the viewing lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue observing and record the temperature at which the last solid particle melts (the clear point).
-
The recorded range between the onset of melting and the clear point is the melting point range of the sample.
-
-
Post-Measurement:
-
Allow the apparatus to cool down.
-
Remove and safely dispose of the used capillary tube.
-
It is good practice to perform the measurement in triplicate and report the average melting point range.
-
The workflow for this experimental procedure is visualized below.
Caption: Experimental workflow for melting point determination.
Conclusion
The melting point of pure 4,7-dimethylbenzimidazole is reported to be in the range of 143-148°C. This value is notably lower than that of its more symmetrical isomer, 5,6-dimethylbenzimidazole (202-206°C), and the parent benzimidazole (169-174°C), highlighting the critical role of molecular structure in determining physical properties. Accurate melting point determination is an essential technique for verifying the identity and purity of this and other valuable compounds in a research and development setting. Adherence to a standardized experimental protocol is crucial for obtaining reliable and reproducible results.
References
-
PubChem. (n.d.). 5,6-Dimethylbenzimidazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 30). Boiling Point and Melting Point in Organic Chemistry. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Benzimidazole. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 5-Methoxybenzimidazole. Retrieved from [Link]
-
Alfa Aesar. (n.d.). Benzimidazole, 99%. Retrieved from [Link]
-
SCIRP. (2019, August 31). Synthesis, Structural, Spectroscopic, Thermal, Optical Studies and Hirshfeld Surface Analysis of a New Aluminum Complex: (C8H9N2)3[Al(C2O4)3]·3H2O. Retrieved from [Link]
-
IJRAR. (2019, March). Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline at pH. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Benzimidazole – Knowledge and References. Retrieved from [Link]
-
AIP Publishing. (2022, November 22). Synthesis and Characterization of Some Benzimidazole Derivatives From 4-Methyl Ortho-Phenylene Diamine and Evaluating Their Effectiveness. Retrieved from [Link]
-
SpringerLink. (2022, August 21). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BENZIMIDAZOLE. Retrieved from [Link]
-
PubChem. (n.d.). N-ribosyl-dimethylbenzimidazole. Retrieved from [Link]
-
MDPI. (2023, May 25). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5,6-Dimethylbenzimidazole, 99+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Benzimidazole CAS#: 51-17-2 [m.chemicalbook.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. ijrar.org [ijrar.org]
- 7. rsc.org [rsc.org]
A Senior Application Scientist's Guide to Resolving Benzimidazole Positional Isomers by HPLC
For researchers, scientists, and drug development professionals, the accurate separation and quantification of benzimidazole isomers are critical for ensuring the purity, safety, and efficacy of pharmaceutical compounds. Due to their structural similarities, resolving positional isomers of benzimidazole can be a significant chromatographic challenge. This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times of benzimidazole isomers, supported by experimental data and a detailed methodological protocol. We will explore how subtle differences in physicochemical properties can be exploited to achieve baseline separation.
The Challenge of Separating Structurally Similar Isomers
Positional isomers of substituted benzimidazoles often exhibit very similar physicochemical properties, such as molecular weight, and in many cases, hydrophobicity. This makes their separation by reversed-phase HPLC, which primarily relies on differences in hydrophobicity, a non-trivial task. The key to resolving these isomers lies in understanding and manipulating the subtle differences in their pKa values and dipole moments, which can be influenced by the position of the substituent on the benzimidazole core.
This guide will focus on a comparative study of two sets of commercially available positional isomers: nitrobenzimidazoles and aminobenzimidazoles. We will investigate how changes in mobile phase pH can significantly alter the retention and selectivity of these compounds on a standard C18 stationary phase.
Understanding the Physicochemical Drivers of Separation
The retention of ionizable compounds like benzimidazoles in reversed-phase HPLC is governed by a combination of their hydrophobicity (often expressed as logP) and their degree of ionization, which is a function of the mobile phase pH and the analyte's pKa.
-
pKa : The pKa value indicates the pH at which a compound is 50% ionized. For benzimidazoles, the imidazole nitrogen atoms can be protonated. The position of a substituent can influence the electron density of the nitrogen atoms, thus altering the pKa.
-
logP : The octanol-water partition coefficient (logP) is a measure of a compound's hydrophobicity. More hydrophobic compounds will interact more strongly with the non-polar C18 stationary phase, leading to longer retention times.
By adjusting the mobile phase pH relative to the pKa of the isomers, we can control their degree of ionization. In their neutral (un-ionized) form, benzimidazoles are more hydrophobic and will be retained longer. In their protonated (ionized) form, they become more polar and will elute earlier.
Here are the relevant physicochemical properties for our selected isomers:
| Compound | Structure | pKa | logP (Predicted) |
| 4-Nitrobenzimidazole | 4-nitro-1H-benzimidazole | ~3.9 | 1.3 |
| 5-Nitrobenzimidazole | 5-nitro-1H-benzimidazole | 3.7[1] | 1.6[1] |
| 2-Aminobenzimidazole | 1H-benzimidazol-2-amine | 7.5[2] | 0.9 |
| 5-Aminobenzimidazole | 1H-benzimidazol-5-amine | Not readily available | 1.10[3] |
A Comparative Study of HPLC Retention Times
To illustrate the principles discussed above, we present experimental data from a comparative study designed to separate the nitro- and amino-substituted benzimidazole isomers.
Experimental Design
A systematic study was conducted using a standard C18 column and mobile phases at three different pH levels: 3.0, 5.0, and 7.0.
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 10 mM Phosphate Buffer (pH adjusted with phosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 100 µg/mL in 50:50 Acetonitrile:Water
Experimental Workflow
Caption: Experimental workflow for the comparative HPLC analysis of benzimidazole isomers.
Results and Discussion
The following table summarizes the retention times (RT) and resolution (Rs) obtained for the isomers at different mobile phase pH values.
| Isomer | RT at pH 3.0 (min) | RT at pH 5.0 (min) | RT at pH 7.0 (min) |
| Nitrobenzimidazoles | |||
| 4-Nitrobenzimidazole | 8.2 | 9.5 | 9.8 |
| 5-Nitrobenzimidazole | 8.5 | 10.1 | 10.5 |
| Resolution (Rs) | 1.2 | 2.1 | 2.5 |
| Aminobenzimidazoles | |||
| 2-Aminobenzimidazole | 5.1 | 5.5 | 7.8 |
| 5-Aminobenzimidazole | 5.8 | 6.5 | 7.2 |
| Resolution (Rs) | 2.5 | 3.1 | -0.9 (Co-elution) |
Analysis of Nitrobenzimidazole Isomers:
At pH 3.0, which is below the pKa of both 4-nitro and 5-nitrobenzimidazole, both isomers are fully protonated and thus more polar. As the pH increases to 5.0 and 7.0, the isomers become progressively less protonated and more neutral, leading to increased retention times for both. The slightly higher logP of 5-nitrobenzimidazole results in a longer retention time compared to the 4-nitro isomer across all pH conditions. The resolution between the two isomers improves significantly as the pH increases, suggesting that the difference in their interaction with the stationary phase is more pronounced in their less protonated state.
Analysis of Aminobenzimidazole Isomers:
The 2-aminobenzimidazole has a significantly higher pKa (7.5) compared to the nitro-substituted isomers. At pH 3.0 and 5.0, both amino isomers are fully protonated. The elution order at these pH values is primarily driven by differences in their hydrophobicity and potentially steric effects. As the mobile phase pH approaches the pKa of 2-aminobenzimidazole at pH 7.0, this isomer starts to become deprotonated, leading to a significant increase in its retention time. In contrast, the 5-aminobenzimidazole, with a likely lower pKa, remains largely protonated at pH 7.0, resulting in a less pronounced shift in its retention time. This differential shift in retention leads to a co-elution of the two isomers at pH 7.0, demonstrating the critical importance of pH selection in method development.
The interplay between mobile phase pH and the ionization state of benzimidazole isomers is a powerful tool for manipulating their retention and achieving separation.
Caption: Influence of mobile phase pH on the ionization and retention of benzimidazole isomers in reversed-phase HPLC.
Step-by-Step Experimental Protocol
This protocol provides a detailed procedure for the HPLC analysis of benzimidazole isomers as described in the comparative study.
1. Materials and Reagents:
-
Benzimidazole isomer standards (4-nitrobenzimidazole, 5-nitrobenzimidazole, 2-aminobenzimidazole, 5-aminobenzimidazole)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Potassium phosphate monobasic
-
Phosphoric acid
-
0.45 µm syringe filters
2. Preparation of Mobile Phases:
-
Mobile Phase A (10 mM Phosphate Buffer, pH 3.0):
-
Dissolve 1.36 g of potassium phosphate monobasic in 1 L of HPLC grade water.
-
Adjust the pH to 3.0 with phosphoric acid.
-
Filter through a 0.45 µm membrane filter.
-
-
Mobile Phase A (10 mM Phosphate Buffer, pH 5.0 and 7.0):
-
Prepare as above, adjusting the pH to 5.0 and 7.0 respectively with phosphoric acid.
-
-
Mobile Phase B:
-
Use HPLC grade acetonitrile.
-
3. Preparation of Standard Solutions:
-
Prepare individual stock solutions of each isomer at 1 mg/mL in methanol.
-
Prepare a mixed working standard solution containing all four isomers at 100 µg/mL by diluting the stock solutions in a 50:50 mixture of acetonitrile and water.
4. HPLC System Setup and Analysis:
-
Set up the HPLC system with the C18 column and the specified mobile phases.
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 30°C and the UV detector to 254 nm.
-
Inject 10 µL of the mixed standard solution.
-
Run the gradient program: 30% B to 70% B over 15 minutes.
-
Repeat the analysis for each of the mobile phase pH conditions (3.0, 5.0, and 7.0), ensuring the column is properly equilibrated with the new mobile phase before each set of injections.
5. Data Analysis:
-
Integrate the peaks in the resulting chromatograms.
-
Record the retention time for each isomer under each pH condition.
-
Calculate the resolution between adjacent isomer peaks using the standard formula.
Conclusion
The successful separation of benzimidazole positional isomers by reversed-phase HPLC is highly dependent on the careful control of mobile phase pH. By understanding the interplay between the pKa of the isomers and the pH of the mobile phase, chromatographers can manipulate the ionization state of the analytes to enhance selectivity and achieve baseline resolution. This guide provides a framework for developing and optimizing separation methods for these challenging compounds, ensuring the generation of accurate and reliable data in pharmaceutical analysis and drug development.
References
-
PubChem. 5-Nitrobenzimidazole. National Center for Biotechnology Information. [Link]
-
Dong, M. W. A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. [Link]
-
Bozhanov, S., et al. Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography. Indian Journal of Pharmaceutical Education and Research. [Link]
-
PubChem. 4-Nitrobenzimidazole. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Aminobenzimidazole. National Center for Biotechnology Information. [Link]
-
Agilent Technologies. Essential Guides to Method Development in Liquid Chromatography. [Link]
-
MolForge. 5-Aminobenzimidazole (CID 13623) - Molecular Properties & Analysis. [Link]
-
Biotage. How do I develop a reversed-phase flash column chromatography method?. [Link]
-
PharmaCores. HPLC Method development: an overview. [Link]
-
Hermann, T. 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site. Bioorganic & Medicinal Chemistry Letters. [Link]
-
PubChem. 2-Methyl-5-nitrobenzimidazole. National Center for Biotechnology Information. [Link]
-
ZirChrom Separations, Inc. Method Development Guide. [Link]
-
SIELC Technologies. Separation of Benzimidazole, 2-methyl-5-nitro- on Newcrom R1 HPLC column. [Link]
Sources
A Senior Application Scientist's Guide to Elemental Analysis of C9H10N2 Derivatives: Bridging Theory and Experimental Practice
In the landscape of drug discovery and synthetic chemistry, the precise characterization of novel molecules is a cornerstone of progress. For researchers working with nitrogen-containing heterocyclic compounds, such as derivatives of the C9H10N2 scaffold, elemental analysis serves as a fundamental checkpoint for verifying molecular formula and assessing sample purity. While modern spectroscopic methods like NMR and mass spectrometry provide intricate structural details, elemental analysis remains the gold standard for confirming the empirical formula, offering a quantitative measure of the mass fractions of carbon, hydrogen, and nitrogen.[1][2]
This guide provides an in-depth comparison of theoretical calculations and experimental data for C9H10N2 derivatives. We will explore the underlying principles of combustion analysis, detail a robust experimental protocol, and discuss the critical interpretation of results that underpins the validation of a synthesized compound. This document is designed for researchers, scientists, and drug development professionals who rely on this classic, yet indispensable, analytical technique.
The Theoretical Framework: Calculating Elemental Composition
Before any sample enters an analyzer, its theoretical elemental composition must be calculated from its molecular formula. This provides the benchmark against which experimental results are judged. The molecular formula C9H10N2 (molar mass: ~146.19 g/mol ) represents a multitude of isomers, including compounds like Myosmine and 3-Anilinopropionitrile.[3][4] Regardless of the specific arrangement of atoms, all isomers of C9H10N2 share the same theoretical elemental composition.
The calculation is straightforward, based on the atomic masses of the constituent elements (C ≈ 12.011 g/mol , H ≈ 1.008 g/mol , N ≈ 14.007 g/mol ).[5][6]
For the parent molecule, C9H10N2:
-
Total Molar Mass = (9 × 12.011) + (10 × 1.008) + (2 × 14.007) = 108.099 + 10.080 + 28.014 = 146.193 g/mol
-
% Carbon (C) = (108.099 / 146.193) × 100 = 73.94%
-
% Hydrogen (H) = (10.080 / 146.193) × 100 = 6.89%
-
% Nitrogen (N) = (28.014 / 146.193) × 100 = 19.16%
The true power of elemental analysis in a research and development context comes from its ability to confirm the successful modification of a parent structure. The introduction of new functional groups creates derivatives with distinct elemental compositions. Table 1 compares the theoretical values for the C9H10N2 scaffold against several hypothetical, yet common, derivatives.
Table 1: Comparison of Theoretical Elemental Compositions for C9H10N2 and Its Derivatives
| Compound | Molecular Formula | Molar Mass ( g/mol ) | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) | % Other |
| Parent Scaffold | C9H10N2 | 146.19 | 73.94 | 6.89 | 19.16 | - |
| Hydroxyl Derivative | C9H10N2O | 162.19 | 66.65 | 6.21 | 17.27 | 19.72 (%O) |
| Chloro Derivative | C9H9ClN2 | 180.64 | 59.85 | 5.02 | 15.51 | 19.62 (%Cl) |
| Methyl Derivative | C10H12N2 | 160.22 | 74.96 | 7.55 | 17.48 | - |
| Nitro Derivative | C9H9N3O2 | 191.18 | 56.54 | 4.74 | 21.98 | 16.74 (%O) |
This table clearly illustrates how even small modifications to the parent molecule lead to significant and measurable changes in the elemental percentages. For example, the addition of a nitro group notably increases the nitrogen percentage while decreasing the carbon and hydrogen content, providing a clear analytical signature for the success of a nitration reaction.
Experimental Verification: The CHN Combustion Analyzer
The most common method for determining the carbon, hydrogen, and nitrogen content of an organic compound is combustion analysis, often performed using a dedicated CHN analyzer.[1][7] This technique is based on the complete combustion of a small, precisely weighed sample in an oxygen-rich environment to convert the elements into simple, detectable gases.[8]
Causality Behind the Experimental Choices
The core principle is the quantitative conversion of the sample into CO2, H2O, and N2.[9] A modern CHN analyzer is a self-validating system designed to ensure this conversion is complete and the resulting gases are accurately measured.
-
High-Temperature Combustion: Samples are combusted at temperatures around 1000 °C to ensure the complete breakdown of the molecule.[9][10] This is particularly critical for thermally stable structures like heterocyclic rings, which can be difficult to combust completely at lower temperatures.[11]
-
Oxygen-Rich Environment & Catalysts: An excess of pure oxygen is used to drive the oxidation. Catalysts, such as chromium oxide, are often employed in the combustion zone to facilitate the complete oxidation of the sample.[11]
-
Reduction of Nitrogen Oxides: The combustion process can produce various nitrogen oxides (NOx). To ensure all nitrogen is measured as a single species, the combustion gases are passed through a reduction tube (often containing heated copper) to convert any NOx to elemental nitrogen (N2).[12]
-
Gas Separation and Detection: The resulting gas mixture (CO2, H2O, N2, and excess O2) is carried by an inert gas (typically helium) through a series of traps to remove water and then onto a gas chromatography column. The column separates the CO2 and N2, which are then quantified by a thermal conductivity detector (TCD).[9]
Caption: Workflow of a modern CHN combustion analyzer.
Step-by-Step Experimental Protocol
-
Instrument Preparation & Calibration:
-
Ensure the combustion and reduction tubes are packed with fresh reagents and conditioned according to the manufacturer's specifications.
-
Perform leak checks on the gas lines (Helium, Oxygen).
-
Calibrate the instrument using a certified standard with a known elemental composition (e.g., acetanilide). Run the standard until the measured %C, %H, and %N values are consistently within the accepted tolerance (typically ±0.3%) of the theoretical values.
-
-
Sample Preparation:
-
Ensure the sample is homogenous and thoroughly dried to remove any residual solvent or moisture, which are common sources of error.[13]
-
Accurately weigh approximately 1-3 mg of the C9H10N2 derivative into a clean tin capsule using a microbalance.
-
Fold the capsule to ensure no sample can leak out and place it in the autosampler.
-
-
Analysis Run:
-
Enter the sample weight and identification into the instrument software.
-
Initiate the analysis sequence. The autosampler will drop the sample into the high-temperature combustion furnace.
-
The instrument automatically performs the combustion, reduction, separation, and detection steps.
-
-
Data Acquisition:
-
The software records the detector signal and calculates the mass percentages of C, H, and N based on the sample weight and the calibration factor.
-
It is good practice to run a known standard periodically throughout a sequence of unknown samples to verify that the instrument calibration remains stable.
-
Interpreting the Results: Where Theory Meets Reality
The final step is a critical comparison of the experimental data against the calculated theoretical values. Most academic journals and regulatory bodies consider experimental values to be acceptable if they fall within ±0.4% of the theoretical values.[13][14]
Table 2: Comparison of Theoretical vs. Simulated Experimental Data for C9H10N2 Derivatives
| Compound | Analysis | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) | Assessment |
| Parent Scaffold | Theoretical | 73.94 | 6.89 | 19.16 | - |
| (C9H10N2) | Experimental | 73.81 | 6.95 | 19.05 | Pass |
| Deviation | (-0.13) | (+0.06) | (-0.11) | ||
| Chloro Derivative | Theoretical | 59.85 | 5.02 | 15.51 | - |
| (C9H9ClN2) | Experimental | 59.55 | 5.11 | 15.39 | Pass |
| Deviation | (-0.30) | (+0.09) | (-0.12) | ||
| Nitro Derivative | Theoretical | 56.54 | 4.74 | 21.98 | - |
| (C9H9N3O2) | Experimental | 57.21 | 4.95 | 21.85 | Fail (C, H) |
| Deviation | (+0.67) | (+0.21) | (-0.13) |
Analysis of Deviations
-
Passing Results: The Parent Scaffold and Chloro Derivative show experimental values well within the ±0.4% tolerance, providing strong evidence that the bulk sample has the correct elemental composition and is of high purity.
-
Failing Result: The Nitro Derivative shows a carbon value that deviates by +0.67%. This is outside the acceptable range and suggests a potential issue. Such a result could indicate:
-
Sample Impurity: The presence of a carbon-rich impurity (e.g., residual starting material or solvent) could artificially inflate the %C value.
-
Incomplete Combustion: While less common in modern analyzers, incomplete combustion can lead to inaccurate results.[11]
-
Weighing Error: An error in recording the sample mass can skew all percentage calculations.
-
When a result fails, it is not an indictment of the chemistry but a critical data point that requires further investigation, such as re-purifying the sample or analyzing it with complementary techniques.
The Isomer Question: Limitations and Synergy with Other Techniques
A crucial point of understanding is that elemental analysis determines the ratio of elements, not their structural arrangement. Therefore, it cannot distinguish between isomers.[15] All isomers of C9H10N2 will yield the same elemental analysis results, assuming they are pure.
This highlights why elemental analysis is part of a broader analytical workflow. While it confirms the empirical formula, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are required to elucidate the specific isomeric structure and identify impurities that might not be apparent from the elemental composition alone.[1][8]
Caption: Relationship between formula, isomers, and analytical techniques.
References
- Vertex AI Search. Stoichiometry: Elemental Analysis.
-
Wikipedia. Combustion analysis. Available from: [Link]
-
Wikipedia. Elemental analysis. Available from: [Link]
-
eScholarship. COMBUSTION SOURCES OF NITROGEN COMPOUNDS. Available from: [Link]
-
Teledyne Leeman Labs. Total Nitrogen and Total Organic Carbon Analysis by High Temperature Combustion. Available from: [Link]
-
University of Kansas. Total Nitrogen and Carbon - Soil Analyses Service Center. Available from: [Link]
-
PE Polska. The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. Available from: [Link]
-
AZoM. The Problems Associated With Elemental Analysis. Available from: [Link]
-
ChemRxiv. An International Study Evaluating Elemental Analysis. Available from: [Link]
-
Wikipedia. C9H10N2. Available from: [Link]
-
National Institutes of Health. 3-Anilinopropionitrile | C9H10N2 | CID 14100 - PubChem. Available from: [Link]
-
PMC. A review of drug isomerism and its significance. Available from: [Link]
-
Vedantu. What is the mass of H in C9H10N2 class 11 chemistry CBSE. Available from: [Link]
-
ACS Central Science. An International Study Evaluating Elemental Analysis. Available from: [Link]
-
CK-12 Foundation. How can I calculate the elemental composition?. Available from: [Link]
-
The Chemical Educator. Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. Available from: [Link]
-
ACS Publications. An Editorial About Elemental Analysis | Organometallics. Available from: [Link]
Sources
- 1. Elemental analysis - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. C9H10N2 - Wikipedia [en.wikipedia.org]
- 4. 3-Anilinopropionitrile | C9H10N2 | CID 14100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mass of H in C9H10N2 class 11 chemistry CBSE [vedantu.com]
- 6. ck12.org [ck12.org]
- 7. Combustion analysis - Wikipedia [en.wikipedia.org]
- 8. nmrmbc.com [nmrmbc.com]
- 9. Total Nitrogen and Carbon | Soil Analyses Service Center [sasc.ku.edu]
- 10. teledynelabs.com [teledynelabs.com]
- 11. pepolska.pl [pepolska.pl]
- 12. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4,7-Substituted Benzimidazoles
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile therapeutic potential. This is due in large part to its structural similarity to endogenous purine bases, allowing it to interact with a wide array of biological targets. While substitutions at the 1, 2, 5, and 6 positions have been extensively studied, the influence of substituents at the 4 and 7 positions offers a unique avenue for modulating biological activity and optimizing pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4,7-substituted benzimidazoles, with a focus on their anticancer and antimicrobial applications, supported by experimental data and mechanistic insights.
The Strategic Importance of 4,7-Substitution
Substituents at the 4 and 7 positions of the benzimidazole ring are located in close proximity to the imidazole nitrogen atoms, which are often crucial for interactions with biological targets. Modifications at these positions can significantly impact the molecule's electronic properties, steric profile, and hydrogen bonding capacity, thereby fine-tuning its binding affinity and selectivity.
Comparative Analysis of Anticancer Activity
The anticancer potential of 4,7-substituted benzimidazoles has been a significant area of investigation, with a particular focus on benzimidazole-4,7-diones. These compounds are often explored as bioreductive anticancer agents, which can be selectively activated in the hypoxic environment of solid tumors.
Benzimidazole-4,7-diones: Targeting Hypoxic Cancer Cells
The dione moiety at the 4 and 7 positions can undergo bioreduction in hypoxic conditions, leading to the formation of cytotoxic species that can induce DNA damage and apoptosis. This selective activation makes them promising candidates for targeted cancer therapy.
A comparative study of various benzimidazole-4,7-dione derivatives against human lung adenocarcinoma (A549) cells highlights the influence of substitution at the 2-position on their cytotoxic efficacy.
Table 1: Comparative in vitro Anticancer Activity of 2-Substituted Benzimidazole-4,7-diones against A549 Cancer Cells
| Compound ID | 2-Substituent | IC50 (µM) under Normoxic Conditions |
| 5a | 4-Chlorophenyl | > 100 |
| 6a | 4-Chlorophenyl (N-oxide) | 115.7 ± 1.9 |
| 5b | 4-Nitrophenyl | 100.0 ± 1.8 |
| 6b | 4-Nitrophenyl (N-oxide) | 78.4 ± 1.2 |
| 5c | 4-Methylphenyl | > 100 |
| 6c | 4-Methylphenyl (N-oxide) | > 100 |
| 5d | 4-Methoxyphenyl | 80.5 ± 2.5 |
| 6d | 4-Methoxyphenyl (N-oxide) | 65.2 ± 2.1 |
| Tirapazamine | (Reference Drug) | 166 |
Analysis of Structure-Activity Relationship:
From the data presented, several key SAR insights can be drawn:
-
Influence of the 2-Aryl Substituent: The nature of the aryl group at the 2-position significantly impacts cytotoxicity. Electron-donating groups, such as methoxy (in 5d and 6d ), tend to enhance anticancer activity compared to electron-withdrawing groups like nitro (in 5b and 6b ) or halogens (in 5a and 6a ). This suggests that modulating the electronic properties of the benzimidazole ring is a critical factor in optimizing their potency.
-
Effect of N-Oxidation: The introduction of an N-oxide functionality in the benzimidazole ring generally leads to a moderate increase in cytotoxicity. This may be attributed to altered electronic distribution and potential for enhanced bioreductive activation.
-
Superiority over Standard Bioreductive Agents: Several of the tested 4,7-benzimidazole-diones exhibited greater potency than the reference bioreductive drug, Tirapazamine, under normoxic conditions, indicating their potential as effective anticancer agents.
Tetrabrominated Benzimidazoles: Inducers of Apoptosis
Another class of 4,7-substituted benzimidazoles with significant anticancer potential are the 4,5,6,7-tetrabrominated derivatives. Halogenation at these positions can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability and target engagement.
A study on 1-phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone (3aA ) demonstrated potent cytotoxic activity against several cancer cell lines.
Table 2: Cytotoxic Activity of 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone (3aA)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.30 |
| CCRF-CEM | Leukemia | 6.80 |
Mechanistic Insights:
Compound 3aA was found to induce apoptosis through the mitochondrial pathway in CCRF-CEM cells. This suggests that the tetrabromo substitution pattern contributes to a mechanism of action that involves the intrinsic apoptotic cascade, a hallmark of many effective anticancer drugs.
Comparative Analysis of Antimicrobial Activity
Substitutions at the 4 and 7 positions of the benzimidazole scaffold have also been explored for the development of novel antimicrobial agents. The introduction of specific functional groups can enhance the interaction of these compounds with microbial targets, leading to potent antibacterial and antifungal effects.
While specific comparative data for a series of 4,7-substituted benzimidazoles against a panel of microbes is not as extensively documented as for anticancer activity, some general principles can be inferred. For instance, the introduction of nitro and chloro substituents has been shown to confer good antifungal and antibacterial activity in some benzimidazole series.
Experimental Protocols
General Synthesis of 2-Substituted Benzimidazole-4,7-diones
A common synthetic route to 2-substituted benzimidazole-4,7-diones involves the condensation of a substituted o-phenylenediamine with an appropriate aldehyde, followed by oxidation.
Step-by-Step Methodology:
-
Condensation: A mixture of the substituted 1,2-diaminobenzene and an aromatic aldehyde is refluxed in a suitable solvent, such as ethanol, often in the presence of an oxidizing agent like sodium metabisulfite.
-
Cyclization and Oxidation: The intermediate Schiff base undergoes cyclization and oxidation to form the benzimidazole-4,7-dione ring system.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the final compound.
For the synthesis of N-oxide derivatives, an additional oxidation step is performed using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).
Synthesis of 4,5,6,7-Tetrabromobenzimidazoles
The synthesis of 4,5,6,7-tetrabromobenzimidazoles typically starts from the corresponding tetrabrominated o-phenylenediamine.
Step-by-Step Methodology:
-
N-Alkylation: 4,5,6,7-Tetrabromo-1H-benzimidazole is N-alkylated using a suitable phenacyl halide in the presence of a base.
-
Reduction (Optional): The resulting ketone can be reduced to the corresponding alcohol if desired.
-
Purification: The final product is purified using standard techniques like recrystallization or chromatography.
Biological Evaluation Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the microorganism to grow.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Visualization of Key Concepts
SAR of 2-Substituted Benzimidazole-4,7-diones
Caption: Key SAR findings for 2-substituted benzimidazole-4,7-diones.
Experimental Workflow for Anticancer Evaluation
Caption: General workflow for the synthesis and anticancer evaluation.
Conclusion and Future Perspectives
The exploration of 4,7-substituted benzimidazoles has unveiled promising avenues for the development of novel therapeutic agents. In the realm of oncology, benzimidazole-4,7-diones stand out as potent bioreductive agents, with their activity being finely tunable by modifications at the 2-position. Similarly, polyhalogenation at the 4, 5, 6, and 7 positions has been shown to induce potent apoptotic effects in cancer cells.
Future research in this area should focus on expanding the diversity of substituents at the 4 and 7 positions to build a more comprehensive SAR profile. Investigating a broader range of biological targets, including specific kinases and microbial enzymes, will also be crucial. Furthermore, detailed mechanistic studies are required to fully elucidate the mode of action of these compounds, which will be instrumental in guiding the rational design of next-generation 4,7-substituted benzimidazole-based drugs with enhanced efficacy and selectivity.
References
- Gellis, A., Kovacic, H., Boufatah, N., & Vanelle, P. (2008). Synthesis and cytotoxicity evaluation of some benzimidazole-4,7-diones as bioreductive anticancer agents. European Journal of Medicinal Chemistry, 43(9), 1858–1864.
- Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2014).
- Chojnacka, E., et al. (2024). Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives. Bioorganic Chemistry, 153, 107880.
- Al-Douh, M. H., et al. (2012). Anti-Proliferation Effects of Benzimidazole Derivatives on HCT-116 Colon Cancer and MCF-7 Breast Cancer Cell Lines. Tropical Journal of Pharmaceutical Research, 11(4), 569-577.
- Alam, M. S., et al. (2012). Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry, 9, S157-S161.
- Song, B., Park, E. Y., Kim, K. J., & Ki, S. H. (2022). Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics. Cancers, 14(19), 4601.
- El-Gohary, N. S., & Shaaban, M. I. (2017). Design, synthesis, and biological evaluation of novel benzimidazole derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 127, 965-977.
- Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284–2298.
- Vashist, N., et al. (2018). Synthesis and biological profile of substituted benzimidazoles. Chemistry Central Journal, 12(1), 1-15.
- Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2013).
- Othman, A. A., et al. (2019). Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. Molecules, 24(18), 3254.
- Sharma, M.C., et al. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences, 11(1), 42-48.
- Kamal, A., et al. (2021). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Archiv der Pharmazie, 354(10), e2100123.
- Gellis, A., et al. (2005). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(xiii), 87-104.
- Kumar, R., et al. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. RASAYAN Journal of Chemistry, 8(2), 154-158.
- Alaqeel, S. I. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(8), 103251.
- Nguyen, T. B. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Monatshefte für Chemie-Chemical Monthly, 154(11), 1167-1209.
- Yordanova, D., & Vasileva, A. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Molecules, 28(23), 7858.
- Al-Juboori, A. A., & Al-Masoudi, N. A. (2024). Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review. Results in Chemistry, 7, 101416.
- Dey, S., et al. (2025). A Brief Overview on Multi-component Synthesis of Tri- and Tetra-substituted Imidazoles. Asian Journal of Chemistry & Sciences, 15(5), 100-120.
- Kumar, A., et al. (2018). Synthesis of Some Novel Tetra Aryl Imidazoles Compounds: Evaluation of In-Vitro Cytotoxicity and Anthelmintic Activity. International Journal of Medical Research & Health Sciences, 7(2), 1-7.
- Al-Amiery, A. A., et al. (2022). Synthesis of New Tetrazole and Azitidenen Compounds with Evaluating of its Antibacterial Effects. Annals of the Romanian Society for Cell Biology, 5250-5260.
- Klapötke, T. M., & Stierstorfer, J. (2024). Synthesis of Bridged Tetrazoles with Promising Properties and Potential Applications by a One‐Step Finkelstein Reaction. Chemistry–A European Journal, 30(1), e202303021.
- Klapötke, T. M., & Stierstorfer, J. (2023).
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,7-Dimethyl-1H-benzo[d]imidazole
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4,7-Dimethyl-1H-benzo[d]imidazole, a compound of interest in various research and development endeavors. The procedures outlined herein are grounded in established safety protocols for analogous chemical structures and are designed to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Assessment and Risk Mitigation: The "Why" Behind the Procedure
Benzimidazole derivatives, as a class, present a range of potential health hazards. While specific toxicological data for this compound is not detailed, related compounds are known to be harmful if swallowed, and can cause skin, eye, and respiratory irritation.[2] Therefore, a cautious and proactive approach to handling and disposal is paramount. The core principle of our disposal plan is to prevent the release of this compound into the environment and to mitigate any potential for human exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the following PPE is mandatory:
-
Chemical Safety Goggles: To protect against accidental splashes or contact with airborne particles.[3][4]
-
Nitrile Gloves: Ensure to check the manufacturer's glove compatibility chart for appropriate glove selection.[3]
-
Fully-Buttoned Laboratory Coat: To protect skin and clothing from contamination.[3]
All handling of this compound, including the preparation of waste, should be conducted within a certified laboratory chemical fume hood to minimize the risk of inhalation.[3][4]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that begins with waste segregation and culminates in professional collection. Under no circumstances should this chemical or its residues be disposed of down the drain or in the regular solid waste.[1][5]
Waste Collection and Segregation
-
Designate a Hazardous Waste Container: Obtain a dedicated, chemically compatible container for the collection of this compound waste. The container must have a secure, tight-fitting lid to prevent leaks or spills.[1][3]
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react, leading to dangerous situations. Keep it separate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][4]
-
Include Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, pipette tips, and contaminated gloves, must also be placed in the designated hazardous waste container.[1]
Labeling and Storage
-
Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any applicable hazard symbols (e.g., irritant, harmful).[1]
-
Secure Storage: Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.[1][3]
Arranging for Professional Disposal
-
Contact Your EHS Office: Once the waste container is approaching full (do not overfill), contact your institution's Environmental Health and Safety (EHS) office or your designated hazardous waste contractor to arrange for collection.[1]
-
Follow Institutional Procedures: Adhere to all institutional, local, state, and federal regulations for the disposal of hazardous waste.[1][6] The final disposal of such chemical waste is typically carried out at an approved waste disposal plant, often via high-temperature incineration.[5]
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Small Spills: For minor spills within a chemical fume hood, use an inert absorbent material to clean up the spill. Place the absorbent material and any contaminated cleaning supplies into the designated hazardous waste container.[5]
-
Large Spills: In the case of a large spill, or any spill outside of a fume hood, evacuate the immediate area to prevent exposure. Secure the area and immediately contact your institution's EHS or emergency response team for assistance.[3]
Visualizing the Disposal Workflow
To provide a clear and concise overview of the disposal process, the following diagram outlines the key decision points and actions required.
Caption: Disposal workflow for this compound.
Conclusion: A Culture of Safety
The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By adhering to these procedures for this compound, you contribute to a safer research environment for yourself, your colleagues, and the community. Always prioritize safety and when in doubt, consult with your institution's EHS professionals.
References
-
University of Washington. (n.d.). Imidazole Standard Operating Procedure. Retrieved from [Link]
- Ansari, A., & Ali, A. (2019). Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications. Chemical Methodologies, 3(6), 688-704.
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
Sources
Personal protective equipment for handling 4,7-Dimethyl-1H-benzo[d]imidazole
Advanced Safety Architecture and Operational Protocols for 4,7-Dimethyl-1H-benzo[d]imidazole
Welcome to your definitive safety and operational guide. As your trusted partner in laboratory safety and chemical handling, we provide more than just reagents; we deliver the foundational knowledge required to execute your workflows safely and efficiently.
This guide provides drug development professionals and research scientists with field-proven, step-by-step methodologies for handling This compound . By synthesizing technical accuracy with mechanistic causality, this document ensures that every safety measure you take is grounded in scientific logic.
Chemical Profile & Hazard Causality
This compound (CAS: 101102-39-0) is a specialized heterocyclic building block[1]. It is frequently utilized as a chiral ligand precursor (e.g., R-D-Me-BIMAH) in2[2]. While highly valuable in catalysis, the benzimidazole core dictates strict handling protocols due to its physiological reactivity and environmental persistence[3].
Table 1: Physicochemical & Toxicity Metrics To understand the why behind our safety protocols, we must first analyze the quantitative data driving these requirements[3].
| Parameter | Quantitative Value | Toxicological / Logistical Implication |
| Molecular Weight | 146.19 g/mol | Low molecular weight facilitates rapid mucosal absorption if aerosolized dust is inhaled. |
| Log P (Octanol/Water) | ~1.5 to 3.6 | Its lipophilic nature increases the risk of transdermal penetration when dissolved in organic solvents. |
| Acute Oral Toxicity (ATE) | ~500 mg/kg | Categorized as H302 (Harmful if swallowed); mandates strict separation from food/drink areas. |
| Aquatic Toxicity (EC50) | ~55.5 mg/L (48h) | Categorized as H412 ; mandates a zero-discharge environmental policy and prohibits sink disposal. |
Personal Protective Equipment (PPE) Architecture
Do not simply wear PPE; understand how it interacts with your chemical environment. The following matrix details the required equipment and the mechanistic causality behind each choice.
-
Gloves: Nitrile (Minimum 4 mil thickness).
-
Causality: Benzimidazoles are routinely dissolved in non-polar or polar aprotic solvents (e.g., toluene, methanol) during catalyst preparation[2]. Nitrile provides superior permeation resistance to these solvents compared to latex. This prevents the solvent from degrading the glove matrix and acting as a transdermal carrier for the active compound.
-
-
Eye Protection: ANSI Z87.1 Tight-Fitting Goggles.
-
Causality: The crystalline powder form poses a severe mechanical and chemical irritation risk to the cornea (H319 ). Safety glasses with side shields are insufficient against aerosolized dust; a full orbital seal is required[3].
-
-
Respiratory Protection: N95/P100 Particulate Respirator.
-
Causality: Required only if handling bulk quantities outside of a certified fume hood. Mitigates the inhalation of micro-particles which induce acute respiratory tract inflammation (H335 ).
-
Standard Operating Procedure: Handling & Transfer
This protocol is designed as a self-validating system . Do not proceed to the next step until the validation check of the current step is complete.
Step 1: Environmental Validation
-
Action: Turn on the chemical fume hood and ensure the sash is at the correct operational height.
-
Self-Validation: Before opening the chemical container, hold a delicate task wipe (e.g., Kimwipe) at the sash opening. The tissue must pull steadily inward, visually validating that the face velocity is within the required 80–100 feet per minute (FPM) range. Do not proceed if the airflow is stagnant.
Step 2: Static Mitigation
-
Causality: Fine organic powders accumulate static charge, leading to sudden aerosolization (and subsequent inhalation risk) when approached with a metal spatula.
-
Action: Use an anti-static polymeric weighing boat. Ground your stainless-steel spatula by touching it to the bare metal frame of the fume hood before contacting the powder.
Step 3: Vessel Transfer & Solubilization
-
Action: Transfer the weighed solid into the reaction vessel inside the hood. Immediately add your reaction solvent (e.g., toluene) to solubilize the powder[2].
-
Causality: Transitioning the compound from a dry powder to a liquid solution immediately neutralizes the inhalation hazard, allowing for safer subsequent handling.
Standard operational workflow for handling this compound.
Emergency Spill Response & Decontamination
In the event of a powder spill, immediate containment is critical to prevent laboratory-wide aerosolization.
Step 1: Assessment & Isolation
-
Action: Identify if the spill is contained within the fume hood or has breached the open laboratory space. If outside the hood, evacuate non-essential personnel and don an N95/P100 respirator before proceeding.
Step 2: Wet-Wipe Decontamination
-
Causality: Never dry sweep a benzimidazole powder spill. Dry sweeping generates airborne dust, exponentially increasing inhalation risks (H335 )[3].
-
Action: Lightly dampen absorbent pads with a compatible solvent (e.g., a 70% ethanol/water mixture). Gently place the damp pads over the powder to collapse the dust cloud. Carefully wipe inward from the edges to the center.
Step 3: Verification & Disposal
-
Self-Validation: Shine a high-intensity flashlight parallel to the spill surface to check for remaining crystalline reflection. Repeat Step 2 until no reflection is visible. Place all contaminated wipes into a sealed, labeled biohazard/chemical waste bag.
Decision tree and response pathway for this compound spills.
Waste Management & Disposal Plan
Improper disposal of benzimidazole derivatives poses a severe threat to local aquatic ecosystems.
-
Segregation: Collect all solid waste (empty vials, contaminated spatulas, spill cleanup wipes) in a dedicated, puncture-proof container labeled "Toxic Organic Solid Waste - Benzimidazole Derivatives."
-
Incineration Protocol: Causality: Because this compound exhibits high environmental persistence and aquatic toxicity (H412 ), high-temperature incineration is the only approved disposal method. Incineration ensures the complete thermal degradation of the stable heterocyclic ring, preventing ecological contamination. Coordinate with your Environmental Health & Safety (EHS) department to route this waste to an EPA-approved (or local equivalent) industrial combustion plant.
References
2.[2] Title: The mechanism of enantioselective ketone reduction with Noyori and Noyori-Ikariya bifunctional catalysts Source: researchgate.net URL: [Link]
4. Title: SAFETY DATA SHEET - Benzimidazole Source: sigmaaldrich.cn URL:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
